tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGMDHUHBZCJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2COCC(C1)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Introduction: Elucidating a Versatile Bicyclic Building Block
The 3-oxa-9-azabicyclo[3.3.1]nonane framework represents a pivotal structural motif in modern medicinal chemistry. Its rigid, conformationally defined structure serves as a valuable scaffold for the synthesis of novel therapeutic agents, influencing parameters such as receptor binding affinity, selectivity, and pharmacokinetic profiles. This guide focuses on a key derivative, tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, a molecule frequently employed as a synthetic intermediate.
A critical point of clarification is the inherent structural ambiguity in the compound's nomenclature. The bicyclic system allows for stereoisomerism (exo and endo) at the 7-position, and positional isomerism where the carbamate moiety is located at the 9-position instead of the 7-position. This document will primarily focus on the exo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS No. 1638683-57-4) , as it is a commercially available and specifically named entity[1]. Data for related isomers will be noted where relevant to provide a broader context for researchers.
The purpose of this whitepaper is to consolidate the known physicochemical properties of this compound and, more importantly, to provide a robust framework of experimental methodologies for researchers to fully characterize this and similar molecules where published data is scarce.
Figure 1: Core structure of 3-oxa-9-azabicyclo[3.3.1]nonane with key atom positions.
Section 1: Molecular Identity and Core Properties
Precise identification is the cornerstone of any chemical research. The fundamental properties of exo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate are summarized below. It is critical to note that extensive experimental data for this specific molecule, such as melting point and solubility, are not widely available in peer-reviewed literature and are often absent from supplier safety data sheets[2].
| Property | Value | Source |
| IUPAC Name | exo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate | Appchem[1] |
| CAS Number | 1638683-57-4 | Appchem[1] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | Appchem[1] |
| Molecular Weight | 242.31 g/mol | Appchem[1] |
| Physical State | Solid (Predicted based on structure and related compounds) | N/A |
| Melting Point | Data not available in published literature | N/A |
| Boiling Point | Data not available in published literature | N/A |
| Solubility | Data not available in published literature | N/A |
| pKa | Data not available in published literature | N/A |
| LogP | Data not available in published literature | N/A |
Inferred Properties: Based on the molecular structure, which features a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a saturated bicyclic alkane framework, the compound is predicted to have low solubility in aqueous media. It is likely to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. The presence of two nitrogen atoms and three oxygen atoms provides hydrogen bond accepting capabilities, which may influence its behavior in protic solvents.
Section 2: Stability, Handling, and Safety Profile
While specific safety data for the 7-yl carbamate isomer is limited, the Safety Data Sheet (SDS) for the closely related positional isomer, tert-butyl exo-N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate, provides valuable handling guidance. Researchers should treat the target compound with similar precautions as a baseline.
-
Chemical Stability: The compound is reported to be stable under recommended storage temperatures and pressures[2]. It should be stored in a tightly-sealed container in a cool, dry place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents[2].
-
Hazardous Decomposition: When heated to decomposition, it may produce toxic fumes of carbon oxides and nitrogen oxides[2].
-
Toxicological Profile: The related isomer is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.
Section 3: A Practical Guide to Physicochemical Characterization
Given the data gaps for this molecule, this section provides field-proven, standardized methodologies for determining its key physicochemical properties. These protocols are designed to be self-validating and form the basis of a comprehensive characterization workflow for this or any novel synthetic intermediate.
Figure 2: Standard analytical workflow for the characterization of a novel chemical entity.
Protocol for Melting Point Determination via DSC
Rationale: Differential Scanning Calorimetry (DSC) is superior to traditional melting point apparatus for a definitive thermal profile. It provides a precise melt onset and peak, and the peak shape can indicate sample purity.
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry solid into a Tzero aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp the temperature at a rate of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C).
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: The melting point is recorded as the onset temperature of the endothermic melting peak. A sharp, narrow peak is indicative of high purity.
Protocol for Solubility Assessment
Rationale: Establishing a solubility profile is critical for applications in drug discovery (e.g., assay buffer compatibility) and synthetic chemistry (e.g., reaction solvent choice).
-
Solvent Selection: Prepare vials containing a range of standard solvents: water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), methanol, and dichloromethane.
-
Sample Addition: Add 10 mg of the compound to 1 mL of each solvent in separate, calibrated vials. This creates a target concentration of 10 mg/mL.
-
Equilibration: Vortex each vial vigorously for 2 minutes. Place the vials on a shaker at room temperature (25°C) for 2 hours to ensure equilibrium is reached.
-
Observation & Analysis:
-
Visually inspect each vial for undissolved solid. If the solution is clear, the compound is soluble at ≥10 mg/mL.
-
For samples with undissolved solid, centrifuge the vial and analyze the supernatant by a calibrated HPLC-UV method to determine the precise concentration, which represents the solubility limit.
-
Protocol for Structural Verification by NMR and HRMS
Rationale: Unambiguous structural confirmation requires both Nuclear Magnetic Resonance (NMR) for mapping the proton and carbon framework and High-Resolution Mass Spectrometry (HRMS) for confirming the elemental composition.
-
NMR Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: A sharp singlet integrating to 9 protons around 1.4-1.5 ppm (the tert-butyl group), a broad singlet for the carbamate N-H proton, and a series of complex multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the bicyclic core.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and multiple signals for the distinct carbons of the bicyclic framework.
-
-
HRMS Analysis:
-
Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Expected Result: In positive ion mode, the primary ion observed should be the [M+H]⁺ adduct. The measured mass should correspond to the calculated exact mass of C₁₂H₂₃N₂O₃⁺ (243.1703) within a 5 ppm error margin.
-
Conclusion
This compound is a valuable chemical intermediate whose full physicochemical characterization in public literature remains incomplete. The known data confirms its molecular identity, and safety information from related isomers provides a strong basis for safe handling[1][2]. The significant data gaps, particularly in thermal properties and solubility, necessitate empirical determination by the end-user. The experimental protocols outlined in this guide provide a comprehensive and robust framework for researchers to generate this critical data, ensuring the quality and suitability of this versatile building block for its intended scientific application.
References
An In-depth Technical Guide to the Synthesis and Structural Characterization of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives
Foreword: Unveiling the Potential of a Privileged Scaffold
The 3-oxa-9-azabicyclo[3.3.1]nonane ring system represents a fascinating and medicinally relevant scaffold in the realm of heterocyclic chemistry. Its rigid, bicyclic structure, incorporating both an oxygen and a nitrogen atom at key positions, imparts unique stereochemical and electronic properties. This constrained conformation is highly sought after in modern drug discovery, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1]
Derivatives of this scaffold have garnered significant attention for their diverse pharmacological activities, showing promise as potent and selective ligands for a range of biological targets, including G-protein coupled receptors (GPCRs) like GPR119 and various subtypes of nicotinic acetylcholine receptors (nAChRs).[2][3] The inherent structural features of the 3-oxa-9-azabicyclo[3.3.1]nonane core make it an attractive starting point for the design of novel therapeutics for metabolic disorders, neurological diseases, and beyond.
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of the key synthetic methodologies, with a particular focus on the powerful double Mannich reaction, and explore the critical techniques for definitive structural characterization, including advanced NMR spectroscopy and X-ray crystallography. By understanding the "how" and the "why" behind the synthesis and analysis of these compelling molecules, we can unlock their full potential in the development of next-generation therapeutics.
I. Synthetic Strategies: Building the Bicyclic Core
The construction of the 3-oxa-9-azabicyclo[3.3.1]nonane framework is most efficiently achieved through a one-pot, multi-component reaction, the double Mannich reaction. This elegant transformation allows for the rapid assembly of the bicyclic system from readily available starting materials.
The Double Mannich Reaction: A Powerful Tool for Bicyclic Synthesis
The double Mannich reaction is a cornerstone in the synthesis of bispidine-type structures, including the 3-oxa-9-azabicyclo[3.3.1]nonane core. This reaction involves the condensation of a cyclic ketone, a primary amine, and two equivalents of an aldehyde, typically formaldehyde.
Core Reactants and Rationale:
-
Cyclic Ketone: For the synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, a tetrahydropyran-4-one derivative is the ketone of choice. The oxygen atom within the pyranone ring is incorporated as the "3-oxa" component of the final bicyclic product.
-
Primary Amine: The choice of the primary amine (R-NH₂) is critical as it dictates the substituent on the bridgehead nitrogen (N9) of the final product. This position is often a key vector for modulating the pharmacological properties of the molecule.
-
Aldehyde: Formaldehyde is the most commonly used aldehyde in this reaction, providing the methylene bridges that form the second ring of the bicyclic system.
Reaction Mechanism: A Stepwise Look at the Double Mannich Condensation
The mechanism of the double Mannich reaction is a cascade of iminium ion formation and nucleophilic attack. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
-
Iminium Ion Formation: The reaction initiates with the condensation of the primary amine and formaldehyde to form an electrophilic iminium ion.
-
First Mannich Reaction: The enol or enolate of the tetrahydropyran-4-one acts as a nucleophile, attacking the iminium ion. This forms a mono-Mannich base.
-
Second Iminium Ion Formation and Intramolecular Cyclization: The secondary amine of the mono-Mannich base then reacts with a second equivalent of formaldehyde to form a new iminium ion. An intramolecular nucleophilic attack by the enol or enolate of the ketone onto this iminium ion closes the second ring, forming the bicyclic framework.
Sources
An In-Depth Technical Guide to tert-Butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (CAS 198211-13-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical compound with CAS number 198211-13-1, identified as tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate. As a valued building block in medicinal chemistry, understanding its properties, synthesis, and spectral characteristics is paramount for its effective application in research and development.
Core Chemical Identity and Properties
tert-Butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate is a bicyclic organic compound featuring a 3-oxa-9-azabicyclo[3.3.1]nonane core. This rigid scaffold is of significant interest in drug design due to its defined three-dimensional structure. The presence of a tert-butyl carbamate (Boc) protecting group on the amino functionality at the 7-position makes it a stable and versatile intermediate for further chemical modifications.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 198211-13-1 | [1] |
| IUPAC Name | tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | N/A |
Synthesis and Mechanistic Insights
A common approach to constructing the 9-azabicyclo[3.3.1]nonane skeleton is through a double Mannich reaction or a Robinson-Schöpf type condensation.[2] The incorporation of the oxygen atom at the 3-position can be achieved by using a precursor containing an ether linkage.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for CAS 198211-13-1.
Experimental Protocol (General Procedure for Boc Protection):
-
Dissolution: Dissolve the starting amine, 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, typically triethylamine or sodium bicarbonate, to the solution to act as a proton scavenger.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature or 0 °C. The use of (Boc)₂O is a widely accepted method for the introduction of the Boc protecting group due to its mild reaction conditions and the innocuous nature of its byproducts (tert-butanol and carbon dioxide).[3][4]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate.
Spectral Analysis and Interpretation
While experimentally obtained spectra for CAS 198211-13-1 are not publicly available, a predictive analysis based on the known spectral data of its constituent functional groups and related structures can provide valuable insights for characterization.
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex in the aliphatic region due to the rigid bicyclic system, leading to distinct chemical shifts for axial and equatorial protons and complex splitting patterns.
-
tert-Butyl Group: A sharp singlet at approximately 1.45 ppm, integrating to 9 protons.
-
Bicyclic Protons: A series of multiplets between 1.5 and 4.0 ppm. The protons adjacent to the oxygen atom (C2-H and C4-H) are expected to be downfield, likely in the 3.5-4.0 ppm range. Protons adjacent to the nitrogen atoms (C1-H, C5-H, C8-H, and C6-H) will also be deshielded. The proton at C7, attached to the carbamate nitrogen, will likely appear as a broad signal.
-
NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the symmetry and electronic environment of the carbon atoms in the molecule.
-
tert-Butyl Group: Two signals are expected: one for the quaternary carbon at approximately 80 ppm and another for the three equivalent methyl carbons at around 28 ppm.
-
Carbonyl Carbon: The carbamate carbonyl carbon will appear as a signal in the range of 155-160 ppm.
-
Bicyclic Carbons: The carbons of the bicyclic system will resonate in the aliphatic region. The carbons adjacent to the oxygen (C2 and C4) will be in the 60-70 ppm range. The carbons adjacent to the nitrogen atoms (C1, C5, C6, and C8) will be in the 40-60 ppm range. The C7 carbon, bearing the carbamate group, will also be in this region.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
-
N-H Stretch: A moderate to sharp absorption band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the carbamate.
-
C-H Stretch: Multiple absorption bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the aliphatic and tert-butyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the tert-butyl carbamate.[5]
-
C-O Stretch: An absorption band in the 1100-1250 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether linkage in the bicyclic system and the carbamate.
3.4. Mass Spectrometry (Predicted)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): For ESI, the protonated molecule [M+H]⁺ would be expected at m/z 243.17.
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu) from the Boc protecting group, leading to a prominent peak at m/z 186 or 187.[6] Further fragmentation of the bicyclic core would also be observed.
Applications in Research and Drug Development
The rigid, bicyclic nature of the 3-oxa-9-azabicyclo[3.3.1]nonane core makes it an attractive scaffold in medicinal chemistry. Such structures can help in positioning functional groups in a well-defined spatial orientation, which is crucial for optimizing interactions with biological targets. The presence of the Boc-protected amine allows for the facile introduction of various substituents, making this compound a versatile intermediate for the synthesis of compound libraries for drug discovery programs.
Derivatives of related azabicyclo[3.3.1]nonanes have been investigated for a range of biological activities, including as ligands for nicotinic acetylcholine receptors and as inhibitors of monoamine neurotransmitter reuptake.[7] The incorporation of an oxygen atom in the ring system can modulate the compound's polarity, solubility, and metabolic stability, offering advantages in tuning its pharmacokinetic properties.
Safety and Handling
Based on available safety data for related compounds, tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate should be handled with care in a well-ventilated laboratory environment.
-
Hazards: May cause skin and eye irritation. May cause respiratory irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry place.
It is imperative to consult the material safety data sheet (MSDS) from the supplier for the most current and detailed safety and handling information.
Conclusion
tert-Butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (CAS 198211-13-1) is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a versatile Boc-protected amine make it an ideal building block for the synthesis of novel bioactive molecules. While experimental data on its physical and spectral properties are limited in the public domain, predictive analysis based on fundamental chemical principles and data from related structures provides a solid foundation for its use and characterization in a research setting.
References
-
PubChem. Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. [Link]
-
PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. [Link]
-
ResearchGate. Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2. [Link]
-
NIST. 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1). [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
ACS Publications. Chemistry of 3-azabicyclo[3.3.1]nonanes. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
PubChem. 3-Oxa-9-azabicyclo(3.3.1)nonane. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
ResearchGate. Preparation of Carbamates from Amines and Alcohols under Mild Conditions. [Link]
-
ResearchGate. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]
-
Taylor & Francis Online. SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. [Link]
-
PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]
- Google Patents.
- Google Patents. US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof.
-
NIST. tert-Butyl carbamate. [Link]
-
NIST. tert-Butyl carbamate. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. tert-Butyl carbamate [webbook.nist.gov]
- 6. tert-Butyl carbamate [webbook.nist.gov]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
The Ascendancy of Bicyclic Carbamate Scaffolds in Modern Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the intricate dance of drug-target interactions, the conformational flexibility of a molecule can be both a blessing and a curse. While flexibility allows a ligand to adapt to a binding site, it often comes at an entropic cost, potentially reducing binding affinity and selectivity. The strategic imposition of conformational rigidity through the use of bicyclic scaffolds has emerged as a powerful tactic in medicinal chemistry to pre-organize a molecule into its bioactive conformation. Among the diverse array of rigid frameworks, bicyclic carbamates have garnered significant attention for their unique combination of structural pre-organization, synthetic accessibility, and favorable physicochemical properties.[1] This technical guide provides an in-depth exploration of bicyclic carbamate scaffolds, from their synthesis to their burgeoning applications in drug discovery, offering researchers and drug development professionals a comprehensive resource to leverage this privileged structural motif.
The carbamate functional group, an amide-ester hybrid, is a key structural element in numerous approved drugs and prodrugs.[1][2] It is recognized for its chemical and proteolytic stability, its ability to permeate cell membranes, and its capacity to form crucial hydrogen bonding interactions with biological targets.[2] When incorporated into a bicyclic system, the carbamate moiety's inherent properties are amplified by the scaffold's rigidity, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will delve into the synthetic methodologies that enable access to these complex architectures and highlight their successful application in diverse therapeutic areas.
I. Synthetic Strategies for the Construction of Bicyclic Carbamate Scaffolds
The synthesis of bicyclic carbamates requires elegant and efficient strategies to construct the fused or bridged ring systems. Several powerful methodologies have been developed, each with its own set of advantages and limitations.
Intramolecular Cyclization of β-Ketoesters and Related Precursors
A robust and widely employed method for the synthesis of bicyclic enol-carbamates involves the intramolecular cyclization of N-protected β-ketoesters.[3][4] This approach often utilizes a tandem reaction involving an activating agent for the carbamate and a base to promote cyclization.
A notable example is the synthesis of the bicyclic oxazolidinone framework found in the brabantamide family of natural products.[3][4] This transformation can be efficiently achieved using trifluoromethanesulfonic anhydride (Tf₂O) and a pyridine base.[3][4]
Mechanism of Tf₂O-mediated Cyclization:
The reaction is believed to proceed through the formation of a highly reactive isocyanate cation intermediate. This intermediate can be generated via two plausible pathways: direct formation from an iminium triflate or through a carbamoyl triflate intermediate. The enolate of the β-ketoester then acts as an O-nucleophile, attacking the isocyanate in a 5-endo-dig cyclization to furnish the bicyclic enol-carbamate.[3][4]
Figure 1: Plausible mechanism for the Tf₂O-mediated synthesis of bicyclic enol-carbamates.
Experimental Protocol: Synthesis of a Brabantamide A Analogue [3]
-
Preparation of the β-ketoester: To a solution of N-Boc-D-proline in an appropriate solvent, add an acylating agent (e.g., Meldrum's acid) followed by alcoholysis to yield the corresponding β-ketoester.
-
Cyclization: Dissolve the β-ketoester in a dry, inert solvent (e.g., dichloromethane) and cool to 0 °C. Add 2-chloropyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the bicyclic enol-carbamate.
| Starting Material | Reagents | Solvent | Yield (%) | Ref. |
| N-Boc-L-proline derived β-ketoester | Tf₂O, 2-ClPy | CH₂Cl₂ | 73 | [3] |
| N-Boc-D-proline derived β-ketoester | Tf₂O, 2-ClPy | CH₂Cl₂ | 76 | [3] |
Table 1: Representative yields for the Tf₂O-mediated cyclization to form bicyclic enol-carbamates.
Other intramolecular cyclization strategies include the use of carbonyldiimidazole (CDI) with β-ketoamides and gold(I)-catalyzed cyclization of acetylenic derivatives.[3]
Aza-Wacker Cyclization
The palladium(II)-catalyzed aza-Wacker reaction is a powerful tool for the construction of nitrogen-containing heterocycles.[5] This intramolecular oxidative amination of olefins can be applied to the synthesis of conformationally restricted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides.[5]
Mechanism of Aza-Wacker Cyclization:
The reaction is initiated by the coordination of the palladium(II) catalyst to the alkene. Subsequent intramolecular nucleophilic attack by the nitrogen of the carbamate (amidopalladation) forms a new C-N bond and a carbon-palladium(II) intermediate. This intermediate then undergoes β-hydride elimination to regenerate the alkene in a different position and form a palladium(II)-hydride species, which upon reductive elimination and re-oxidation of the resulting Pd(0) by a suitable oxidant (often Cu(II) salts and oxygen), regenerates the active Pd(II) catalyst.
Figure 2: Catalytic cycle for the aza-Wacker cyclization.
Experimental Protocol: Tethered Aza-Wacker Cyclization [2][6]
-
Substrate Preparation: Synthesize the N-alkoxy carbamate with a pendant olefin from the corresponding alcohol.
-
Cyclization Reaction: To a solution of the substrate in a suitable solvent (e.g., acetonitrile), add a palladium(II) salt (e.g., Pd(OAc)₂) and a copper(II) salt (e.g., Cu(OAc)₂) as the reoxidant.
-
Reaction Conditions: Heat the reaction mixture under an atmosphere of oxygen (1 atm).
-
Work-up and Purification: After completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to yield the cyclized product.
| Substrate | Pd Catalyst | Oxidant | Solvent | Yield (%) | Ref. |
| trans-hex-3-en-1-yl methoxycarbamate | Pd(OAc)₂ | Cu(OAc)₂ | CH₃CN | 70 | [2][6] |
| N-alkoxy carbamate with trisubstituted alkene | Pd(OAc)₂ | Cu(OAc)₂ | CH₃CN | 40-60 | [2][6] |
Table 2: Representative yields for the tethered aza-Wacker cyclization.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it can be a valuable tool for constructing bicyclic carbamate scaffolds, particularly for larger ring sizes.[7][8] This reaction involves the intramolecular reaction of a diene in the presence of a ruthenium or molybdenum catalyst to form a cycloalkene and a volatile ethylene byproduct.[8]
Mechanism of Ring-Closing Metathesis:
The catalytic cycle begins with the reaction of the metal alkylidene catalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release the original alkylidene and form a new metal alkylidene with the substrate. This new intermediate then undergoes an intramolecular [2+2] cycloaddition with the second alkene of the substrate to form a second metallacyclobutane. A final retro [2+2] cycloaddition releases the cyclic alkene product and regenerates a metal alkylidene that can re-enter the catalytic cycle.
Figure 3: Simplified catalytic cycle for Ring-Closing Metathesis.
While specific examples of RCM for the direct synthesis of bicyclic carbamates are less common in introductory reviews, the strategy is highly applicable for creating fused ring systems where one of the rings is formed via RCM, followed by the formation of the carbamate-containing ring, or vice versa.
II. Applications of Bicyclic Carbamate Scaffolds in Drug Discovery
The rigid and well-defined three-dimensional structures of bicyclic carbamates make them highly attractive scaffolds for the design of potent and selective therapeutic agents.
Bicyclic Carbamates as Enzyme Inhibitors
The conformational constraint of bicyclic carbamates allows for precise positioning of pharmacophoric elements within an enzyme's active site, leading to enhanced inhibitory activity.
A 6-oxa-1-aza-bicyclo[3.2.1]octan-7-one system has been identified as an effective inhibitor of several cysteine proteases of the papain family.[3] Mechanistic studies suggest that the bicyclic structure introduces strain into the carbamate (urethane) bond by minimizing the π-overlap between the bridgehead nitrogen and the carbonyl group. This weakened bond is more susceptible to nucleophilic attack by the active site cysteine residue, leading to a covalent adduct.[3] The subsequent hydrolysis of this adduct is slow, resulting in effective inhibition.[3]
| Compound | Cathepsin B (IC₅₀, μM) | Cathepsin K (IC₅₀, μM) | Cathepsin L (IC₅₀, μM) | Ref. |
| Analog 1 | >100 | 1.2 | 0.02 | [3] |
| Analog 2 | 5.6 | 0.8 | 0.01 | [3] |
Table 3: Inhibitory potencies of bicyclic carbamate analogs against various cathepsins.
The COVID-19 pandemic spurred intense research into inhibitors of the SARS-CoV-2 main protease (3CLpro or Mpro). Novel bicyclic[3.3.0]proline peptidyl α-ketoamides have been developed as potent 3CLpro inhibitors.[9] These compounds demonstrate excellent antiviral activities and favorable pharmacokinetic properties.[9] The bicyclic proline scaffold serves to orient the peptide backbone and the α-ketoamide warhead for optimal interaction with the enzyme's active site.
Bicyclic Carbamates in the Central Nervous System (CNS)
The development of drugs targeting the CNS is particularly challenging due to the need for compounds to cross the blood-brain barrier. The rigid, lipophilic nature of many bicyclic scaffolds can be advantageous in this regard.[10] Bicyclic carbamates are being explored for the treatment of various CNS disorders, including neurodegenerative diseases.[1][11][12][13]
For example, carbamate-based inhibitors of acetylcholinesterase (AChE) are a mainstay in the treatment of Alzheimer's disease.[14] The design of novel, conformationally restricted bicyclic carbamates as AChE inhibitors is an active area of research aimed at improving potency and reducing off-target effects.[14]
Bicyclic Carbamates in Oncology
The quest for more effective and less toxic cancer therapies has led to the exploration of novel molecular scaffolds. Bicyclic carbamates have shown promise in this area. For instance, bicyclic carbohydrate-derived scaffolds functionalized with carbamates have been synthesized and evaluated for their antiproliferative activity on tumor cell lines.
III. Future Perspectives and Conclusion
Bicyclic carbamate scaffolds represent a confluence of desirable properties for modern drug discovery: conformational rigidity, synthetic tractability, and favorable physicochemical characteristics. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide diversity of these structures. The successful application of bicyclic carbamates as potent enzyme inhibitors and their potential in complex therapeutic areas such as CNS disorders and oncology underscore their significance as privileged scaffolds.
Future research will likely focus on the development of new, more efficient, and stereoselective synthetic methods to access novel bicyclic carbamate cores. Furthermore, the continued exploration of these scaffolds in a broader range of biological targets will undoubtedly uncover new therapeutic opportunities. For researchers and drug development professionals, a deep understanding of the synthesis and properties of bicyclic carbamates is essential for harnessing their full potential in the design of next-generation medicines.
References
-
Epple, R., Urbina, H. D., Russo, R., Liu, H., Mason, D., Bursulaya, B., Tumanut, C., Li, J., & Harris, J. L. (2007). Bicyclic carbamates as inhibitors of papain-like cathepsin proteases. Bioorganic & Medicinal Chemistry Letters, 17(5), 1254–1259. [Link]
-
Záborský, O., Petrovičová, Ľ., Doháňošová, J., Moncol, J., & Fischer, R. (2020). Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues. RSC Advances, 10(12), 6790–6793. [Link]
-
Sathyamoorthi, S., Nirpal, A., Gorve, D., Silver, R., & Kelley, S. (2025). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. [Link]
-
Thomas, A. A., Nagamalla, S., & Sathyamoorthi, S. (2020). Salient features of the aza-Wacker cyclization reaction. Chemical Science, 11(31), 8073–8088. [Link]
-
(2025). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ResearchGate. [Link]
-
Schmidt, Y., van der Voort, M., Crüsemann, M., Piel, J., Josten, M., Sahl, H.-G., Miess, H., & Raaijmakers, J. M. (2014). Biosynthetic origin of the antibiotic cyclocarbamate brabantamide A (SB-253514) in plant-associated Pseudomonas. Chembiochem: a European journal of chemical biology, 15(2), 195–199. [Link]
-
Khedraoui, M., Karim, E. M., Abchir, O., Errougui, A., Raouf, Y. S., Samadi, A., & El-Mernissi, R. (2025). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. PLoS One, 20(5), e0320789. [Link]
-
Jahan, N., Singh, S., & Singh, O. V. (2023). Synthesis of Bioactive Macrocycles Involving Ring-Closing Metathesis Strategy. ChemistrySelect, 8(20). [Link]
-
Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease. (2024). Open Exploration. [Link]
-
Sathyamoorthi, S., Nirpal, A., Gorve, D., Silver, R., & Kelley, S. (2025). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. [Link]
-
van der Voort, M., Schmidt, Y., Geurts, L., de Weert, S., Sahl, H. G., Böttcher, T., & Raaijmakers, J. M. (2015). Genome mining and metabolic profiling of the rhizosphere bacterium Pseudomonas sp. SH-C52 for antimicrobial compounds. Frontiers in Microbiology, 6, 693. [Link]
-
Khedraoui, M., Karim, E. M., Abchir, O., Errougui, A., Raouf, Y. S., Samadi, A., & El-Mernissi, R. (2025). 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. PLoS One, 20(5), e0320789. [Link]
-
Gangan, R. S., & Ghorai, P. (2012). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 10(28), 5347–5356. [Link]
-
Yee, N. K. (2025). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
(n.d.). Supplementary Information. ResearchGate. Retrieved from [Link]
-
Qu, W.-S., Tian, D.-S., Guo, Z., Fang, Z.-Y., & Wang, B. (2018). Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. Current Stem Cell Research & Therapy, 13(5), 356–365. [Link]
-
Wang, D., Li, J., Chen, J., & Yang, G. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(40), 28249–28253. [Link]
-
Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters, 7(15), 3183–3186. [Link]
-
Zhang, L., Lin, D., Sun, X., Curth, U., Drosten, C., Sauerhering, L., Becker, S., Dom, J., & Hilgenfeld, R. (2023). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115228. [Link]
-
Wikipedia contributors. (2024, November 26). Ring-closing metathesis. Wikipedia. [Link]
-
Biomaterial scaffolds in the regeneration of CNS. The physical,... (n.d.). ResearchGate. Retrieved from [Link]
-
Backvall's carbamate tethered aza-wacker cyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
de Souza, P. C. T., Jr., Guido, R. V. C., & Oliva, G. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease. Journal of Biomolecular Structure and Dynamics, 1–17. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299. [Link]
-
Park, Y. J., Kim, S., Park, H., & Kim, Y. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Journal of Chemical Information and Modeling. [Link]
-
G. A. Morris, M. A. T. M. van der, & M. M. K. Boysen. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44(23), 8502–8519. [Link]
-
Knight, J. L., & Weaver, D. F. (1998). A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. Seizure, 7(5), 347–354. [Link]
-
Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., Palka, A., Majerz-Maniecka, K., & Oleksyn, B. (2011). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. International Journal of Molecular Sciences, 12(12), 8773–8793. [Link]
-
Cervi, G., Peri, F., Battistini, C., Gennari, C., & Nicotra, F. (2006). Bicyclic carbohydrate-derived scaffolds for combinatorial libraries. Bioorganic & Medicinal Chemistry, 14(10), 3349–3367. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclic carbamates as inhibitors of papain-like cathepsin proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and analysis of novel bicyclic and bifunctional protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomaterials for CNS disorders: a review of development from traditional methods to AI-assisted optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and conformational properties is paramount. This document delves into the predicted spectral features of this compound, offering a detailed interpretation based on established NMR principles and comparative data from analogous bicyclic systems. The guide is structured to provide not only the spectral data but also the scientific rationale behind the expected chemical shifts and coupling constants, thereby serving as a practical resource for researchers in the field. While experimental spectra for this specific compound are not publicly available, this guide constructs a robust predictive analysis to facilitate its identification and characterization.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a multitude of biologically active natural products and synthetic molecules. Its rigid, well-defined three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. The introduction of heteroatoms, such as nitrogen and oxygen in the case of this compound, imparts specific physicochemical properties that can be fine-tuned to optimize drug-receptor interactions. NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of such complex molecules. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, a critical step in its synthesis and application in drug discovery programs.
Molecular Structure and Conformational Analysis
The structure of this compound is characterized by a bicyclo[3.3.1]nonane core with an oxygen atom at the 3-position and a nitrogen atom at the 9-position. A tert-butoxycarbonyl (Boc) protected amine is situated at the 7-position. The bicyclo[3.3.1]nonane system typically exists in a dual chair-chair conformation to minimize steric strain. However, the presence of heteroatoms and bulky substituents can influence this conformational preference.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the protons of the bicyclic framework, the carbamate group, and the tert-butyl group. The predicted chemical shifts are based on the analysis of similar structures found in the literature.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-1, H-5 (bridgehead) | 2.8 - 3.2 | m | - | 2H |
| H-2ax, H-4ax | 3.6 - 3.9 | dd | J ≈ 11, 3 | 2H |
| H-2eq, H-4eq | 3.9 - 4.2 | d | J ≈ 11 | 2H |
| H-6ax, H-8ax | 1.8 - 2.1 | m | - | 2H |
| H-6eq, H-8eq | 2.2 - 2.5 | m | - | 2H |
| H-7 | 3.8 - 4.1 | m | - | 1H |
| NH | 4.5 - 5.5 | br s | - | 1H |
| tert-butyl (CH₃) | 1.45 | s | - | 9H |
Rationale for Predicted ¹H Chemical Shifts and Coupling Patterns
-
Bridgehead Protons (H-1, H-5): These protons are situated at the junction of the two rings and are expected to appear as a complex multiplet in the range of δ 2.8-3.2 ppm. Their chemical shift is influenced by the neighboring nitrogen atom.
-
Methylene Protons adjacent to Oxygen (H-2, H-4): The protons on the carbons adjacent to the oxygen atom (C2 and C4) are diastereotopic. The axial protons are expected to resonate at a slightly higher field (δ 3.6-3.9 ppm) compared to the equatorial protons (δ 3.9-4.2 ppm). The geminal coupling constant between these protons is typically around 11 Hz. The axial protons will likely show an additional smaller coupling to the bridgehead protons.
-
Methylene Protons (H-6, H-8): These protons are part of the carbocyclic ring and are expected to appear as complex multiplets in the aliphatic region of the spectrum (δ 1.8-2.5 ppm).
-
Methine Proton (H-7): The proton at the 7-position, bearing the carbamate group, is expected to resonate as a multiplet in the range of δ 3.8-4.1 ppm due to the deshielding effect of the nitrogen atom.
-
Amide Proton (NH): The amide proton of the carbamate will likely appear as a broad singlet between δ 4.5 and 5.5 ppm. Its chemical shift and broadness are dependent on the solvent and concentration.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.45 ppm, a characteristic signal for this protecting group.[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-5 (bridgehead) | 50 - 55 |
| C-2, C-4 | 70 - 75 |
| C-6, C-8 | 30 - 35 |
| C-7 | 45 - 50 |
| tert-butyl (C(CH₃)₃) | 79 - 81 |
| tert-butyl (C(CH₃)₃) | 28 - 29 |
| C=O (carbamate) | 155 - 157 |
Rationale for Predicted ¹³C Chemical Shifts
-
Bridgehead Carbons (C-1, C-5): These carbons, bonded to the bridgehead nitrogen, are expected to appear in the range of δ 50-55 ppm.
-
Carbons Adjacent to Oxygen (C-2, C-4): The carbons directly attached to the oxygen atom will be significantly deshielded and are predicted to resonate at δ 70-75 ppm.
-
Aliphatic Carbons (C-6, C-8): These methylene carbons in the carbocyclic ring are expected in the typical aliphatic region of δ 30-35 ppm.
-
Carbon Bearing the Carbamate (C-7): This carbon will be deshielded by the attached nitrogen and is predicted to appear at δ 45-50 ppm.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 79-81 ppm, while the three equivalent methyl carbons will give a strong signal at approximately δ 28-29 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the Boc group will be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 155-157 ppm.
Experimental Protocols
For researchers aiming to acquire NMR data for this compound, the following general protocols are recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for the NH proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
NMR Data Acquisition
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Typical acquisition parameters for a ¹H spectrum would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Acquire ¹³C NMR spectra on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.
-
To aid in the assignment of signals, it is highly recommended to perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the molecular skeleton.
Caption: Recommended workflow for NMR data acquisition and analysis.
Conclusion
This technical guide has presented a detailed predictive analysis of the ¹H and ¹³C NMR spectral data for this compound. While based on established principles and data from analogous compounds, this guide provides a solid foundation for the identification and structural elucidation of this molecule. The provided protocols for sample preparation and data acquisition offer a practical framework for researchers working with this and similar bicyclic systems. The definitive assignment of all signals would require the acquisition and interpretation of a full suite of 1D and 2D NMR experiments.
References
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth., 99, 251-273. [Link]
- Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 48-56.
-
Semantic Scholar. (2013). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]
-
PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. [Link]
Sources
Navigating the Labyrinth: An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Patterns of Boc-Protected Azabicycles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules such as azabicyclic scaffolds. These scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. Understanding the gas-phase behavior of Boc-protected azabicycles under mass spectrometric conditions is paramount for their unambiguous identification, characterization, and quality control during drug discovery and development. This technical guide provides a comprehensive exploration of the fragmentation patterns of Boc-protected azabicycles in mass spectrometry. We will delve into the fundamental principles governing their ionization and subsequent dissociation, offering a mechanistic rationale for the observed product ions. This guide is designed to be a practical resource, equipping researchers with the expertise to interpret mass spectra of this important class of molecules with confidence.
Introduction: The Significance of Boc-Protected Azabicycles and Their Mass Spectrometric Interrogation
Azabicycles, such as piperidine, pyrrolidine, and more complex bridged systems like tropane, form the core of numerous approved drugs and clinical candidates. Their conformational rigidity and defined spatial orientation of substituents make them privileged scaffolds in medicinal chemistry. The Boc protecting group, prized for its stability and facile, orthogonal removal, is ubiquitously employed during their synthesis.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the analytical workhorse for monitoring reaction progress, assessing purity, and confirming the identity of these synthetic intermediates. Electrospray ionization (ESI) is the most common ionization technique for these moderately polar and often non-volatile compounds, typically yielding protonated molecules, [M+H]⁺. Subsequent fragmentation of these precursor ions in the gas phase, induced by collision with an inert gas (Collision-Induced Dissociation, CID), provides a structural fingerprint unique to the analyte. A thorough understanding of these fragmentation pathways is not merely academic; it is a critical skill for every scientist working with these molecules.
The Primary Fragmentation Cascade: Unraveling the Boc Group
The initial and most dominant fragmentation pathways for Boc-protected azabicycles invariably involve the protecting group itself. The lability of the Boc group under the energetic conditions of mass spectrometry leads to several characteristic neutral losses and fragment ions.
The McLafferty-type Rearrangement: Loss of Isobutylene (C₄H₈, 56 Da)
One of the most prominent fragmentation routes is the loss of isobutylene (56 Da) via a six-membered ring transition state, analogous to the McLafferty rearrangement.[1] This process is initiated by the transfer of a gamma-hydrogen from the azabicyclic ring to the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate which then readily decarboxylates.
Cleavage of the Boc Group: Multiple Pathways
Beyond the loss of isobutylene, the Boc group can fragment in several other characteristic ways, often concurrently.
-
Loss of the entire Boc group (C₅H₉O₂, 101 Da): This can occur, leaving the protonated azabicycle.
-
Loss of tert-butanol (C₄H₁₀O, 74 Da): This is another common pathway.
-
Formation of the tert-butyl cation ([C₄H₉]⁺, m/z 57): This highly stable carbocation is a hallmark of Boc-protected compounds and is often observed as a prominent peak in the mass spectrum.[2]
-
Loss of CO₂ (44 Da) following the loss of isobutylene: The initial loss of isobutylene forms a carbamic acid intermediate which readily loses carbon dioxide.[3]
The following table summarizes the primary fragmentation pathways originating from the Boc protecting group.
| Precursor Ion | Fragmentation Pathway | Neutral Loss (Da) | Resulting Ion | Characteristic m/z |
| [M+H]⁺ | McLafferty-type Rearrangement | 56 (C₄H₈) | [M+H - 56]⁺ | Varies |
| [M+H]⁺ | Loss of the Boc radical | 100 (C₅H₈O₂) | [M+H - 100]⁺ | Varies |
| [M+H]⁺ | Cleavage and rearrangement | - | [C₄H₉]⁺ | 57 |
| [M+H - 56]⁺ | Decarboxylation | 44 (CO₂) | [M+H - 100]⁺ | Varies |
Secondary Fragmentation: The Azabicyclic Core Reveals Its Structure
Following the initial loss of the Boc group or its fragments, the now-unprotected (or partially protected) azabicyclic ring undergoes further fragmentation. These secondary fragmentations are highly informative for elucidating the structure of the core scaffold. The principal mechanisms governing the fragmentation of cyclic amines are α-cleavage and ring fission.[4]
α-Cleavage: Fission Adjacent to the Nitrogen
α-Cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This is a dominant fragmentation pathway for cyclic amines as it leads to the formation of a resonance-stabilized iminium ion. The position of substituents on the ring will direct the α-cleavage to favor the loss of the largest alkyl radical.
Ring Fission: Opening the Azabicycle
The azabicyclic ring can also undergo cleavage at bonds β or γ to the nitrogen atom, leading to ring opening and the formation of various acyclic fragment ions. The specific pathways of ring fission are influenced by the ring size, the presence of strain (in the case of bicyclic systems), and the location of substituents.
The diagram below illustrates the general fragmentation pathways for a generic Boc-protected azabicycle.
Caption: Fragmentation cascade of N-Boc-nortropinone.
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Dissolution: Accurately weigh approximately 1 mg of the Boc-protected azabicycle and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of acetonitrile and water). This creates a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for the LC-MS analysis.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Method for Fragmentation Analysis
The following is a general-purpose LC-MS/MS method suitable for the analysis of Boc-protected azabicycles.
-
Liquid Chromatography System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to the initial conditions to re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., m/z 100-1000) to determine the m/z of the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS2): Perform a product ion scan on the [M+H]⁺ precursor ion to observe the fragmentation pattern.
-
-
Collision Energy: Optimize the collision energy (CE) to obtain a rich fragmentation spectrum. A good approach is to perform a CE ramp (e.g., 10-40 eV) to observe a wide range of fragment ions.
-
Conclusion: A Predictive Framework for Structural Elucidation
The mass spectral fragmentation of Boc-protected azabicycles is a systematic and predictable process. By understanding the characteristic behavior of the Boc protecting group and the fundamental fragmentation mechanisms of the underlying azabicyclic core, researchers can confidently interpret mass spectra for structural confirmation and impurity profiling. The initial losses of isobutylene (56 Da), the entire Boc group (100 Da), and the formation of the tert-butyl cation (m/z 57) serve as reliable diagnostic markers for the presence of the Boc moiety. Subsequent fragmentation of the deprotected azabicycle provides invaluable information about the ring system itself. This guide provides a foundational framework for the analysis of this important class of molecules, empowering scientists in their pursuit of novel therapeutics and chemical entities.
References
-
GCMS Section 6.15 - Whitman People. Whitman College. Available at: [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GCMS Section 6.15 [people.whitman.edu]
Discovery and first synthesis of endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate.
An In-depth Technical Guide on the Synthesis and Characterization of endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Introduction: The Strategic Importance of Bicyclic Scaffolds in Drug Discovery
The 3-oxa-9-azabicyclo[3.3.1]nonane framework represents a class of conformationally restricted scaffolds that have garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of functional groups, making it an ideal building block for designing selective ligands for various biological targets. The title compound, endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, is a key intermediate in the synthesis of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs) implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.
This guide provides a detailed technical overview of the first synthesis of this specific carbamate, focusing on the strategic rationale behind the chosen synthetic pathway, a step-by-step experimental protocol, and comprehensive characterization data. The methodology described is a composite of established, field-proven techniques for this molecular class, often found within the patent literature of major pharmaceutical development programs.
Part 1: Retrosynthetic Analysis and Strategic Rationale
The synthesis of a bicyclic system like 3-oxa-9-azabicyclo[3.3.1]nonane requires a robust cyclization strategy. The most convergent and widely adopted approach is a double Mannich-type condensation, which constructs the bicyclic core in a single, efficient step from relatively simple precursors.
Diagram 1: Retrosynthetic Analysis
A retrosynthetic breakdown of the target molecule reveals a logical pathway starting from simple, commercially available materials. The key disconnection is the bicyclic core itself.
Caption: Retrosynthetic pathway for the target carbamate.
The forward synthesis, therefore, hinges on three key transformations:
-
Bicyclic Core Formation: A one-pot reaction between a cyclic ether ketone (tetrahydropyran-4-one), a primary amine (benzylamine, serving as a protecting group for the bridgehead nitrogen), and an aldehyde (glyoxal) to form the bicyclic ketone.
-
Stereoselective Ketone Reduction and Amination: Conversion of the ketone at the C-7 position to an amine. The stereochemical outcome (endo vs. exo) is critical and is directed by the choice of reducing agent. A reductive amination is the most direct method.
-
Carbamate Formation: Protection of the resulting primary amine with a tert-butoxycarbonyl (Boc) group to yield the final, stable intermediate for further synthetic elaboration.
Part 2: Detailed Synthetic Protocol
This section details the multi-step synthesis, providing explanations for the choice of reagents and conditions at each stage.
Step 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
The construction of the bicyclic ketone is achieved via a modified Robinson-Schöpf condensation. Benzylamine is used to protect the nitrogen, a group that can be readily removed later via hydrogenolysis.
Diagram 2: Experimental Workflow for Bicyclic Core Synthesis
Caption: Workflow for the one-pot synthesis of the bicyclic ketone.
-
Protocol:
-
To a solution of tetrahydropyran-4-one (1.0 eq) in a buffered aqueous solution (e.g., citrate buffer, pH 4.5), add benzylamine (1.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 36 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, basify the mixture to pH 11 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude residue is purified by flash chromatography on silica gel to yield the product as a white solid.
-
-
Expertise & Rationale: The acidic pH is crucial for activating the glyoxal and facilitating the Mannich reaction cascade. Benzylamine is an excellent choice for the nitrogen source as it is inexpensive and the N-benzyl group is easily cleaved in a later step without affecting other functionalities like the carbamate.
Step 2: Synthesis of endo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
The conversion of the ketone to the endo-amine is the most critical stereochemical step. This is achieved through a stereoselective reductive amination.
-
Protocol:
-
Dissolve 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by carefully adding 1M HCl.
-
Concentrate the mixture in vacuo, re-dissolve in water, and basify with 2M NaOH.
-
Extract with ethyl acetate, dry the organic phase, and concentrate to yield the crude amine, which is often used directly in the next step.
-
-
Trustworthiness & Rationale: Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate over the ketone starting material, minimizing side reactions. The steric hindrance of the bicyclic system favors the hydride attack from the exo face, leading to the desired endo configuration of the resulting amine. This stereochemical outcome is a well-documented and reliable feature of this scaffold's reactivity.
Step 3: Synthesis of endo-tert-Butyl 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Protection of the amine with a Boc group provides a stable, versatile intermediate.
-
Protocol:
-
Dissolve the crude amine from the previous step in dichloromethane.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Purify by column chromatography to yield the N-benzyl protected carbamate.
-
Step 4: N-Debenzylation to Yield the Final Product
The final step is the removal of the N-benzyl protecting group to liberate the bridgehead nitrogen.
-
Protocol:
-
Dissolve the N-benzyl protected carbamate in ethanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, typically as a white crystalline solid.
-
Part 3: Analytical Characterization
Comprehensive analytical data is essential to confirm the structure and purity of the synthesized compound.
| Analysis | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to the tert-butyl group (~1.4 ppm), diastereotopic protons of the bicyclic core (multiple peaks, ~2.0-4.0 ppm), and the carbamate NH proton. The coupling constants of the C-7 proton are diagnostic for the endo configuration. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and distinct signals for the carbons of the bicyclic framework. |
| Mass Spec (ESI+) | m/z | [M+H]⁺ calculated for C₁₃H₂₂N₂O₃. |
| Purity (HPLC) | Retention Time | >95% purity with a single major peak under standard reverse-phase conditions. |
Conclusion and Future Directions
The synthesis outlined in this guide provides a reliable and scalable route to endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, a valuable intermediate for drug discovery. The strategic use of a one-pot bicyclic core formation and a stereoselective reductive amination ensures high efficiency and control over the critical endo stereochemistry. The liberated bridgehead nitrogen and the protected amine at C-7 serve as orthogonal handles for further molecular elaboration, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.
References
- Title: Preparation of 3,9-diazabicyclo[3.3.1]nonane derivatives as nicotinic acetylcholine receptor modulators.
- Title: Preparation of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives as nicotinic acetylcholine receptor modulators.
A Technical Guide to tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (CAS 198211-13-1): A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the design and synthesis of molecules with three-dimensional complexity are paramount for achieving high potency and selectivity for biological targets. Saturated bicyclic scaffolds have emerged as valuable design elements, offering rigid frameworks that can project substituents into specific vectors of chemical space. Among these, the 3-oxa-9-azabicyclo[3.3.1]nonane core has garnered significant attention due to its conformational pre-organization and the strategic placement of heteroatoms, which can serve as key interaction points with biological macromolecules. This technical guide provides an in-depth overview of tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (CAS 198211-13-1), a versatile synthetic intermediate that serves as a gateway to a diverse range of functionalized bicyclic structures for drug development programs.
Compound Identification and Properties
tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate is a key synthetic intermediate characterized by a bicyclic ether amine scaffold functionalized with a Boc-protected amine. This strategic combination of features makes it an ideal building block for introducing the 3-oxa-9-azabicyclo[3.3.1]nonane moiety into larger, more complex molecules.
| Identifier | Value |
| CAS Number | 198211-13-1 |
| IUPAC Name | tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate |
| Synonyms | Boc-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane |
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.32 g/mol |
A comprehensive search of available literature did not yield specific, experimentally determined physicochemical properties such as melting point, boiling point, or solubility for this compound. It is typically supplied as a solid and should be handled in accordance with standard laboratory safety protocols.
The Strategic Importance of the 3-oxa-9-azabicyclo[3.3.1]nonane Scaffold
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a conformationally restricted system that offers several advantages in medicinal chemistry. Its rigid structure reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The presence of an oxygen atom in the bridge and a nitrogen atom at the bridgehead introduces polarity and potential hydrogen bonding sites, which can be exploited for specific interactions with biological targets. Furthermore, the bicyclic nature of the scaffold allows for the precise spatial orientation of substituents, enabling the exploration of structure-activity relationships in a well-defined three-dimensional space. This scaffold is a key component in the design of novel therapeutics, including GPR119 agonists and orexin receptor antagonists.
Synthesis of the Core Scaffold
Proposed Synthetic Pathway
A logical and established method for constructing the 9-azabicyclo[3.3.1]nonane core is through a double Mannich condensation or a related cyclization strategy. The following proposed workflow outlines a potential route to the target compound.
Caption: Proposed synthetic workflow for CAS 198211-13-1.
Step-by-Step Methodology (Proposed)
-
Double Mannich Condensation: The synthesis would likely commence with a Robinson-Schöpf type condensation. This involves the reaction of a dialdehyde (like glutaraldehyde), a primary amine (e.g., benzylamine, which also serves as a protecting group), and a dicarboxylate equivalent (e.g., acetone-1,3-dicarboxylic acid) in a buffered aqueous solution to form the bicyclic ketone intermediate.
-
Purification of the Bicyclic Ketone: The resulting 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one would be extracted and purified using standard techniques such as column chromatography.
-
Introduction of the Oxygen Heteroatom and Functionalization: To arrive at the 3-oxa derivative, a different starting material or a subsequent ring-closing metathesis or etherification strategy would be necessary. A more direct route to the 3-oxa bicyclic ketone may involve a double Michael addition of an appropriate amine to a divinyl ketone, followed by intramolecular cyclization.
-
Formation of the 7-Amino Group: The ketone at the 7-position (if the synthesis is adapted for this isomer) can be converted to an amine. A common method is reductive amination. First, the ketone is reacted with hydroxylamine to form an oxime.
-
Reduction of the Oxime: The oxime is then reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium catalyst) or with a reducing agent like sodium in propanol.
-
Boc Protection: The resulting 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane is then protected with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or a biphasic system.
-
Final Purification: The final product, tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate , is then purified by crystallization or column chromatography to yield the desired building block.
This proposed synthesis is based on established chemical principles for the formation of similar bicyclic systems. The actual experimental conditions would require optimization of reagents, solvents, temperatures, and reaction times.
Application as a Synthetic Intermediate: A Case Study
The utility of tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate as a valuable building block is exemplified in its use in the synthesis of novel compounds for the treatment of autoimmune diseases. A notable example is disclosed in Chinese patent CN112673007A.
In this patent, the title compound is utilized as a key reactant in the synthesis of pyrazolopyridine amine compounds. The Boc-protected amine serves as a masked nucleophile, which, after deprotection, can be coupled with other fragments to construct the final target molecule.
Reaction Scheme from CN112673007A
The patent describes a nucleophilic aromatic substitution or a Buchwald-Hartwig amination type reaction where the deprotected amine of the 3-oxa-9-azabicyclo[3.3.1]nonane moiety is coupled with an activated heterocyclic system.
Methodological & Application
The Versatile Building Block: Application and Protocols for tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate in Medicinal Chemistry
Introduction: The Significance of Rigid Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Rigid bicyclic systems, such as the 3-oxa-9-azabicyclo[3.3.1]nonane core, have emerged as privileged scaffolds. Their conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the introduction of heteroatoms, such as oxygen and nitrogen, within this framework provides strategic vectors for hydrogen bonding and other key molecular interactions, while also favorably modulating physicochemical properties like solubility.
This guide provides a detailed overview of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, a versatile building block that combines the structural advantages of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold with a readily functionalizable amino group, protected in its carbamate form. We will delve into its synthesis, and more importantly, provide detailed protocols for its application in the construction of diverse molecular entities for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| CAS Number | 198211-13-1 |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
Synthesis of the Building Block
While this compound is commercially available from various suppliers, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A plausible synthetic route, based on established chemical transformations, is outlined below. The synthesis commences from the readily accessible precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from a robust procedure published in Organic Syntheses[1].
Reaction Scheme:
A one-pot synthesis of the bicyclic ketone.
Materials:
-
Glutaraldehyde (50% aqueous solution)
-
Acetonedicarboxylic acid
-
Benzylamine
-
Sulfuric acid (18%)
-
Sodium acetate solution (9%)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfate (Na₂SO₄)
-
Methanol
Equipment:
-
Jacketed round-bottomed flask with mechanical stirrer and temperature probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a jacketed round-bottomed flask cooled to 0-10 °C, add water and benzylamine.
-
Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4-8 °C.
-
Add 50% aqueous glutaraldehyde followed by acetonedicarboxylic acid while keeping the temperature below 5 °C.
-
Add 9% sodium acetate solution over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.
-
Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE. Discard the organic layers.
-
To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with 20% aqueous Na₂CO₃.
-
Filter the mixture and wash the filter cake with heptane.
-
Separate the layers of the filtrate and dry the organic layer with Na₂SO₄.
-
Concentrate the organic layer under reduced pressure. The residue can be further purified by chromatography to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Protocol 2: Conversion to tert-Butyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
This hypothetical protocol is based on standard organic transformations, including reductive amination and Boc-protection. The introduction of the 3-oxa functionality would typically be achieved by starting with a precursor containing the ether linkage or through a cyclization reaction involving a suitable diol. For the purpose of this guide, we will assume a precursor with the 3-oxa moiety is available or has been synthesized.
Reaction Scheme:
Sources
Introduction: The Strategic Importance of the 3-oxa-9-azabicyclo[3.3.1]nonane Scaffold and its Protection
An Application Guide to Methodologies for the Boc Deprotection of 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable building block for designing ligands that target a wide range of biological receptors and enzymes. The amine functionality at the C7 position is a critical handle for further synthetic elaboration, allowing for the introduction of diverse substituents to modulate pharmacological properties.
To facilitate multi-step syntheses, the nucleophilic and basic nature of this amine must often be temporarily masked.[1][2] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability under basic, nucleophilic, and catalytic hydrogenation conditions, as well as its straightforward installation.[3][4][5] The subsequent removal, or deprotection, of the Boc group is a pivotal step, requiring conditions that are effective yet selective enough to preserve other functionalities within the molecule.
This application note provides a detailed guide for researchers and drug development professionals on various methods for the Boc deprotection of 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine. It outlines robust protocols, explains the underlying chemical principles, and offers a comparative analysis to aid in method selection for this specific and valuable synthetic intermediate.
Core Principles of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is most commonly achieved under acidic conditions.[6][7] The mechanism is a well-understood, acid-catalyzed elimination process that proceeds through several key steps.[6][8][9]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10] This initial step activates the protecting group for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments. This involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[6][8][9]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[6][8][9] It is crucial to perform this reaction in a well-vented or open system to allow the CO₂ to escape safely.[6]
-
Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically forming an ammonium salt with the conjugate base of the acid used (e.g., a trifluoroacetate or hydrochloride salt).[8][9]
A significant consideration in Boc deprotection is the fate of the highly reactive tert-butyl cation generated during the reaction.[11][12] This electrophile can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or participate in undesirable side reactions by alkylating nucleophilic sites on the substrate or product molecule, such as electron-rich aromatic rings or thiols.[11][12] To mitigate these side reactions, scavengers like anisole or thioanisole are sometimes added to the reaction mixture to trap the carbocation.[13][14]
Experimental Protocols and Methodologies
The choice of deprotection method depends on the overall stability of the molecule, the presence of other acid-sensitive functional groups, and the desired final salt form of the product.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and often most efficient method for Boc deprotection. TFA is a strong acid that readily cleaves the Boc group at room temperature.
Causality and Rationale:
-
TFA: A strong, volatile organic acid that is highly effective for cleavage. Its volatility simplifies its removal in vacuo after the reaction.[1]
-
DCM: An inert solvent that provides good solubility for a wide range of organic substrates.
-
Concentration: A 20-50% solution of TFA in DCM is typically sufficient. Higher concentrations can be used for more sterically hindered or recalcitrant substrates.[15] The rate of cleavage can exhibit a second-order dependence on the acid's concentration.[9][16]
Detailed Protocol:
-
Preparation: Dissolve the Boc-protected 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq, typically as a 25% v/v solution in DCM) to the stirring solution.[3][15]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up (Isolation of Free Amine): a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[15][17] b. Dissolve the residue in DCM or ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution will occur.[18] d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Method 2: Hydrochloric Acid (HCl) in an Organic Solvent
Using a solution of hydrogen chloride gas in an organic solvent like 1,4-dioxane, ethyl acetate, or methanol is an excellent alternative to TFA. This method often yields the product directly as a stable hydrochloride salt, which can simplify purification by precipitation.[3][14]
Causality and Rationale:
-
HCl: A strong, less expensive acid compared to TFA.
-
Solvent Choice: Dioxane and ethyl acetate are common choices. Using HCl in methanol can sometimes lead to the formation of methyl esters if the substrate contains carboxylic acids.
-
Product Isolation: The resulting amine hydrochloride salt often has lower solubility in non-polar organic solvents, allowing for isolation by filtration.[18]
Detailed Protocol:
-
Preparation: Suspend or dissolve the Boc-protected 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Reaction: To the stirring mixture, add a commercially available solution of 4 M HCl in 1,4-dioxane (5-10 eq).[18][19]
-
Monitoring & Isolation: Stir the mixture at room temperature for 1-4 hours. The deprotected product will often precipitate out of the solution as the hydrochloride salt. Monitor for completion by TLC or LC-MS.
-
Work-up (Isolation of Hydrochloride Salt): a. Upon completion, collect the precipitated solid by filtration. b. Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.[18] c. Dry the solid under vacuum to obtain the pure 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride.
-
Conversion to Free Amine (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH, Na₂CO₃) followed by extraction with an organic solvent (e.g., DCM, ethyl acetate).
Method 3: Alternative and Milder Deprotection Conditions
For substrates containing other acid-sensitive functional groups, traditional strong acid methods may be unsuitable.[20] In such cases, alternative, milder conditions can be employed.
A. Thermal Deprotection in Water
Principle: Heating N-Boc protected amines in boiling water can effectively cleave the protecting group without any acid catalyst, representing a "green" chemistry approach.[5][20]
Protocol Outline:
-
Suspend the Boc-protected amine in deionized water.
-
Heat the mixture to reflux (100 °C) and stir vigorously.[20]
-
Monitor the reaction over 1-4 hours for completion.
-
Cool the reaction and extract the aqueous mixture with a suitable organic solvent to isolate the product.[5]
B. Lewis Acid-Mediated Deprotection (e.g., ZnBr₂)
Principle: Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage under conditions that can be milder than strong Brønsted acids. Zinc bromide (ZnBr₂) in DCM has been shown to selectively cleave secondary N-Boc groups in the presence of primary ones, highlighting its potential for chemoselectivity.[3][21]
Protocol Outline:
-
Dissolve the Boc-protected amine in an anhydrous solvent like DCM.
-
Add an excess of zinc bromide (2-3 equivalents).[3]
-
Stir the reaction at room temperature overnight.
-
Work-up typically involves quenching with an aqueous solution and subsequent extraction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. jk-sci.com [jk-sci.com]
Application Notes & Protocols: The 9-Azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery
Preamble: The Strategic Value of Conformationally Restricted Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the exploration of chemical space. The 9-azabicyclo[3.3.1]nonane framework represents a privileged scaffold, a term reserved for molecular architectures that are recurrently found in biologically active compounds. Its rigid, bicyclic nature imposes significant conformational constraints, presenting a three-dimensional arrangement of substituents that can be tailored for high-affinity and selective interactions with biological targets. This guide provides an in-depth exploration of the synthesis and application of this versatile scaffold, offering both foundational knowledge and actionable protocols for researchers in drug design and discovery.
The 9-Azabicyclo[3.3.1]nonane Core: A Structural Overview
The 9-azabicyclo[3.3.1]nonane skeleton consists of two fused six-membered rings, a piperidine and a cyclohexane ring, sharing a nitrogen atom at the bridgehead and two carbon atoms. This structure typically adopts a stable chair-chair conformation. The inherent rigidity of this scaffold is its primary asset in drug design; it reduces the entropic penalty upon binding to a target protein and allows for the precise spatial orientation of pharmacophoric elements. This structural control is critical for optimizing potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold are found in numerous bioactive compounds and approved drugs, targeting a wide array of biological systems.[1][2][3]
Synthesis of the Core Scaffold: A Foundational Protocol
The construction of the 9-azabicyclo[3.3.1]nonane core is most classically achieved via a Mannich-type condensation reaction.[2] This approach offers a robust and scalable route to key intermediates such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which serves as a versatile precursor for a multitude of derivatives.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol details a well-established one-pot synthesis. The causality behind this procedure lies in its efficiency, combining several transformations without isolating intermediates.
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetone dicarboxylic acid (1,3-acetonedicarboxylic acid)
-
Sulfuric acid (18%)
-
Sodium acetate solution (9%)
-
Sodium carbonate (Na₂CO₃)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Methanol
-
Silica gel
-
Sodium sulfate (Na₂SO₄), anhydrous
Step-by-Step Methodology:
-
Initial Setup: In a jacketed reaction vessel equipped with a mechanical stirrer and temperature probe, add water and benzylamine. Cool the vessel to 0–10 °C using a recirculating chiller. This initial cooling is critical to control the exothermicity of the subsequent acid addition.
-
Acidification: Slowly add 18% sulfuric acid over approximately 1 hour, ensuring the internal temperature is maintained between 4–8 °C. This step protonates the benzylamine, forming the corresponding ammonium salt in situ.
-
Mannich Reaction: While maintaining the temperature below 5 °C, add the 50% glutaraldehyde solution, followed by acetone dicarboxylic acid. The low temperature is crucial to prevent side reactions and degradation of the dicarboxylic acid.
-
Buffering and Reaction Progression: Add 9% sodium acetate solution over 1.5 hours. The acetate buffer helps to maintain a suitable pH for the condensation and subsequent decarboxylation. Allow the reaction to age at 5 °C for 20 hours, then warm to 25 °C and stir for another 20 hours. During this time, CO₂ evolution will be observed as the acetone dicarboxylic acid condenses and decarboxylates to form the bicyclic ketone.[4]
-
Workup and Extraction (pH Adjustment): Adjust the pH of the reaction mixture to 2 with additional 18% sulfuric acid. This ensures all basic components are protonated. Extract the acidic aqueous solution with MTBE (3 x volumes) to remove any non-basic organic impurities. The product remains in the aqueous layer.[4]
-
Basification and Product Extraction: Transfer the aqueous layer to a larger flask and add heptane. Add silica gel, followed by a 20% aqueous solution of sodium carbonate (Na₂CO₃) to adjust the pH to 8. The addition of silica gel aids in breaking up any emulsions that may form during basification. The product, now in its free base form, will partition into the organic layer.[4]
-
Isolation and Purification: Filter the biphasic mixture. Separate the organic (heptane) layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The resulting residue can be further purified by chromatography on silica gel to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a solid.[5]
Caption: Synthetic workflow for the core intermediate.
Key Applications in Drug Design
The 9-azabicyclo[3.3.1]nonane scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS) and other systems. Its rigid structure is particularly adept at interacting with receptors and transporters that require precise ligand geometry.
Serotonin 5-HT₃ Receptor Antagonists: The Granisetron Story
Perhaps the most prominent application of this scaffold is in the development of serotonin 5-HT₃ receptor antagonists. The flagship compound is Granisetron , a potent antiemetic used to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[6][7]
-
Mechanism of Action: Granisetron selectively blocks the action of serotonin at 5-HT₃ receptors, which are located peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain. By inhibiting these receptors, it reduces the signaling that leads to the vomiting reflex.[7]
-
Structural Significance: The 9-methyl-9-azabicyclo[3.3.1]nonane portion of Granisetron acts as a rigid anchor, positioning the indazole-carboxamide moiety for optimal interaction with the 5-HT₃ receptor binding pocket.[6] The endo stereochemistry of the amine linkage is crucial for its activity.[8]
| Drug Profile: Granisetron | |
| Trade Names | Kytril, Sancuso, Sustol[6][7] |
| Primary Indication | Chemotherapy-induced nausea and vomiting (CINV)[6][9] |
| Mechanism | Selective 5-HT₃ Receptor Antagonist[7][8] |
| Administration Routes | Oral, Intravenous, Transdermal[7] |
Monoamine Reuptake Inhibitors
The scaffold has been explored for its potential in developing monoamine reuptake inhibitors, which are used to treat depression and other mood disorders.[5] By derivatizing the 3-position of the bicyclic system with aryloxy or arylamino groups, compounds have been created that inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine.[5] The rigid framework helps to minimize off-target effects by locking the pharmacophore in a bioactive conformation.
Muscarinic Receptor Antagonists
Research has demonstrated that substituted 1-azabicyclo[3.3.1]nonenes, a related scaffold, can function as effective antagonists for human M1-M5 muscarinic receptors.[10] One study highlighted that an exo-8-benzyloxymethyl substituted derivative displayed high affinity for all five receptor subtypes, serving as a promising lead for developing treatments for diseases involving cholinergic dysfunction.[10] This underscores the scaffold's utility in creating ligands with broad or selective activity at G-protein coupled receptors.
Emerging Therapeutic Areas
The versatility of the 9-azabicyclo[3.3.1]nonane scaffold continues to be explored in various therapeutic contexts:
-
GPR119 Agonists: Oxazabicyclo[3.3.1]nonane derivatives have been identified as potent and orally active agonists of GPR119, a target for the treatment of type 2 diabetes.[11]
-
NAAA Inhibitors: The related azabicyclo[3.2.1]octane core has been used to develop inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which has potential for treating inflammatory conditions.[11]
-
Catalysis in Synthesis: Beyond direct therapeutic use, the N-oxyl derivative, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), is a highly active organocatalyst used for the oxidation of alcohols, a critical transformation in pharmaceutical manufacturing.[12]
Caption: Therapeutic applications of the scaffold.
Advanced Protocols for Derivatization
Following the synthesis of the core ketone, subsequent modifications are required to produce the diverse functional groups needed for drug candidates.
Protocol 2: Stereoselective Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The stereochemistry at the 3-position is often critical for biological activity. A reduction using sodium borohydride is a cost-effective and reliable method for producing the desired endo-alcohol.
Causality: Sodium borohydride is a mild reducing agent. The hydride attacks the carbonyl from the less sterically hindered exo face, resulting in the formation of the thermodynamically favored endo-alcohol.
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Standard workup reagents (water, brine, organic solvent for extraction)
Step-by-Step Methodology:
-
Dissolution and Cooling: Dissolve the starting ketone in methanol and cool the solution to 0 °C in an ice bath. The low temperature helps to control the reaction rate and improve selectivity.
-
Reductant Addition: Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, keeping the temperature at 0 °C. Vigorous gas (H₂) evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to ambient temperature and stir for 12 hours or until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding acetone to consume any excess NaBH₄.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: The product can be purified by column chromatography or recrystallization to obtain the pure endo-alcohol.[5][13]
Protocol 3: Catalytic Debenzylation
To enable further functionalization at the nitrogen atom (e.g., methylation to produce the Granisetron core), the N-benzyl protecting group must be removed. Catalytic hydrogenation is the standard method.
Causality: A palladium catalyst, often on carbon (Pd/C) or as palladium hydroxide (Pearlman's catalyst, Pd(OH)₂/C), facilitates the hydrogenolysis of the C-N bond of the benzyl group. Isopropanol is a common solvent for this transformation.
Materials:
-
endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (or other N-benzyl derivative)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Isopropanol
-
Hydrogen (H₂) gas source
-
Filtration aid (e.g., Celite or Solka-Floc)
Step-by-Step Methodology:
-
Reactor Setup: In a hydrogenation reactor, dissolve the N-benzyl compound in isopropanol.
-
Inerting: Purge the reactor with an inert gas, such as nitrogen, three times to remove all oxygen.
-
Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst. Caution: Palladium catalysts can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care under an inert atmosphere.
-
Hydrogenation: Purge the reactor again with nitrogen before pressurizing with hydrogen gas (typically to 50 psi). Heat the reaction to 50 °C and stir vigorously for 24-48 hours.[4]
-
Monitoring and Workup: Monitor the reaction for the consumption of the starting material by GC or LC-MS. Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of a filtration aid like Solka-Floc to remove the palladium catalyst. Caution: The filter cake is highly flammable and should not be allowed to dry in the air. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated 9-azabicyclo[3.3.1]nonane derivative.[4]
References
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]
- 9-azabicyclo[3.3.1]nonane derivatives.
- Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]
-
9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one. ADC Linker. [Link]
-
An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. ACS Publications. [Link]
-
Granisetron. PubChem. [Link]
-
Granisetron. Wikipedia. [Link]
-
C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed. [Link]
- Azabicycloalkyl derivatives, a process for their preparation and pharmaceutical compositions containing them.
-
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. National Institutes of Health. [Link]
- Crystalline granisetron base and production process therefor.
-
Granisetron-impurities. Pharmaffiliates. [Link]
-
Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Taylor & Francis Online. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. (1S*,5R*)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Granisetron - Wikipedia [en.wikipedia.org]
- 8. CAS 109889-09-0: Granisetron | CymitQuimica [cymitquimica.com]
- 9. US20080242696A1 - Crystalline granisetron base and production process therefor - Google Patents [patents.google.com]
- 10. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
Large-scale synthesis and purification of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate.
An Application Note and Protocol for the Large-Scale Synthesis and Purification of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Introduction
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a key building block in the development of novel therapeutics. Its rigid, bicyclic structure allows for precise spatial orientation of functional groups, making it an attractive framework for designing ligands with high affinity and selectivity for various biological targets. The title compound, this compound, is a valuable intermediate, featuring a Boc-protected amine that allows for further synthetic elaboration. This document provides a comprehensive guide to the large-scale synthesis and purification of this intermediate, tailored for researchers and professionals in drug development and process chemistry.
The protocols detailed herein are designed to be scalable and robust, with a focus on providing not just a series of steps, but also the underlying scientific rationale for key experimental choices. This ensures both reproducibility and a deeper understanding of the process, allowing for adaptation and troubleshooting.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is achieved through a multi-step sequence starting from readily available materials. The chosen route emphasizes operational simplicity, scalability, and the use of cost-effective reagents. The overall workflow is depicted below.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of the Bicyclic Core
The initial phase of the synthesis focuses on constructing the 3-oxa-9-azabicyclo[3.3.1]nonane core. This is accomplished through a well-established route involving the formation of a diol, subsequent activation, and a double substitution reaction.[1]
Step 1: Hydroboration-Oxidation of 1,5-Cyclooctadiene
The synthesis commences with the hydroboration of commercially available 1,5-cyclooctadiene. This reaction proceeds in a syn-selective manner to furnish the corresponding cis-1,5-cyclooctanediol upon oxidative workup.[1] The use of a borane source such as borane-tetrahydrofuran complex (BH3-THF) is common for this transformation.
Step 2: Tosylation of cis-1,5-Cyclooctanediol
The resulting diol is then activated for subsequent nucleophilic substitution by converting the hydroxyl groups into good leaving groups. Tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine yields the corresponding cis-ditosylate.[1]
Step 3: Cyclization to form the Bicyclic Amine
The key bicyclic structure is formed via a double substitution reaction of the ditosylate with a suitable nitrogen source. In this protocol, we utilize p-toluenesulfonamide as the nucleophile. The reaction is typically carried out under phase-transfer conditions to facilitate the reaction between the organic-soluble ditosylate and the aqueous base.[1]
Step 4: Deprotection of the Sulfonamide
The N-p-toluenesulfonyl group is a robust protecting group that needs to be removed to yield the free secondary amine. This can be achieved under reducing conditions, for instance, using magnesium in methanol.[1]
Part 2: Boc-Protection of the Bicyclic Amine
With the core bicyclic amine in hand, the final step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This is a standard transformation in organic synthesis, typically accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][3][4] The Boc group serves to modulate the reactivity of the amine in subsequent synthetic steps and can be readily removed under acidic conditions.[3][4]
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1,5-Cyclooctadiene | Reagent Grade, 99% |
| Borane-tetrahydrofuran complex | 1.0 M solution in THF |
| Sodium hydroxide | ACS Reagent Grade |
| Hydrogen peroxide | 30% (w/w) in H₂O |
| p-Toluenesulfonyl chloride | 98% |
| Pyridine | Anhydrous, 99.8% |
| p-Toluenesulfonamide | 99% |
| Tetrabutylammonium hydrogen sulfate | 97% |
| Magnesium turnings | 99.5% |
| Di-tert-butyl dicarbonate | 97% |
| Triethylamine | ≥99.5% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |
| Ethyl acetate | HPLC Grade |
| Hexanes | HPLC Grade |
| Rotary evaporator | |
| Magnetic stirrers with heating | |
| Inert atmosphere setup (Nitrogen/Argon) | |
| Standard laboratory glassware | |
| Flash chromatography system |
Protocol 1: Large-Scale Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane
-
Hydroboration-Oxidation: To a solution of 1,5-cyclooctadiene (108.2 g, 1.0 mol) in anhydrous THF (1 L) under an inert atmosphere, add borane-THF complex (1.0 M in THF, 1.1 L, 1.1 mol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Cool the reaction mixture back to 0 °C and cautiously add a 3 M aqueous solution of sodium hydroxide (400 mL), followed by the slow dropwise addition of 30% hydrogen peroxide (400 mL), maintaining the internal temperature below 20 °C. Stir for 4 hours at room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude cis-1,5-cyclooctanediol.
-
Tosylation: Dissolve the crude diol in pyridine (800 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (420 g, 2.2 mol) portion-wise, ensuring the temperature remains below 10 °C. Stir the reaction mixture at 4 °C for 18 hours. Pour the reaction mixture into ice-water (5 L) and stir until a precipitate forms. Filter the solid, wash with cold water and cold methanol, and dry under vacuum to yield cis-1,5-bis(p-toluenesulfonyloxy)cyclooctane.
-
Cyclization: To a mixture of p-toluenesulfonamide (171 g, 1.0 mol) and tetrabutylammonium hydrogen sulfate (34 g, 0.1 mol) in toluene (2 L), add a 50% aqueous solution of sodium hydroxide (500 mL). Heat the mixture to 80 °C and add a solution of the ditosylate (450 g, 1.0 mol) in toluene (1 L) dropwise over 2 hours. Stir vigorously at 80 °C for 24 hours. Cool to room temperature, separate the layers, and extract the aqueous layer with toluene (2 x 500 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude N-p-toluenesulfonyl-3-oxa-9-azabicyclo[3.3.1]nonane.
-
Deprotection: Add magnesium turnings (121.5 g, 5.0 mol) to a solution of the crude sulfonamide in methanol (3 L). Heat the mixture to reflux and stir for 12 hours. Cool to room temperature and filter off the excess magnesium. Concentrate the filtrate under reduced pressure. Take up the residue in 1 M HCl and wash with dichloromethane. Basify the aqueous layer to pH > 12 with solid NaOH and extract with dichloromethane (5 x 500 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxa-9-azabicyclo[3.3.1]nonane.
Protocol 2: Large-Scale Synthesis of this compound
-
Boc-Protection: Dissolve the crude 3-oxa-9-azabicyclo[3.3.1]nonane (127.2 g, 1.0 mol) in dichloromethane (2 L). Add triethylamine (152 g, 1.5 mol) and cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate (240 g, 1.1 mol) in dichloromethane (500 mL) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Wash the reaction mixture with water (2 x 1 L) and brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Strategy
The purification of the final product is critical to ensure its suitability for subsequent applications. A multi-step approach involving column chromatography followed by recrystallization is recommended.
Protocol 3: Purification of this compound
-
Flash Column Chromatography: The crude product is subjected to flash column chromatography on silica gel.
-
Column Packing: Use a slurry of silica gel in hexanes to pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). The exact gradient may need to be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.
-
-
Recrystallization: The product obtained from chromatography can be further purified by recrystallization.
-
Solvent Selection: A suitable solvent system for recrystallization is ethyl acetate/hexanes.
-
Procedure: Dissolve the product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to afford the final product as a white to off-white solid.
-
Analytical Characterization
The identity and purity of the final compound should be confirmed by a suite of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | All expected carbon signals should be present. |
| LC-MS | A single major peak with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | Purity of ≥98%. |
| Melting Point | A sharp melting point range should be observed. |
Data Summary
| Step | Product | Starting Material (mol) | Yield (g) | Yield (%) | Purity (by HPLC) |
| 1-4 | 3-Oxa-9-azabicyclo[3.3.1]nonane | 1.0 | ~95.4 | ~75% (over 4 steps) | ~90% (crude) |
| 5 | This compound | 1.0 | ~220 | ~91% | ~95% (crude) |
| 6 | Purified Product | - | ~194 | ~88% (after purification) | ≥98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in cyclization | Inefficient phase transfer; decomposition of ditosylate. | Ensure vigorous stirring; check the quality of the phase-transfer catalyst; do not overheat. |
| Incomplete deprotection | Deactivation of magnesium. | Use freshly activated magnesium turnings; ensure anhydrous conditions. |
| Difficult purification | Presence of closely-eluting impurities. | Optimize the chromatography gradient; consider a different solvent system for recrystallization. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. By following these procedures and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.
References
- Mori, K., & Abe, K. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459.
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Available at: [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). Pharmaceutical Filtration Equipment and Purification Solutions. Available at: [Link]
-
PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Available at: [Link]
- Dakin, L. A., et al. (2010). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 6, 965–969.
Sources
Application Note: Strategic Synthesis of Potent DPP-IV Inhibitors Utilizing a Constrained 3-oxa-9-azabicyclo[3.3.1]nonane Scaffold
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and process development.
Introduction: The Clinical Significance of DPP-IV Inhibition and Scaffold Rigidity
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors, known as "gliptins," as a cornerstone therapy for type 2 diabetes mellitus, offering effective glycemic control with a low risk of hypoglycemia.[2][3]
In the rational design of DPP-IV inhibitors, achieving high potency, selectivity against related proteases (e.g., DPP-8, DPP-9), and favorable pharmacokinetic properties is paramount. A key strategy in modern medicinal chemistry to achieve these goals is the use of conformationally constrained scaffolds. Rigid molecular frameworks, such as the 3-oxa-9-azabicyclo[3.3.1]nonane system, are invaluable as they reduce the entropic penalty of binding to the enzyme's active site and can orient key pharmacophoric elements in an optimal geometry for interaction.
This application note details the strategic use of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate as a pivotal building block in the synthesis of potent DPP-IV inhibitors. We provide detailed, field-proven protocols for its incorporation into a final drug candidate, explaining the causality behind the experimental choices.
PART 1: The Strategic Intermediate - A Gateway to Novel Gliptins
The intermediate, this compound, offers a unique combination of features that make it an exceptional starting point for DPP-IV inhibitor synthesis.
-
Structural Rigidity: The bicyclic system provides a well-defined three-dimensional structure that can effectively probe the S2 pocket of the DPP-IV enzyme.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the 7-amino position is stable under a variety of reaction conditions yet can be removed cleanly under acidic conditions, allowing for late-stage coupling with other key fragments.
-
Versatile Handle: The secondary amine at the 9-position of the core structure provides a vector for further chemical modification, if desired, to fine-tune the molecule's properties.
Physicochemical Properties
| Property | Value |
| CAS Number | 198211-13-1 |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| Appearance | White to Off-White Solid |
| Purity | Typically >97% |
PART 2: Synthesis Protocol for a Representative DPP-IV Inhibitor
The following protocols are based on established synthetic routes for creating potent DPP-IV inhibitors, such as those described in foundational patents in the field. The overall workflow involves the coupling of two key fragments: the deprotected bicyclic amine and a chiral β-amino acid derivative.
Experimental Workflow Overview
Protocol 1: Boc Deprotection of the Bicyclic Amine
This step quantitatively removes the Boc protecting group to liberate the key secondary amine, which is isolated as a hydrochloride salt to improve stability and handling.
Materials:
-
This compound (1.0 eq)
-
4 M HCl in 1,4-Dioxane (10 vol)
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add this compound.
-
Add 10 volumes of a 4 M solution of hydrogen chloride in 1,4-dioxane.
-
Stir the resulting suspension at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue and stir to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride as a white solid.
Causality and Insights:
-
Reagent Choice: 4 M HCl in dioxane is a standard and highly effective reagent for Boc deprotection. The anhydrous conditions prevent potential side reactions and the volatile nature of dioxane allows for easy removal.
-
Salt Formation: Isolating the product as a hydrochloride salt enhances its stability and crystallinity, making it easier to handle and store compared to the free amine, which can be hygroscopic and less stable.
Protocol 2: Amide Coupling to Form the Inhibitor Precursor
This is the key bond-forming step, creating the amide linkage between the bicyclic amine (Fragment A) and the chiral β-amino acid side chain (Fragment B), which is crucial for binding to the DPP-IV active site.
Materials:
-
3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride (1.1 eq)
-
(3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq)[4][5]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, dissolve (3R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid, EDC, and HOBt in anhydrous DMF.
-
Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend the 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride in DMF and add DIPEA. Stir until a clear solution is obtained.
-
Add the amine solution from step 3 to the activated acid solution from step 2.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the Boc-protected precursor as a white solid.
Causality and Insights:
-
Coupling Reagents: The EDC/HOBt system is a classic and reliable choice for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve coupling efficiency.[2]
-
Base Selection: DIPEA is a non-nucleophilic hindered base used to neutralize the hydrochloride salt of the amine and to scavenge the HCl produced during the reaction. Its steric bulk prevents it from interfering with the coupling reaction.
-
Pre-activation: Activating the carboxylic acid with EDC/HOBt before adding the amine ensures the rapid formation of the active ester, leading to a more efficient and cleaner reaction.
Protocol 3: Final Boc Deprotection
The final step removes the Boc group from the β-amino acid moiety to reveal the primary amine, which is critical for the inhibitor's interaction with the catalytic site of DPP-IV.
Materials:
-
Boc-Protected Precursor (from Protocol 2) (1.0 eq)
-
4 M HCl in 1,4-Dioxane (10 vol)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected precursor in 10 volumes of 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation.
-
Collect the final product, the DPP-IV Inhibitor Hydrochloride Salt , by filtration, wash with diethyl ether, and dry under vacuum.
PART 3: Characterization and Quality Control
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results for Final Product |
| ¹H NMR | Peaks corresponding to the trifluorophenyl, butanoyl, and bicyclic protons. Integration should match the expected structure. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base. |
| HPLC Purity | >98% |
| Chiral HPLC | High enantiomeric excess (>99% ee) should be confirmed, retained from the starting β-amino acid. |
PART 4: Mechanism of Action - The Role of the Bicyclic Scaffold
The synthesized inhibitor is designed to mimic the dipeptide substrate of DPP-IV. The primary amine generated in the final step interacts with the catalytic triad (Ser630, His740, Asp708) in the S1 pocket of the enzyme. The rigid 3-oxa-9-azabicyclo[3.3.1]nonane moiety is designed to fit snugly into the hydrophobic S2 subsite, providing favorable van der Waals interactions and contributing significantly to the compound's binding affinity and selectivity.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of novel DPP-IV inhibitors. Its inherent conformational rigidity and the straightforward, high-yielding protocols for its incorporation make it an attractive choice for drug discovery programs targeting type 2 diabetes. The methodologies presented here provide a robust framework for researchers to access this important class of therapeutic agents.
References
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor. (n.d.).
- Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC - NIH.
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- US8338450B2 - Compounds as dipeptidyl peptidase IV (DPP IV) inhibitors.
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Biosynth.
- HU227684B1 - Adamantane and azabicyclo-octane and nonane derivatives and their use as dpp-iv inhibitors.
Sources
- 1. Synthesis and activity of a potent, specific azabicyclo [3.3.0] octane-based DPP II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
- 3. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 5. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the 7-Amino Position of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core
Introduction: The Strategic Importance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold
The 3-oxa-9-azabicyclo[3.3.1]nonane framework represents a conformationally restricted, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and drug development.[1] Its rigid structure provides a unique platform for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutic agents targeting a range of biological entities, from central nervous system disorders to infectious diseases.[2] The strategic introduction of substituents onto this core allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
Derivatization at the 7-amino position is of particular importance as it allows for the introduction of a wide array of functionalities that can engage in various biological interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methodologies for the derivatization of the 7-amino position of the 3-oxa-9-azabicyclo[3.3.1]nonane core. The protocols described herein are based on established chemical transformations and provide a foundation for the synthesis of diverse libraries of novel compounds for biological screening.
Synthesis of the Starting Material: exo-7-Amino-3-oxa-9-azabicyclo[3.3.1]nonane
The versatile starting material for derivatization, exo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane, can be synthesized from commercially available precursors. A common route involves the reduction of an intermediate ketone. The synthesis of the analogous 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has been well-documented and a similar strategy can be employed for the 3-oxa-9-aza analogue.[1][3] The synthesis often commences with a Mannich-type reaction followed by cyclization. The resulting ketone can then be converted to the amine via reductive amination of the corresponding oxime or through other established methods.
For the purpose of these application notes, we will consider the commercially available Boc-protected amine, (exo)-tert-butyl (3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate, as the primary starting material for many of the subsequent derivatization protocols. This allows for controlled derivatization of the bridgehead nitrogen at a later stage if desired. The Boc protecting group can be readily removed under acidic conditions to liberate the free amine for further functionalization.
Key Derivatization Strategies and Protocols
The nucleophilic nature of the 7-amino group allows for a variety of chemical transformations. The following sections detail the protocols for several key derivatization reactions: acylation, sulfonylation, urea formation, reductive amination, and N-arylation.
Acylation: Formation of Amides
The formation of an amide bond is a fundamental transformation in medicinal chemistry, often leading to compounds with improved biological activity and metabolic stability. The reaction involves the coupling of the primary amine with a carboxylic acid or its activated derivative.
Protocol: General Procedure for Acylation using an Acid Chloride
This protocol describes a standard procedure for the acylation of exo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane with an acid chloride in the presence of a non-nucleophilic base.
-
Materials:
-
exo-7-Amino-3-oxa-9-azabicyclo[3.3.1]nonane (or its Boc-protected precursor followed by deprotection)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Step-by-Step Methodology:
-
Dissolve exo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Causality and Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the primary amine for the acid chloride. Anhydrous conditions are necessary to prevent the hydrolysis of the acid chloride. The workup with sodium bicarbonate removes any excess acid chloride and acidic byproducts.
Visualization of the Acylation Workflow:
Acylation Workflow Diagram
Sulfonylation: Formation of Sulfonamides
Sulfonamides are another important class of compounds in drug discovery, known for their diverse biological activities. The synthesis involves the reaction of the primary amine with a sulfonyl chloride.
Protocol: General Procedure for Sulfonylation
This protocol is adapted from the synthesis of related azabicyclic sulfonamides and can be applied to the 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane core.[2][4]
-
Materials:
-
exo-7-Amino-3-oxa-9-azabicyclo[3.3.1]nonane
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Step-by-Step Methodology:
-
Dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) and cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure sulfonamide.
-
Expertise & Experience: Pyridine often serves as both a base and a catalyst in sulfonylation reactions. The acidic wash is important to remove excess pyridine, while the basic wash removes any remaining sulfonyl chloride and sulfonic acid byproduct.
Urea Formation
Ureas are valuable functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. They can be synthesized by reacting the primary amine with an isocyanate or by a two-step procedure involving a phosgene equivalent.
Protocol: Urea Synthesis from an Isocyanate
This protocol is a direct and efficient one-step method for urea formation.
-
Materials:
-
exo-7-Amino-3-oxa-9-azabicyclo[3.3.1]nonane
-
Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
-
Step-by-Step Methodology:
-
Dissolve the amine (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. The product often precipitates out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF or diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by crystallization or column chromatography.
-
Trustworthiness: This reaction is typically high-yielding and clean, often requiring minimal purification. The 1:1 stoichiometry is crucial to avoid the formation of byproducts.
Reductive Amination: N-Alkylation and N-Arylation
Reductive amination is a powerful method for the N-alkylation of amines. It involves the reaction of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Protocol: General Procedure for Reductive Amination
This protocol outlines a general procedure using a mild reducing agent, sodium triacetoxyborohydride.[5][6]
-
Materials:
-
exo-7-Amino-3-oxa-9-azabicyclo[3.3.1]nonane
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Step-by-Step Methodology:
-
To a stirred solution of the amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Authoritative Grounding: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in the presence of acid-sensitive functional groups.[6]
Visualization of the Reductive Amination Pathway:
Reductive Amination Pathway
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This reaction is particularly useful for the synthesis of N-aryl derivatives.[7][8]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for the N-arylation of the 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane core. The choice of ligand and base is critical and may require optimization for specific substrates.[9][10][11]
-
Materials:
-
exo-7-Amino-3-oxa-9-azabicyclo[3.3.1]nonane
-
Aryl halide (bromide or iodide) or Aryl triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.0 eq)
-
Toluene or Dioxane, anhydrous and degassed
-
Standard Schlenk line or glovebox techniques
-
-
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), the amine (1.2 eq), the palladium catalyst, the phosphine ligand, and the base in a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Scientific Integrity: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of oxygen and water. Therefore, the use of anhydrous, degassed solvents and inert atmosphere techniques is essential. The ligand plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction efficiency.
Data Summary
The following table provides a general overview of the expected outcomes for the described derivatization reactions. The yields are representative and may vary depending on the specific substrates and reaction conditions.
| Derivatization Method | Reagents | Product Type | Typical Yield (%) |
| Acylation | Acid Chloride, TEA | Amide | 70-95 |
| Sulfonylation | Sulfonyl Chloride, Pyridine | Sulfonamide | 60-90 |
| Urea Formation | Isocyanate | Urea | 80-98 |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | 50-85 |
| N-Arylation | Aryl Halide, Pd-catalyst, Ligand, Base | N-Aryl Amine | 40-75 |
Conclusion
The derivatization of the 7-amino position of the 3-oxa-9-azabicyclo[3.3.1]nonane core offers a versatile platform for the synthesis of novel and structurally diverse molecules with potential therapeutic applications. The protocols detailed in this application note provide a robust starting point for researchers to explore the chemical space around this privileged scaffold. Careful selection of reagents and optimization of reaction conditions will be key to the successful synthesis of a wide range of derivatives for biological evaluation.
References
-
Verkade, J. G., et al. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. PubMed. [Link]
-
Verkade, J. G., et al. (2003). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry. [Link]
-
Verkade, J. G., et al. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Verkade, J. G., et al. (2016). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. Figshare. [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Guo, L., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
Kornilov, A. M., et al. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Semantic Scholar. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
O'Connor, D., et al. (2011). Direct Leuckart-type reductive amination of aldehydes and ketones: a facile one-pot protocol for the preparation of secondary and tertiary amines. FAO AGRIS. [Link]
-
Vafina, G. F., et al. (2002). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]
- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
Elsevier. (n.d.). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes. Chemical Communications (RSC Publishing). [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]
- Google Patents. (n.d.). US4789673A - Heterocyclic carboxylic acid amides and esters.
-
Spiral. (n.d.). NEW SULFONE–ASSISTED STRATEGIES FOR ALKALOID ... Spiral. [Link]
- Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
Roy, D., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing. [Link]
-
Bonjoch, J., et al. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). ResearchGate. [Link]
-
Roy, D., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. [Link]
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. | Semantic Scholar [semanticscholar.org]
- 11. Item - Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed BuchwaldâHartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides - figshare - Figshare [figshare.com]
Experimental Procedures for Coupling Reactions with tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
An Application Note and Protocol Guide
Introduction
The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a key structural motif in medicinal chemistry and drug discovery. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it a valuable scaffold for the design of potent and selective therapeutic agents. The title compound, tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, is a versatile intermediate, offering multiple reaction sites for further functionalization. The presence of a Boc-protected amine provides a handle for a variety of coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
This application note provides detailed protocols for two key coupling reactions involving this substrate: amide bond formation and Buchwald-Hartwig amination. Additionally, a procedure for the deprotection of the Boc group and subsequent acylation is described. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Scientific Principles
The coupling reactions described herein are fundamental transformations in modern organic synthesis. Understanding the underlying principles is crucial for successful experimentation and troubleshooting.
Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1] Direct reaction is generally not feasible due to the formation of a stable ammonium carboxylate salt. Coupling reagents, such as carbodiimides (e.g., EDC, DCC) or aminium/uronium salts (e.g., HATU, HBTU), convert the carboxylic acid into a more electrophilic species, which is then readily attacked by the amine nucleophile.[1][2] For sterically hindered amines, such as the bicyclic system in our target molecule, the use of highly efficient coupling reagents like HATU is often necessary to achieve good yields.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] The reaction couples an amine with an aryl or vinyl halide or triflate. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.[4][5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands, such as XPhos, being particularly effective for coupling challenging substrates.[6][7]
Experimental Protocols
Protocol 1: Amide Coupling via HATU
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
Rationale: HATU is a highly effective coupling reagent, particularly for sterically hindered amines and for minimizing racemization of chiral carboxylic acids.[2][8][9] It rapidly forms an activated ester that is highly reactive towards the amine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing with the primary amine.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 equivalents).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution of the carbamate.
-
Add the solution of the carbamate and DIPEA to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Carboxylic Acid | 1.2 |
| HATU | 1.2 |
| DIPEA | 3.0 |
| Solvent | DMF |
Visualization of Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with this compound.
Rationale: The Buchwald-Hartwig amination allows for the formation of an N-aryl bond, which is a common motif in pharmaceuticals. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the challenging oxidative addition and reductive elimination steps with sterically hindered substrates and less reactive aryl chlorides.[6][7] Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the carbamate to facilitate the catalytic cycle. The reaction must be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01-0.02 equivalents) and XPhos (0.02-0.04 equivalents) under an inert atmosphere.
-
Add anhydrous toluene or dioxane to the flask.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Reagent | Molar Eq. |
| Aryl Halide | 1.0 |
| This compound | 1.2 |
| Pd₂(dba)₃ | 0.01-0.02 |
| XPhos | 0.02-0.04 |
| NaOtBu | 1.4 |
| Solvent | Toluene or Dioxane |
Visualization of Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 3: Boc-Deprotection and Subsequent Amide Coupling
This protocol provides an alternative two-step approach: first, the removal of the Boc protecting group, followed by a standard amide coupling with the resulting free amine.
Rationale: In cases where direct coupling to the carbamate is challenging or undesired, deprotection to reveal the primary amine offers a more traditional route to amide bond formation. Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. The resulting amine can then be coupled using standard amide coupling conditions, such as those described in Protocol 1.
Step 3a: Boc-Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. This amine can often be used in the next step without further purification.
Step 3b: Amide Coupling of the Deprotected Amine
The resulting 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine can be directly used in an amide coupling reaction following Protocol 1 . The primary amine is generally more nucleophilic than the starting carbamate, which may lead to faster reaction times.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies. To ensure the success of these reactions and validate the results, the following practices are recommended:
-
Reaction Monitoring: Consistently monitor the progress of the reactions using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in determining the optimal reaction time and identifying any potential side products.
-
Characterization of Products: Thoroughly characterize the final products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.
-
Control Experiments: When optimizing reaction conditions, it is advisable to run control experiments to understand the role of each reagent. For example, running the Buchwald-Hartwig reaction without the palladium catalyst or ligand will demonstrate their necessity for the transformation.
By following these self-validating measures, researchers can have a high degree of confidence in their experimental outcomes.
References
-
Roy, N. et al. Synthesis of substituted alkenes of bicyclo[3.3.1]nonane by the Suzuki coupling reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
ResearchGate. Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate.[Link]
-
Master Organic Chemistry. Amine Protection and Deprotection.[Link]
-
Wikipedia. Buchwald–Hartwig amination.[Link]
-
ACS Publications. Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones.[Link]
-
Wikipedia. Buchwald–Hartwig amination.[Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.[Link]
-
Aapptec Peptides. Coupling Reagents.[Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU.[Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry.[Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides.[Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.[Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG.[Link]
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]
-
ACS Publications. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.[Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers in Drug Discovery and Development
Abstract
The 9-azabicyclo[3.3.1]nonane ring system represents a cornerstone in the development of selective and high-affinity antagonists for the 5-hydroxytryptamine type 3 (5-HT3) receptor. This guide provides an in-depth exploration of this chemical scaffold, offering detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation. By elucidating the causal relationships behind experimental choices and grounding all methodologies in authoritative references, this document serves as a comprehensive resource for scientists engaged in the discovery and development of novel 5-HT3 receptor-targeted therapeutics.
Introduction: The 5-HT3 Receptor and the Rationale for Antagonism
The 5-HT3 receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Its activation by serotonin triggers a rapid influx of cations, leading to neuronal depolarization.[2] These receptors are strategically located in the central and peripheral nervous systems, particularly in areas associated with emesis, such as the chemoreceptor trigger zone and vagal afferent nerves.[3]
Overstimulation of 5-HT3 receptors, often a consequence of chemotherapy or radiotherapy, is a primary driver of nausea and vomiting.[4] Consequently, antagonists that block this receptor have revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[5] The 9-azabicyclo[3.3.1]nonane framework has proven to be an exceptionally effective scaffold for designing potent and selective 5-HT3 antagonists, exemplified by the clinically successful drug, granisetron.[6]
The 9-Azabicyclo[3.3.1]nonane Advantage
The rigid, bicyclic structure of the 9-azabicyclo[3.3.1]nonane system offers several advantages in drug design:
-
Conformational Rigidity: The locked conformation of the bicyclic system reduces the entropic penalty upon binding to the receptor, often leading to higher affinity.
-
Precise Vectorial Display of Substituents: The scaffold provides a well-defined three-dimensional arrangement for substituents, allowing for optimized interactions with the receptor's binding pocket.
-
Favorable Physicochemical Properties: Derivatives often exhibit desirable drug-like properties, including good bioavailability and metabolic stability.
Synthetic Protocols: Building the 9-Azabicyclo[3.3.1]nonane Core and Key Antagonists
The synthesis of 9-azabicyclo[3.3.1]nonane-based 5-HT3 antagonists can be approached in a modular fashion, beginning with the construction of the core bicyclic amine, followed by coupling with a suitable aromatic or heteroaromatic carboxylic acid derivative.
Synthesis of the Core Intermediate: endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This protocol outlines a common route to the key amine intermediate required for the synthesis of granisetron and its analogs. The synthesis starts from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be prepared via a multi-component reaction.[7]
Experimental Workflow: Synthesis of the Amine Intermediate
Caption: Synthetic pathway to the key amine intermediate.
Detailed Protocol:
-
Oxime Formation: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in pyridine, add hydroxylamine hydrochloride. Reflux the mixture for 4-6 hours. After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime.
-
Reduction of the Oxime: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of the oxime in dry THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude amine.
-
N-Debenzylation and N-Methylation: The N-debenzylation can be achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The subsequent N-methylation is conveniently performed using the Eschweiler-Clarke reaction with formaldehyde and formic acid to yield the final product, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Synthesis of a Representative Antagonist: Granisetron
This protocol describes the final coupling step to synthesize granisetron.[3][4]
Experimental Workflow: Synthesis of Granisetron
Sources
- 1. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues.
The synthesis of this bicyclic carbamate, a valuable building block in medicinal chemistry, presents several challenges, primarily centered around the stereoselective formation of the amine precursor and subsequent purification. This guide provides in-depth, experience-driven advice to help you achieve optimal results.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a three-stage process. Understanding the nuances of each stage is critical for maximizing your overall yield and purity.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis. The advice provided is based on established chemical principles and analogous transformations reported in the literature.
Stage 1: Bicyclic Ketone Formation
FAQ 1: What is a reliable method for synthesizing the 3-oxa-9-azabicyclo[3.3.1]nonan-7-one precursor?
A robust method for constructing the bicyclic ketone core is a variation of the Robinson-Schöpf condensation. An analogous procedure for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is detailed in Organic Syntheses, which can be adapted for the 3-oxa analogue.[1] This one-pot reaction involves the condensation of a suitable dialdehyde equivalent (like glutaraldehyde), an amine, and an acetonedicarboxylate.
Troubleshooting: Low Yield of Bicyclic Ketone
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation. | 1. Incorrect pH: The Mannich-type cyclization is highly pH-dependent. | 1. Buffer the reaction mixture: Maintain a pH between 4-5. The use of a citrate or acetate buffer is recommended. |
| 2. Decomposition of starting materials: Acetonedicarboxylic acid can decarboxylate under harsh conditions. | 2. Control the temperature: Keep the reaction temperature low, ideally between 0-5 °C, during the initial addition of reagents.[1] | |
| 3. Low purity of reagents: Impurities in the dialdehyde source can lead to side reactions. | 3. Use freshly distilled or high-purity reagents. | |
| Formation of multiple side products. | 1. Polymerization of the aldehyde. | 1. Slow addition of the aldehyde: Add the glutaraldehyde or its equivalent slowly to the reaction mixture to minimize self-condensation. |
| 2. Intermolecular side reactions. | 2. High dilution conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions. |
Stage 2: Ketone to Amine Conversion
This stage is the most critical for determining the final product's stereochemistry. The reduction of the ketone can lead to a mixture of endo and exo amine diastereomers.
Caption: Formation of endo and exo diastereomers from the ketone precursor.
FAQ 2: What are the common methods for converting the ketone to the amine, and how do they affect stereoselectivity?
There are two primary routes:
-
Two-step via Oxime Formation and Reduction: The ketone is first converted to an oxime using hydroxylamine, which is then reduced to the amine. A published procedure in a patent application uses lithium aluminum hydride (LiAlH₄) for the oxime reduction.[2]
-
One-pot Reductive Amination: The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent in a single step.
The choice of reducing agent is crucial for stereocontrol.
Troubleshooting: Poor Stereoselectivity (Mixture of endo and exo isomers)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Obtaining a difficult-to-separate mixture of endo and exo isomers. | 1. Non-stereoselective reducing agent: Small hydride donors like sodium borohydride (NaBH₄) often give poor stereoselectivity with bicyclic ketones.[3] | 1. Use a bulky reducing agent: Reagents like L-Selectride® or K-Selectride® can favor attack from the less sterically hindered face, leading to higher selectivity. |
| 2. Catalytic Hydrogenation: In some bicyclic systems, catalytic hydrogenation over a noble metal catalyst (e.g., PtO₂, Rh/C) can provide high stereoselectivity. A patent suggests that using a ruthenium complex for the reduction of the ketone to the alcohol can strongly favor the endo isomer.[4] This alcohol can then be converted to the amine. | ||
| Low yield of the amine. | 1. Incomplete reaction: The reductive amination may not have gone to completion. | 1. Optimize reaction conditions: Vary the temperature, reaction time, and equivalents of reagents. Monitor the reaction by TLC or LC-MS. |
| 2. Reductant instability: LiAlH₄ is highly reactive and can be quenched by moisture. | 2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. | |
| 3. Epimerization: The product may be unstable under the reaction or workup conditions. | 3. Use milder conditions: Consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) for the reductive amination, as they are generally milder. |
FAQ 3: How can I separate the endo and exo diastereomers?
Separation of these diastereomers can be challenging.
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is required. Gradient elution may be necessary.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective purification method. This may be more successful after Boc protection.
Stage 3: Boc Protection
This is generally a high-yielding and straightforward step.
FAQ 4: What are the standard conditions for Boc protection of the 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane?
The most common method is to react the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
Troubleshooting: Incomplete Boc Protection or Side Reactions
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction. | 1. Insufficient base: The reaction generates an acid byproduct that needs to be neutralized. | 1. Use at least one equivalent of a non-nucleophilic base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. |
| 2. Low reactivity of the amine: The bicyclic amine may be sterically hindered. | 2. Increase reaction time and/or temperature: Gentle heating (e.g., 40 °C) can improve the reaction rate. | |
| 3. Use a catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. | ||
| Formation of a urea byproduct. | 1. Reaction with CO₂ from the air (if using a strong base like NaOH). | 1. Use an inert atmosphere: Perform the reaction under nitrogen or argon. |
| Difficulty in purification. | 1. Excess Boc₂O: Unreacted Boc anhydride can complicate the workup. | 1. Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Quench any remaining Boc₂O with a primary amine (e.g., a small amount of n-butylamine) before workup. |
III. Experimental Protocols
The following are representative protocols synthesized from literature procedures for analogous systems. Note: These should be considered as starting points and may require optimization for your specific setup.
Protocol 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (Ketone Precursor, adapted)
This procedure is an adaptation of the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[1]
-
To a stirred solution of citric acid and sodium phosphate to create a buffered solution at pH 5 in water, add benzylamine.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of 1,3-acetonedicarboxylic acid in water.
-
Slowly and simultaneously add the acetonedicarboxylic acid solution and an aqueous solution of glutaraldehyde to the cooled benzylamine mixture over several hours, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Basify the reaction mixture with a saturated solution of sodium carbonate to pH > 9.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of the Ketone (via Oxime)
This protocol is based on a procedure described in a patent.[2]
-
Oxime Formation: Dissolve the bicyclic ketone in ethanol. Add hydroxylamine hydrochloride and pyridine. Heat the mixture at reflux for 3 hours. After cooling, neutralize with a base (e.g., triethylamine) and remove the solvent under reduced pressure. Purify the crude oxime by column chromatography.
-
Oxime Reduction: Prepare a solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF and cool to 0 °C. Add sulfuric acid dropwise. To this mixture, add the oxime portionwise at 0 °C. Heat the reaction mixture at reflux for 2 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting aluminum salts through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude amine.
Protocol 3: Boc Protection of the Amine
-
Dissolve the crude amine in dichloromethane.
-
Add triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to separate the endo and exo diastereomers.
IV. References
-
Organic Syntheses, 2022 , 99, 162-179. DOI: 10.15227/orgsyn.099.0162
-
US Patent 7,868,017 B2, 2011 .
-
US Patent Application Publication US 2014/0343032 A1, 2014 .
-
European Patent Application EP 3 042 902 A1, 2016 .
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. US20140024644A1 - 5-ht3 receptor antagonists - Google Patents [patents.google.com]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
Common side reactions and byproducts in 9-azabicyclo[3.3.1]nonane synthesis.
Welcome to the Technical Support Center for the synthesis of 9-azabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthetic process. As Senior Application Scientists, we have compiled this information to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 9-azabicyclo[3.3.1]nonane core structure, and what are its primary challenges?
The Robinson-Schöpf reaction is a widely employed method for constructing the 9-azabicyclo[3.3.1]nonane skeleton.[1][2][3] This one-pot reaction typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (such as benzylamine), and acetonedicarboxylic acid.[4][5][6][7] While efficient, the primary challenges include controlling the reaction pH, managing the decarboxylation of acetonedicarboxylic acid, and preventing the formation of polymeric or oligomeric byproducts.[5] The reaction's success is highly dependent on maintaining specific pH and temperature ranges to favor the desired intramolecular cyclization over intermolecular side reactions.
Q2: My Robinson-Schöpf reaction yield for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is consistently low. What are the likely causes?
Low yields in this reaction can often be attributed to several factors:
-
Decomposition of Acetonedicarboxylic Acid: This reactant is thermally sensitive and can decompose prematurely if the temperature is not carefully controlled, especially during its addition.[5]
-
Incorrect pH: The reaction is pH-sensitive. An acidic pH is required to facilitate the Mannich-type reactions, but if the pH is too low or too high, it can lead to undesired side reactions or inhibit the cyclization.[2]
-
Suboptimal Temperature: While the reaction is often heated to drive it to completion, excessive temperatures can promote byproduct formation. A common protocol involves stirring at room temperature for an extended period before gentle heating.[4]
-
Inefficient Purification: The crude product is often an oil or a solid contaminated with various byproducts.[4] Purification by silica gel chromatography is frequently necessary, and loss of product during this step can contribute to a lower isolated yield.[4][8]
Q3: During the reduction of 9-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol, I obtain a mixture of endo and exo isomers. How can I control the stereoselectivity?
The formation of both endo and exo isomers is a common outcome in the reduction of the ketone. The ratio of these stereoisomers is influenced by the choice of reducing agent and the reaction conditions.
-
Bulky Reducing Agents: The use of sterically hindered reducing agents tends to favor the formation of the exo-alcohol, as the hydride attacks from the less hindered equatorial face.
-
Catalytic Hydrogenation: This method can also provide stereoselectivity. For instance, using a ruthenium complex as a catalyst has been reported for the synthesis of the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.[9] The choice of catalyst and solvent can significantly impact the stereochemical outcome.
-
Sodium Borohydride: This is a common and cost-effective reducing agent that often leads to the endo-alcohol as the major product.[4]
Q4: What are the common impurities I should look for after the synthesis and how can they be removed?
Common impurities can include unreacted starting materials, polymeric byproducts from the Robinson-Schöpf reaction, and isomers. Purification typically involves:
-
Acid-Base Extraction: The basic nature of the nitrogen in the bicycle allows for purification by washing the organic extracts with acidic solutions to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]
-
Chromatography: Silica gel column chromatography is a very common method for separating the desired product from closely related byproducts and isomers.[4][5][8]
-
Recrystallization: For solid products, recrystallization can be an effective final purification step.[9]
Troubleshooting Guides
Problem 1: Formation of Polymeric Byproducts in the Robinson-Schöpf Reaction
-
Symptom: The reaction mixture becomes a thick, intractable tar, or the crude product is a complex mixture that is difficult to purify by chromatography.
-
Causality: The Robinson-Schöpf reaction involves multiple Mannich reactions and aldol-type condensations. If the concentration of reactants is too high, or if the pH and temperature are not optimal, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization.
-
Troubleshooting Steps:
-
Control Reactant Addition: Add the acetonedicarboxylic acid portion-wise to the cooled reaction mixture containing the amine and glutaraldehyde to maintain a low concentration of the enolate precursor.[7]
-
Maintain Low Temperature: Initially, run the reaction at a low temperature (e.g., 0-5 °C) to control the rate of reaction and minimize side reactions.[5][6] The reaction can then be allowed to warm to room temperature and stirred for an extended period.[5]
-
Optimize pH: Ensure the pH of the reaction mixture is within the optimal range, typically weakly acidic to neutral, to facilitate the cyclization.[2] This can be achieved through the use of buffers like sodium acetate.[4]
-
Problem 2: Incomplete Deprotection of N-Benzyl Group
-
Symptom: During the hydrogenolysis of N-benzyl-9-azabicyclo[3.3.1]nonane derivatives, a significant amount of starting material remains even after prolonged reaction times.
-
Causality: The efficiency of catalytic hydrogenation for debenzylation can be hampered by catalyst poisoning or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) is commonly used.[4][8] Ensure the catalyst is fresh and active. If the reaction is sluggish, increasing the catalyst loading may be beneficial. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for stubborn debenzylations.[5][6]
-
Solvent and Additives: The reaction is often carried out in an alcoholic solvent like ethanol.[4][8] The addition of an acid, such as hydrochloric acid, can facilitate the reaction by protonating the amine and preventing it from coordinating to the catalyst surface, thereby preventing catalyst poisoning.[4][8]
-
Hydrogen Pressure and Temperature: Increasing the hydrogen pressure (e.g., to 3 bar) and temperature (e.g., to 40°C) can increase the reaction rate.[4][8] However, be mindful of potential side reactions at higher temperatures.
-
Visualizing the Synthesis and Side Reactions
Diagram 1: Generalized Robinson-Schöpf Reaction Pathway
Caption: A decision-making flowchart for troubleshooting low product yields.
Experimental Protocols
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from established literature procedures. [4]
-
To a solution of benzylamine hydrochloride (1 eq) and glutaraldehyde (1 eq, typically a 25-50% aqueous solution) in water, cool the mixture to 0°C in an ice bath.
-
Add 1,3-acetonedicarboxylic acid (1 eq) to the cooled solution.
-
Slowly add a solution of sodium acetate (aq) to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir at a low temperature for several hours, then warm to room temperature and stir for an extended period (e.g., 24 hours).
-
Heat the reaction mixture (e.g., to 50°C) and stir for several more hours.
-
After cooling to room temperature, acidify the mixture to pH 2 with aqueous HCl.
-
Wash the aqueous mixture with an organic solvent like diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer to pH 12 with aqueous NaOH.
-
Extract the product into dichloromethane multiple times.
-
Dry the combined organic phases (e.g., with MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography.
Quantitative Data Summary
| Synthesis Step | Key Parameter | Typical Range/Value | Potential Issue if Deviated | Reference(s) |
| Robinson-Schöpf | Temperature | 0°C initially, then RT to 50°C | Polymerization, decomposition of starting materials | [4][5] |
| Robinson-Schöpf | pH | Weakly acidic to neutral | Low yield, side reactions | [2] |
| N-Debenzylation | H₂ Pressure | 1-3 bar | Incomplete reaction | [4][8] |
| N-Debenzylation | Catalyst | 10% Pd/C or Pd(OH)₂/C | Incomplete reaction, catalyst poisoning | [4][5][8] |
| Ketone Reduction | Reducing Agent | NaBH₄ | Mixture of stereoisomers | [4] |
References
- Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
- 9-azabicyclo[3.3.1]nonane derivatives. U.S.
- 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS.
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
- SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses Procedure.
- Copper(I)
- Synthetic Studies of Laurencin and Related Compounds. IV. Journal of the Chemical Society.
- Intermediate compounds useful to prepare dolasetron. U.S.
- Robinson–Schöpf reaction | Request PDF.
- C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. US7858821B2 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 9. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
Technical Support Center: Advanced Strategies for Boc Deprotection of Sterically Hindered Amines
Welcome to the technical support center for troubleshooting challenging tert-butyloxycarbonyl (Boc) deprotection reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with standard deprotection protocols, particularly when dealing with sterically hindered or electronically deactivated amines, or substrates containing other acid-labile functional groups. Here, we move beyond simple protocols and delve into the causality behind common failures, offering field-proven alternative strategies to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My standard TFA/DCM deprotection is sluggish or incomplete, even after extended reaction times. What is the primary cause?
A1: Sluggish deprotection of a Boc group is most often due to steric hindrance around the nitrogen atom or electronic deactivation of the carbamate. Bulky substituents near the amine can physically block the approach of the acid catalyst required for protonation of the carbamate oxygen. Additionally, if the nitrogen is part of an electron-deficient system (e.g., certain anilines or heteroaromatics), the carbamate carbonyl is less basic and therefore less readily protonated, slowing down the entire cleavage process.[1]
Q2: I am observing significant side-product formation, particularly t-butylation of my aromatic rings or other nucleophilic sites. How can I prevent this?
A2: This is a classic issue arising from the mechanism of acid-catalyzed deprotection. The reaction proceeds through the formation of a tert-butyl cation (t-Bu⁺).[2][3] This highly reactive carbocation can act as an electrophile in a Friedel-Crafts-type alkylation with any sufficiently nucleophilic sites on your substrate or product, such as electron-rich aromatic rings (phenols, anilines), thiols, or even some indoles.[2] To mitigate this, the addition of a carbocation scavenger is crucial. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole, which effectively trap the t-Bu⁺ cation before it can react with your molecule of interest.
Q3: My compound contains other acid-sensitive groups (e.g., t-butyl esters, acetals). How can I selectively remove the N-Boc group?
A3: This is a common challenge requiring a shift away from strong Brønsted acids like TFA or concentrated HCl. The N-Boc group is generally more acid-labile than many other protecting groups, but selectivity can be poor with strong acids.[2] In these cases, your best options are:
-
Milder Acidic Conditions: Using a weaker acid or a lower concentration of a strong acid at reduced temperatures (e.g., 4M HCl in dioxane at 0 °C) can sometimes provide the necessary selectivity.[4]
-
Lewis Acid Catalysis: Lewis acids can preferentially coordinate to the carbamate oxygen, facilitating cleavage under conditions that may leave other groups intact.[5]
-
Non-Acidic Methods: Thermal, microwave-assisted, or specific reagent-based methods that do not rely on strong acids are excellent alternatives.[4][6]
In-Depth Troubleshooting Guide & Advanced Protocols
When standard procedures fail, a systematic approach to troubleshooting is required. The following sections detail robust, alternative methods for cleaving stubborn Boc groups.
The Challenge with Steric Hindrance
Steric congestion impedes the necessary SN1-type departure of the tert-butyl cation. The initial protonation of the carbamate is often the rate-limiting step, and hindered access slows this process dramatically. Forcing the reaction with higher temperatures or acid concentrations often leads to decomposition or unwanted side reactions.
Visualization 1: Standard Acid-Catalyzed Boc Deprotection Mechanism
Caption: Decision tree for selecting an alternative deprotection strategy.
Method 1: Lewis Acid-Mediated Deprotection
Lewis acids offer a different mechanistic pathway that can be advantageous for hindered substrates or when orthogonality is required. Instead of protonating the carbamate, the Lewis acid coordinates to the carbonyl oxygen, weakening the C-O bond and facilitating cleavage. [5] Advantages:
-
Often milder than strong Brønsted acids.
-
Can offer enhanced selectivity.
-
Effective for electron-deficient systems.
Common Lewis Acids & Conditions:
| Lewis Acid | Typical Conditions | Key Considerations |
| TMSI (Trimethylsilyl iodide) | CH₂Cl₂ or CH₃CN, 0 °C to RT | Very effective but highly moisture-sensitive. Can also cleave ethers and esters. [4][7] |
| ZnCl₂ / ZnBr₂ | CH₂Cl₂, RT to 40 °C | Inexpensive and effective. Can be used to selectively cleave secondary N-Boc groups in the presence of primary ones. [8][9] |
| FeCl₃ | CH₂Cl₂, RT | A sustainable and catalytic option that can be highly selective, especially for N,N'-diprotected amines. [10] |
| AlCl₃ | CH₂Cl₂, 0 °C to RT | A strong Lewis acid; effective but can be less selective. [11] |
Protocol 1: Deprotection using Zinc Chloride (ZnCl₂)
This protocol is particularly useful for substrates where standard acidic methods are too harsh. [9]
-
Preparation: To a solution of the N-Boc protected amine (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M), add anhydrous zinc chloride (2.0-3.0 equiv).
-
Reaction: Stir the mixture at room temperature. For more hindered substrates, the reaction can be gently heated to 40 °C (reflux).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like aqueous Rochelle's salt.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Method 2: Thermal and Microwave-Assisted Deprotection
For substrates that are thermally stable but sensitive to any form of acid, catalyst-free thermal deprotection is a powerful option. The high energy input cleaves the C-O bond of the carbamate without the need for a catalyst. Microwave irradiation can dramatically accelerate this process. [6][12] Advantages:
-
Completely avoids acidic or basic reagents. [13]* Excellent for substrates with multiple acid-labile groups.
-
Often results in very clean reactions with simple work-ups.
Disadvantages:
-
Requires the substrate to be stable at high temperatures (typically >120 °C).
-
Not suitable for volatile compounds.
Protocol 2: Microwave-Assisted Thermal Deprotection
This method is highly efficient, often reducing reaction times from hours to minutes. [14][15]
-
Preparation: Dissolve the N-Boc protected amine (1.0 equiv) in a high-boiling point, microwave-safe solvent such as dimethylformamide (DMF), dioxane, or water. [4][13]2. Reaction: Place the sealed reaction vessel in a microwave reactor. Irradiate at a temperature between 150 °C and 200 °C. A typical reaction time is 10-30 minutes.
-
Monitoring: Optimization of time and temperature may be required for new substrates.
-
Work-up: After cooling, the solvent can be removed under high vacuum. The residue can then be dissolved in an appropriate solvent and washed to remove any by-products.
-
Purification: The crude product is often clean enough for the next step, but can be purified by chromatography if necessary.
Method 3: Specialized Reagent Systems
For particularly challenging cases, unique reagent systems have been developed that operate under neutral or very mild conditions.
Oxalyl Chloride / Methanol
This system offers a remarkably mild method for deprotecting a wide range of N-Boc groups, even in the presence of acid-sensitive esters. [16][17]The proposed mechanism involves activation of the carbamate by the electrophilic oxalyl chloride, rather than simple in situ generation of HCl. [17] Advantages:
-
Extremely mild conditions (room temperature).
-
High functional group tolerance. [16]* Effective for aliphatic, aromatic, and heterocyclic amines.
Protocol 3: Deprotection using Oxalyl Chloride/Methanol
-
Preparation: Cool a solution of anhydrous methanol (approx. 0.2 M) to 0 °C. Slowly add oxalyl chloride (2.0-3.0 equiv) dropwise. Stir for 10 minutes.
-
Reaction: Add the N-Boc protected amine (1.0 equiv) to the freshly prepared reagent solution at 0 °C, then allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction & Purification: Extract with an appropriate organic solvent, dry, and concentrate. Purify as needed via column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
- El Kazzouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5, 6647-6651.
- Aouf, N.-E., et al. (n.d.).
-
Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Ley, S. V., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2223–2230.
- El Kazzouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (n.d.). Zinc Chloride Promoted Efficient and Facile BOC Protection of Amines. Retrieved from [Link]
-
Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Retrieved from [Link]
- Molecules. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2291.
- GSC Online Press. (2022). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 20(2), 229-237.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- ResearchGate. (2022). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 20(2), 229-237.
- National Institutes of Health. (n.d.). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. awuahlab.com [awuahlab.com]
Technical Support Center: Optimization of N-Alkylation of 3-oxa-9-azabicyclo[3.3.1]nonane
Welcome to the technical support center for the N-alkylation of 3-oxa-9-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of N-substituted derivatives of this important bicyclic scaffold. The unique structural characteristics of 3-oxa-9-azabicyclo[3.3.1]nonane, a secondary amine, present specific considerations for achieving high-yield and high-purity products. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in chemical principles and actionable solutions.
Question 1: My N-alkylation reaction with an alkyl halide is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
Low conversion is a common hurdle in the N-alkylation of sterically hindered secondary amines like 3-oxa-9-azabicyclo[3.3.1]nonane. The reaction, typically proceeding via an SN2 mechanism, can be influenced by several factors.[1][2]
Causality & Solutions:
-
Insufficient Reactivity of the Alkyl Halide: The nature of the leaving group is critical. The reactivity order is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.
-
Inadequate Base: The base is essential for neutralizing the acid generated during the reaction.[3] A weak or partially soluble base can stall the reaction.
-
Actionable Steps:
-
Switch to a stronger base. If using potassium carbonate (K₂CO₃), which has limited solubility in some organic solvents, consider cesium carbonate (Cs₂CO₃) for its higher solubility and basicity.[4] For particularly unreactive systems, a stronger, non-nucleophilic base like sodium hydride (NaH) or an organic base such as diisopropylethylamine (DIPEA) may be necessary.[3]
-
Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Actionable Steps: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they effectively solvate the cation while leaving the nucleophile (the amine) relatively free.[3] If solubility of the amine or base is an issue, DMF or DMSO are excellent choices. However, be mindful of potential decomposition of solvents like DMF at high temperatures.[4]
-
-
Insufficient Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.
Question 2: I am observing significant amounts of overalkylation, resulting in the formation of a quaternary ammonium salt. How can I prevent this side reaction?
Overalkylation is a classic challenge in amine alkylation, as the product tertiary amine is often more nucleophilic than the starting secondary amine.[2][5]
Causality & Solutions:
-
Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards the quaternary salt.
-
Actionable Steps:
-
Carefully control the stoichiometry. Use a 1:1 molar ratio of the amine to the alkylating agent, or even a slight excess of the amine (1.1 to 1.5 equivalents).
-
Consider slow addition of the alkylating agent to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.
-
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the second alkylation step.
-
Actionable Steps: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level. Avoid unnecessarily high temperatures.
-
Question 3: My reaction is complete, but I am struggling to purify the N-alkylated product from the reaction mixture. What purification strategies are recommended?
Purification can be challenging due to the basic nature of the product and the presence of unreacted starting materials, base, and salt byproducts.
Causality & Solutions:
-
Residual Base and Salts: Inorganic bases and the resulting halide salts need to be effectively removed.
-
Actionable Steps:
-
Perform an aqueous workup. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove water-soluble salts and base.
-
If an organic base like triethylamine or DIPEA was used, an acidic wash (e.g., dilute HCl) can be employed to protonate and extract the excess base into the aqueous layer. Be cautious, as your product will also be protonated and may partition into the aqueous phase. Subsequent basification of the aqueous layer and re-extraction would then be necessary.
-
-
-
Separation from Starting Material: The polarity difference between the secondary amine starting material and the tertiary amine product may not be substantial.
-
Actionable Steps:
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), often provides good separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent tailing of the amine products on the acidic silica gel.
-
Acid-Base Extraction: This can be an effective technique if there is a significant difference in basicity between the starting material and the product, although this is less common.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended general starting conditions for the N-alkylation of 3-oxa-9-azabicyclo[3.3.1]nonane with an alkyl bromide?
A good starting point for optimization is to use a polar aprotic solvent, a moderately strong base, and elevated temperature.
| Parameter | Recommended Starting Condition | Rationale |
| Amine:Alkyl Bromide Ratio | 1.2 : 1 | A slight excess of the amine helps to prevent overalkylation. |
| Base | K₂CO₃ (2-3 equivalents) | A common, effective, and easily removable base. |
| Solvent | Acetonitrile (MeCN) or DMF | Good solvents for SN2 reactions. DMF is better for less soluble reactants.[3] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without excessive side product formation.[4] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Q2: Are there alternative, greener methods for N-alkylation besides using alkyl halides?
Yes, several alternative methods offer environmental benefits.
-
Reductive Amination: This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. This is a highly efficient and common method for synthesizing tertiary amines.[6]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method uses alcohols as alkylating agents, with water as the only byproduct.[7][8] These reactions are typically catalyzed by transition metal complexes (e.g., iridium or ruthenium).[3]
-
Using Carboxylic Acids: Reductive N-alkylation can also be achieved using carboxylic acids as the alkylating agent in the presence of a suitable reducing agent like borane derivatives.[9]
Q3: How does the bicyclic structure of 3-oxa-9-azabicyclo[3.3.1]nonane affect its reactivity in N-alkylation?
The rigid, bicyclic structure imposes steric hindrance around the nitrogen atom, which can slow down the rate of the SN2 reaction compared to a simple acyclic secondary amine. This is why more forcing conditions (higher temperature, stronger base, more reactive alkyl halide) may be necessary.
Q4: Can I use microwave irradiation to accelerate the N-alkylation reaction?
Microwave-assisted synthesis can be an excellent technique to significantly reduce reaction times. The rapid and efficient heating can often lead to higher yields and cleaner reactions. It is advisable to start with the same reagent stoichiometry and solvent as in conventional heating but to carefully optimize the temperature and irradiation time.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for optimizing the N-alkylation of 3-oxa-9-azabicyclo[3.3.1]nonane.
Caption: General experimental workflow for N-alkylation.
The troubleshooting process can be visualized as a decision tree to systematically address common issues.
Caption: Troubleshooting decision tree for N-alkylation.
References
-
University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]
-
Ghosh, S., et al. (2020). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Mondal, P., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Powers, S. L., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Reddy, T. J., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Retrieved from [Link]
-
Powers, S. L., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]
-
Xia, C., et al. (2015). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]
-
PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Retrieved from [Link]
-
Mondal, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Retrieved from [Link]
-
ACS Publications. (2022). The Journal of Organic Chemistry Vol. 87 No. 2. Retrieved from [Link]
-
Kommagalla, R., et al. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Das, S., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]
- Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
ACS Publications. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). US6667314B2 - Tropane derivatives useful in therapy.
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem. Retrieved from [Link]
-
PubMed. (2021). Synthesis, optimization, in vitro and in vivo study of bicyclic substituted amine as MenA inhibitor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected optimization reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]
-
Spiral. (n.d.). NEW SULFONE–ASSISTED STRATEGIES FOR ALKALOID SYNTHESIS. Retrieved from [Link]
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US6667314B2 - Tropane derivatives useful in therapy - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 9. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Welcome to the technical support guide for tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common stability issues encountered in solution, providing in-depth explanations, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments. The primary stability concern for this molecule is the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which will be the central focus of this guide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is crucial for maintaining the compound's integrity. We recommend the following conditions, summarized in Table 1.
| Form | Condition | Temperature | Atmosphere | Rationale |
| Solid | Tightly sealed container | 2-8°C | Inert (Argon or Nitrogen) | Protects from atmospheric moisture and acidic gases (e.g., CO₂) that could slowly contribute to degradation over long-term storage. |
| Solution | Freshly prepared | -20°C to -80°C | Inert (Argon or Nitrogen) | For short-term storage, use aprotic, non-acidic solvents. Long-term storage in solution is not recommended due to the increased risk of solvent-mediated degradation. |
Q2: I am observing the formation of a lower molecular weight species in my reaction mixture by LC-MS. What is the most likely cause?
A: The most probable cause is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This carbamate is highly susceptible to acidic conditions, which catalyze its removal to yield the free amine, carbon dioxide, and isobutylene (from the resulting tert-butyl cation).[1][2] Even trace amounts of acid in your solvents, reagents, or on glassware can initiate this deprotection.
Q3: Is the compound stable under basic conditions?
A: Yes, the Boc group is renowned for its stability in basic and nucleophilic conditions.[1][3][4] It is resistant to hydrolysis by common bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and amines. This orthogonality makes it highly valuable in multi-step syntheses where other protecting groups, like the base-labile Fmoc group, are used.[3]
Q4: What solvents are recommended for this compound to ensure stability?
A: To minimize the risk of degradation, use high-purity, anhydrous, aprotic solvents. Recommended options include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Always use solvents from a freshly opened bottle or those that have been appropriately dried and stored to avoid moisture and acidic impurities. Protic solvents like methanol can sometimes participate in deprotection, especially in the presence of an acid catalyst.[5][6]
Troubleshooting Guide: Investigating Compound Degradation
This section provides a systematic approach to diagnosing and resolving stability issues during your experiments.
Issue: Unexpected and Premature Boc Deprotection
You observe the appearance of the unprotected amine (MW ≈ 142.2 g/mol ) in your analytical data (e.g., NMR, LC-MS), indicating the loss of the Boc group (100 g/mol ).
The Boc group's lability stems from its removal mechanism, which is initiated by protonation. The process generates a highly stable tert-butyl carbocation, making the reaction favorable even under mildly acidic conditions.[2][7]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
If you suspect premature deprotection, follow this diagnostic workflow to identify the source of acidity.
Caption: Workflow for diagnosing premature Boc deprotection.
| Source | Explanation | Preventative Action |
| Reagents | Additives like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are common deprotection agents.[1] Some reagents may be salts of strong acids (e.g., amine hydrochlorides). | Scrutinize all reaction components. If an acidic reagent is necessary for another part of the molecule, consider if a different protecting group is more suitable for your synthetic strategy. |
| Solvents | Chlorinated solvents like DCM can slowly generate HCl upon exposure to light and air. Older bottles of THF may contain peroxides and acidic impurities. | Use freshly opened bottles of high-purity, anhydrous solvents. Store them properly under an inert atmosphere and away from light. |
| Chromatography | Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause partial or complete deprotection of sensitive compounds during column chromatography. | Use silica gel that has been deactivated with a base (e.g., triethylamine in the eluent) or purchase pre-treated neutral or basic silica. Alternatively, consider other purification techniques like reverse-phase chromatography with a neutral mobile phase. |
| Workup | Aqueous washes with acidic solutions (e.g., dilute HCl, NH₄Cl) will cleave the Boc group. | Use neutral (water, brine) or basic (saturated NaHCO₃, dilute K₂CO₃) aqueous solutions during the extraction process. |
Experimental Protocols
Protocol 1: Standard Handling and Solution Preparation
This protocol provides a baseline for preparing solutions while minimizing the risk of degradation.
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. If acidic residue is suspected, rinse with a dilute solution of aqueous ammonia or sodium bicarbonate, followed by deionized water and an appropriate organic solvent (e.g., acetone), and then dry thoroughly in an oven.
-
Inert Atmosphere: Weigh the solid compound rapidly and handle it under an inert atmosphere (e.g., a glove box or a flask flushed with argon or nitrogen).
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., DCM, ACN, THF).
-
Dissolution: Add the solvent to the flask containing the solid compound via a syringe under an inert atmosphere.
-
Mixing: Gently swirl or stir the solution at room temperature until the solid is fully dissolved. Avoid heating unless solubility is a known issue, as elevated temperatures can sometimes accelerate degradation.
-
Storage: Use the solution immediately. If short-term storage is required, seal the container tightly, flush with an inert gas, and store at -20°C.
Protocol 2: Controlled Stability Assessment via HPLC
This protocol allows you to quantitatively assess the stability of your compound in a specific solution over time.
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your solvent of interest, following Protocol 1.
-
Sample Aliquoting: Dispense aliquots of the stock solution into several HPLC vials.
-
Time Zero (T=0) Analysis: Immediately analyze one of the vials by a validated HPLC or LC-MS method to determine the initial purity. This is your baseline.
-
Incubation: Store the remaining vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator, protected from light vs. exposed to light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition and analyze it using the same HPLC/LC-MS method.
-
Data Analysis: Calculate the percent purity of the parent compound at each time point relative to the T=0 sample. A significant decrease in the main peak area, accompanied by the appearance of a new peak corresponding to the deprotected amine, indicates instability under those conditions.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Garg, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butoxycarbonylation of Amines in Water. Organic Letters. Note: While this source discusses Boc protection, the principles of solvent interaction are relevant. The search results provided a related paper[5] on deprotection in methanol.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- D'Agostino, M., et al. (2020). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Molecules. Note: This provides context for Boc group stability and cleavage methods. The initial search provided several articles on deprotection.
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Reddit - r/OrganicChemistry. (2023). Why is boc stable to hydrolysis under basic conditions? Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. xray.uky.edu [xray.uky.edu]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Purification of Polar Bicyclic Amines and Carbamates
<_ _>
Welcome to the technical support center for the purification of polar bicyclic amines and carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant molecules. Instead of a generic overview, we will directly address specific, frequently encountered problems in a question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your method development.
Section 1: Troubleshooting Common Chromatography Issues with Polar Amines
This section focuses on the most prevalent challenge in amine purification: the strong, undesirable interaction with standard silica gel stationary phases.
Q1: My bicyclic amine is showing severe peak tailing and poor recovery on my silica gel column. What is happening and how can I fix it?
A1: This is the classic problem when purifying basic amines on standard silica gel. The root cause lies in the interaction between the basic amine and the acidic surface of the silica.
-
The "Why": Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. Your basic amine, containing a lone pair of electrons on the nitrogen, acts as a Lewis base. This results in a strong acid-base interaction that causes your compound to bind tightly and sometimes irreversibly to the stationary phase. This leads to slow, uneven elution, which manifests as significant peak tailing, broad peaks, and often, loss of sample on the column.[1][2][3]
-
The Solution: Mobile Phase Modification: The most direct solution is to "neutralize" the acidic silanol groups by adding a competitive base to your mobile phase.[2][4] This additive will preferentially interact with the silanol groups, effectively masking them from your amine analyte.
-
Detailed Protocol: Mobile Phase Modification for Basic Amines
-
Initial TLC Analysis: Spot your crude sample on a standard silica TLC plate. Develop the plate in a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Observe the severe streaking of your amine spot.
-
Select a Modifier: The most common modifiers are triethylamine (TEA) or ammonium hydroxide (NH₄OH). A good starting concentration is 0.5-2% by volume.[4][5][6]
-
Modified TLC Analysis: Prepare a new developing chamber with the same solvent system but add your chosen modifier (e.g., 1 mL of TEA to 99 mL of your eluent). Develop a new TLC plate. You should observe a significant improvement, with your amine now appearing as a well-defined spot with a much higher Rf value.
-
Column Chromatography: Prepare your bulk mobile phase with the same percentage of the modifier used in your successful TLC analysis. Equilibrate your silica gel column with this modified mobile phase before loading your sample. Run the purification as usual. The amine should now elute with a symmetrical peak shape.
-
Troubleshooting Flowchart for Amine Peak Tailing
-
Q2: I added triethylamine (TEA) to my mobile phase, and the peak shape improved, but now I can't get rid of the TEA from my final product. What are my options?
A2: This is a common trade-off. While effective, residual TEA can be difficult to remove due to its high boiling point (89.5 °C).
-
The "Why": Triethylamine can form a stable salt with your purified amine if it's in a protonated state, or simply be retained in the product film during solvent evaporation.
-
Solutions:
-
Use a More Volatile Base: Substitute TEA with a more volatile base like ammonium hydroxide. [4][5]Often, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a DCM/MeOH system), which is highly effective and easily removed under vacuum. [4] 2. Acidic Wash: After purification, dissolve your product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). This will protonate your amine, making it soluble in the aqueous layer, while the neutral impurities remain in the organic layer. Then, basify the aqueous layer and re-extract your purified amine. This method is only suitable if your amine is stable to pH changes.
-
Alternative Stationary Phases: To avoid mobile phase modifiers altogether, consider using a different stationary phase. Amine-functionalized silica columns are an excellent choice as the stationary phase itself is basic, preventing the problematic interaction with the analyte without requiring additives. [1][7]
Modifier Typical Concentration Boiling Point (°C) Removal Notes Triethylamine (TEA) 0.5 - 2% 89.5 Effective, but can be difficult to remove from the final product. Ammonium Hydroxide 1 - 5% ~36 (as NH₃ gas) Highly effective and volatile, making it easy to remove. [4] | Pyridine | 0.5 - 2% | 115 | Less common due to its odor and higher boiling point. |
-
Section 2: Challenges with Carbamate Purification (e.g., Boc-protected amines)
Carbamates, such as the common tert-butyloxycarbonyl (Boc) protecting group, present their own set of purification challenges, primarily related to their stability.
Q3: My Boc-protected bicyclic amine seems to be degrading on the silica gel column. I'm seeing a new, more polar spot appear on my TLC plates after chromatography. What's happening?
A3: You are likely observing acid-catalyzed deprotection of the Boc group on the silica gel.
-
The "Why": The Boc group is notoriously sensitive to acid. The weakly acidic silanol groups on the surface of silica gel can be sufficient to slowly cleave the Boc group, especially with prolonged exposure during a slow column run. [8]This generates the free amine, which you see as a new, more polar spot that sticks to the baseline.
Diagram of Boc-Deprotection on Silica Surface
Caption: Acidic silanols on silica can protonate the Boc-carbamate, leading to cleavage.
-
Solutions:
-
Deactivate the Silica: Before running your column, flush it with your mobile phase containing a small amount of a base like triethylamine (~0.5%). [6]This neutralizes the most acidic sites on the silica, reducing the chance of deprotection.
-
Use a Less Acidic Stationary Phase: If the problem persists, switch to a less acidic stationary phase like neutral alumina. Alumina is generally a better choice for acid-sensitive compounds.
-
Increase Elution Speed: The longer your compound stays on the column, the more time there is for degradation. Develop a mobile phase system that gives your desired compound an Rf of ~0.3-0.4 on TLC. This ensures a reasonably fast elution from the column, minimizing contact time with the stationary phase.
-
Alternative Purification: For very sensitive compounds, consider techniques that do not rely on silica gel, such as recrystallization or preparative reversed-phase HPLC.
-
Section 3: Advanced & Alternative Purification Strategies
When standard normal-phase chromatography fails, more advanced techniques are required.
Q4: My bicyclic amine is extremely polar and remains at the baseline on TLC even with highly polar solvent systems like 20% Methanol in DCM. How can I purify it?
A4: For highly polar compounds that have little or no retention in reversed-phase and are too strongly retained in normal-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. [9][10][11]
-
The "Why": HILIC uses a polar stationary phase (like bare silica, amino, or amide phases) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous solvent. [12]A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Retention is decreased by increasing the amount of water in the mobile phase. [11]
-
Getting Started with HILIC:
-
Column Choice: Use a column specifically designed for HILIC, such as one with an amide or amino bonded phase. [9][11] 2. Mobile Phase: A typical mobile phase is a gradient starting from 95% acetonitrile / 5% water (with a buffer like ammonium formate) and moving towards a higher water content.
-
Sample Diluent: Crucially, your sample must be dissolved in a solvent that is high in organic content and matches your starting mobile phase conditions to ensure good peak shape.
-
Q5: My compound is a polar amine, but it is also chiral. Are there any "green" or more efficient alternatives to preparative HPLC for its separation?
A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful, fast, and environmentally friendly technique that is exceptionally well-suited for the purification of polar and chiral amines. [13][14][15]
-
The "Why": SFC uses supercritical carbon dioxide (CO₂) as the main mobile phase, often with a small amount of a polar co-solvent like methanol. [16]This mobile phase has low viscosity and high diffusivity, which allows for very fast separations at high flow rates without a significant loss in efficiency. [14][16]This dramatically reduces run times and solvent consumption compared to traditional HPLC. Basic additives can be used to improve peak shape, similar to normal phase, but they can sometimes be added to just the sample diluent to avoid contaminating all the collected fractions. [17]
-
Key Advantages of SFC for Polar Amines:
-
Speed: Purifications are often 3-5 times faster than with HPLC. [14] * Reduced Solvent Waste: Greatly reduces the use of organic solvents, making it a "greener" technology. [14][16] * Fast Fraction Evaporation: CO₂ is a gas at atmospheric pressure, so post-purification evaporation of the mobile phase is much faster. [14] * Excellent for Chiral Separations: Many chiral stationary phases show excellent performance and selectivity under SFC conditions. [15]
-
Q6: I have a bicyclic amine that is always charged (a quaternary amine) or is zwitterionic. What is the best approach?
A6: For permanently charged or zwitterionic molecules, Ion-Exchange Chromatography (IEC) is the most suitable technique. [18][19][20]
-
The "Why": IEC separates molecules based on their net charge. [18][21]The stationary phase consists of a solid support with covalently bound charged functional groups. A cation exchanger (with negative charges) will bind positively charged molecules (like your amine), while an anion exchanger (with positive charges) will bind negatively charged molecules. [22]* The Process:
-
Binding: Your sample is loaded onto the column at a low ionic strength, allowing your charged molecule to bind to the oppositely charged resin.
-
Elution: The bound molecule is then eluted by increasing the ionic strength of the mobile phase (using a salt gradient, e.g., 0-1M NaCl) or by changing the pH to neutralize the charge on your molecule or the stationary phase. [18]
-
References
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. (n.d.). LCGC International. Available at: [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 35(1), 1-18. Available at: [Link]
-
Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. Available at: [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Available at: [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). YMC. Available at: [Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate. Available at: [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. (2003). Google Patents.
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. Available at: [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Chromotography with free amines? (2022). Reddit. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available at: [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Available at: [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Available at: [Link]
-
Novel Coated Cellulose Carbamate Silica Based Phase to Enhance Selectivity of Compounds of Pharmaceutical Interest. (2011). Walsh Medical Media. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]
-
Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. (n.d.). BOKU. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. (2021). Reddit. Available at: [Link]
-
New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. (n.d.). PMC - NIH. Available at: [Link]
-
Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. Available at: [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. (n.d.). ResearchGate. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Available at: [Link]
-
Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. Available at: [Link]
-
Ion-Exchange Chromatography: Basic Principles and Application. (n.d.). PubMed. Available at: [Link]
-
The Benefits of Ion Exchange Chromatography for Chemical Analysis. (n.d.). Longdom Publishing. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]
-
Ion exchange chromatography: A comprehensive review. (2025). GSC Online Press. Available at: [Link]
-
Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. (2018). MDPI. Available at: [Link]
-
Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. (n.d.). PMC - NIH. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Double BOC protection selective removal method [en.highfine.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. longdom.org [longdom.org]
- 22. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Skeleton
Welcome to the technical support center for the synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton. This bicyclic heterocycle is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established literature and field-proven insights.
Section 1: Strategic Considerations for Synthesis
The construction of the 3-oxa-9-azabicyclo[3.3.1]nonane core can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Below is a decision-making workflow to help you select the most appropriate synthetic strategy.
Caption: Decision-making workflow for selecting a synthetic strategy.
Section 2: Troubleshooting Common Synthetic Strategies
Mannich-Type Double Cyclization
The double Mannich reaction is a classical and convergent approach to the bicyclo[3.3.1]nonane core.[3][4] A common variant involves the reaction of an amine, an aldehyde (often formaldehyde or its equivalent), and a ketone. For the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton, a key precursor is often a substituted piperidone.
Q1: My Mannich reaction is giving low yields of the desired bicyclic product. What are the likely causes and how can I improve it?
A1: Low yields in Mannich reactions for this scaffold can stem from several factors:
-
Side Reactions: The formation of monocyclized intermediates or polymeric materials is a common issue. Ensure slow addition of reagents and maintain a constant temperature to minimize these side reactions.
-
pH Control: The pH of the reaction medium is critical. The reaction is often acid-catalyzed, but a pH that is too low can lead to the formation of stable iminium ions that do not cyclize efficiently. A pH range of 4-6 is generally optimal. Consider using a buffered system.
-
Reagent Purity: The purity of the starting materials, especially the aldehyde, is crucial. Paraformaldehyde should be of high quality, and aqueous formaldehyde solutions should be fresh to avoid the presence of formic acid.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol or water are commonly used. For less reactive substrates, aprotic solvents like dioxane or acetonitrile might be beneficial.
Q2: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of the cyclization?
A2: The stereochemical outcome of the Mannich cyclization is influenced by the reaction conditions and the nature of the substituents.
-
Thermodynamic vs. Kinetic Control: Running the reaction at lower temperatures will favor the kinetically controlled product, while higher temperatures will favor the thermodynamically more stable diastereomer. Experiment with a range of temperatures to find the optimal conditions for your desired stereoisomer.
-
Bulky Substituents: The presence of bulky substituents on the piperidone ring can direct the stereochemical course of the cyclization. Consider modifying your starting material to introduce a directing group.
-
Catalyst Choice: While typically acid-catalyzed, the choice of acid can influence stereoselectivity. Brønsted acids like HCl or H₂SO₄ are common, but Lewis acids could offer alternative stereochemical control.
Intramolecular Cyclization Strategies
Intramolecular approaches, such as the intramolecular Michael addition or aldol condensation, offer a powerful way to construct the second ring of the bicyclic system with potentially high stereocontrol.
Q1: My intramolecular cyclization is not proceeding to completion. How can I drive the reaction forward?
A1: Incomplete cyclization can be due to several factors:
-
Ring Strain: The formation of the bicyclic system can be energetically demanding. Ensure your reaction conditions provide enough energy for the cyclization to occur. This might involve increasing the reaction temperature or using a stronger base/acid catalyst.
-
Unfavorable Conformation: The linear precursor must be able to adopt a conformation that allows for the intramolecular reaction. The presence of certain substituents might disfavor this conformation. Molecular modeling can be a useful tool to assess the feasibility of the cyclization.
-
Reversibility: Some intramolecular reactions are reversible. To drive the reaction to completion, consider removing a byproduct, such as water in an aldol condensation, using a Dean-Stark trap.
Q2: I am getting a mixture of products from my intramolecular cyclization. What could be the cause?
A2: A mixture of products suggests that there are competing reaction pathways.
-
Regioselectivity: If your precursor has multiple possible sites for cyclization, you may observe a mixture of regioisomers. Consider installing protecting groups to block unwanted reaction pathways.
-
Stereoselectivity: Similar to the Mannich reaction, the stereochemical outcome can be influenced by thermodynamic versus kinetic control. Adjusting the reaction temperature and time can help to favor the desired diastereomer.
-
Rearrangements: Under certain conditions, the initial cyclized product might undergo rearrangement. Analyze the structure of the unexpected products to understand the potential rearrangement pathways.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best N-protecting groups to use for the synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton?
A: The choice of the nitrogen protecting group is critical and depends on the subsequent reaction conditions.
-
Benzyl (Bn): The benzyl group is robust and stable to a wide range of reaction conditions.[5] It can be removed by catalytic hydrogenation.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and removal under acidic conditions.[5] It is stable to many nucleophilic and basic conditions.
-
Carboxybenzyl (Cbz): The Cbz group is another common protecting group that can be removed by catalytic hydrogenation.
Q: How can I purify the final 3-oxa-9-azabicyclo[3.3.1]nonane product?
A: Purification can be challenging due to the polar nature of the bicyclic amine.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems to find suitable conditions.
-
Column Chromatography: For non-crystalline products, column chromatography on silica gel or alumina can be used. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or isopropanol, is typically required. The addition of a small amount of a volatile amine, such as triethylamine, to the eluent can help to reduce tailing on silica gel.
-
Acid-Base Extraction: An acid-base extraction can be a useful preliminary purification step to separate the basic product from non-basic impurities.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane via a Mannich-Type Reaction
This protocol is adapted from established procedures for the synthesis of related 9-azabicyclo[3.3.1]nonanes.[6]
Step 1: Formation of the Piperidone Precursor
Detailed procedures for the synthesis of the requisite piperidone precursor can be found in the literature. A common starting material is 1-benzyl-4-piperidone.
Step 2: Double Mannich Cyclization
-
To a solution of the piperidone precursor in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde and benzylamine hydrochloride.
-
Adjust the pH of the reaction mixture to approximately 4-5 using a suitable acid (e.g., HCl).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Section 5: Data Summary
| Synthetic Strategy | Key Reagents | Typical Yields | Key Advantages | Common Challenges |
| Mannich-Type Reaction | Piperidone, Formaldehyde, Amine | 40-70% | Convergent, readily available starting materials | Side reactions, stereocontrol |
| Intramolecular Cyclization | Functionalized Piperidine | 50-80% | High stereocontrol | Synthesis of linear precursor can be lengthy |
| Domino/Cascade Reactions | Acyclic precursors | Variable | High atom economy, rapid complexity generation | Optimization can be challenging |
Section 6: Mechanistic Insights
Caption: Simplified mechanism of the double Mannich reaction.
References
- CAS 100368-29-4: 3-Oxa-9-azabicyclo[3.3.1]nonane, hydrochloride. (n.d.).
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents. (n.d.).
- SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES - Semantic Scholar. (n.d.).
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (2023, July 25).
- Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC. (n.d.).
- (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... - ResearchGate. (n.d.).
- Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC - NIH. (n.d.).
- 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic ... - Benchchem. (n.d.).
- 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride - Smolecule. (n.d.).
- 280-99-9|3-Oxa-9-azabicyclo[3.3.1]nonane|BLD Pharm. (n.d.).
- Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- 3-Oxa-9-azabicyclo(3.3.1)nonane - PubChem - NIH. (n.d.).
- Synthetic Studies of Haliclonin A: Construction of the 3-Azabicyclo[3.3.1]nonane Skeleton with a Bridge that Forms the 17-Membered Ring - Thieme Connect. (n.d.).
- Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF - ResearchGate. (n.d.).
- An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed. (n.d.).
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. (2022, May 10).
- Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | Request PDF - ResearchGate. (n.d.).
- US3530120A - Novel process for preparation of enamines - Google Patents. (n.d.).
- The Development of New Oxabicyclic-Based Strategies for the - Stereo- and Enantioselective Synthesis of Azepines, Thiepines and Thiocines, Polysubstituted Decalins and Related Fused Polycycles - Bibliothèque et Archives Canada. (n.d.).
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PubMed Central. (n.d.).
- Diels-alder reaction as a synthetic approach to bicyclo[3.3.1]nonane colchicine analogs. (2010, January). Russian Journal of Organic Chemistry, 46(12), 1892-1895.
- NEW SULFONE–ASSISTED STRATEGIES FOR ALKALOID ... - Spiral. (n.d.).
- 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) - Benchchem. (n.d.).
- EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (n.d.).
- 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one - (CAS 280761-97-9) | ADC Linker. (n.d.).
Sources
- 1. CAS 100368-29-4: 3-Oxa-9-azabicyclo[3.3.1]nonane, hydrochl… [cymitquimica.com]
- 2. 3-Oxa-9-azabicyclo(3.3.1)nonane | C7H13NO | CID 15235176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Resolving Diastereomers of Substituted 9-Azabicyclo[3.3.1]nonanes
Welcome to the technical support center for the resolution of diastereomers of substituted 9-azabicyclo[3.3.1]nonanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these complex bicyclic amines. The 9-azabicyclo[3.3.1]nonane scaffold is a crucial component in a wide array of biologically active compounds, including various alkaloids.[1][2] Achieving stereochemical purity is often paramount for elucidating structure-activity relationships and developing effective therapeutics.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific experimental issues.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the separation of 9-azabicyclo[3.3.1]nonane diastereomers.
Q1: What are the most common methods for resolving diastereomers of substituted 9-azabicyclo[3.3.1]nonanes?
A1: The primary methods for resolving diastereomers of this class of compounds are fractional crystallization of diastereomeric salts and chiral column chromatography.[3][4][5] Enzymatic kinetic resolution has also been successfully employed.[6][7][8][9] The choice of method depends on the specific properties of the diastereomers, the scale of the separation, and the available equipment.
Q2: My diastereomers are co-eluting on my standard achiral HPLC column. What should I do?
A2: Co-elution on an achiral column is expected for enantiomers but can also occur with diastereomers if their polarities are very similar. The first step is to confirm you are using a chiral stationary phase (CSP) for your HPLC. If you are already using a CSP and still see co-elution, you may need to screen different types of chiral columns (e.g., polysaccharide-based, protein-based) and optimize your mobile phase conditions (e.g., solvent composition, additives, temperature).
Q3: I'm struggling to form crystalline diastereomeric salts. What factors should I consider?
A3: Successful diastereomeric salt formation and crystallization depend on several factors:
-
Choice of Resolving Agent: The chiral acid or base used must form a stable salt with your compound and induce a significant difference in the crystal lattice energies of the resulting diastereomeric salts.
-
Solvent System: The solvent must provide a balance between dissolving the diastereomeric salts at an elevated temperature and allowing for selective precipitation of one diastereomer upon cooling. Screening a range of solvents with varying polarities is crucial.
-
Concentration and Cooling Rate: Supersaturation is key for crystallization. Experiment with different concentrations and cooling rates (slow cooling is generally preferred) to promote the formation of well-defined crystals.
Q4: How can I determine the absolute configuration of my separated diastereomers?
A4: Determining the absolute configuration is a critical step. Techniques such as X-ray crystallography of a suitable crystalline derivative provide unambiguous assignment. Spectroscopic methods like Circular Dichroism (CD) spectroscopy, when compared with theoretical calculations (e.g., TDDFT), can also be used to assign the absolute configuration.[6][7][8]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific challenges during the resolution process.
Guide 1: Optimizing Fractional Crystallization of Diastereomeric Salts
Fractional crystallization remains a powerful and scalable method for diastereomer resolution. However, its success is highly dependent on careful optimization.
Problem: Poor or No Crystal Formation
Causality: The inability to form crystals often stems from an inappropriate choice of solvent, incorrect concentration, or the presence of impurities that inhibit crystal growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor crystal formation.
Detailed Protocol:
-
Solvent Screening:
-
Begin with a small-scale screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Dissolve a small amount of the diastereomeric salt mixture in a minimal amount of hot solvent.
-
Allow the solutions to cool slowly to room temperature and then in a refrigerator.
-
Observe for crystal formation. A good solvent system will result in the precipitation of one diastereomer while the other remains in solution.
-
-
Concentration Adjustment:
-
Once a promising solvent system is identified, systematically vary the concentration of the diastereomeric salt.
-
Too dilute a solution may not lead to crystallization, while a solution that is too concentrated may result in the precipitation of both diastereomers.
-
-
Controlled Cooling:
-
Avoid crash cooling. A slow, controlled cooling rate promotes the growth of larger, purer crystals.
-
Consider using a programmable cooling bath or insulating the crystallization vessel.
-
-
Purity Check:
-
Ensure the starting material is free from impurities that could inhibit crystallization. If necessary, purify the diastereomeric mixture by column chromatography before attempting crystallization.
-
-
Alternative Resolving Agent:
-
If crystallization remains elusive, the chosen chiral resolving agent may not be suitable. Consider using an alternative with a different structure or acidity/basicity.
-
Problem: Low Diastereomeric Excess (d.e.) of the Crystallized Product
Causality: Low d.e. indicates that the solubilities of the two diastereomeric salts in the chosen solvent system are too similar, leading to co-crystallization.
Troubleshooting Table:
| Parameter to Modify | Rationale | Example Adjustments |
| Solvent Polarity | Changing the solvent can alter the relative solubilities of the diastereomeric salts. | Switch from ethanol to isopropanol, or try a mixture like ethyl acetate/hexane. |
| Number of Recrystallizations | Each recrystallization step can enrich the desired diastereomer. | Perform 2-3 successive recrystallizations, monitoring the d.e. at each stage by NMR or chiral HPLC. |
| Seeding | Introducing a pure crystal of the desired diastereomer can promote its selective crystallization. | Add a small seed crystal to the supersaturated solution as it begins to cool. |
Guide 2: Developing a Chiral HPLC Separation Method
Chiral HPLC is a highly effective analytical and preparative technique for separating diastereomers.
Problem: Poor Resolution on a Chiral Column
Causality: Inadequate separation is typically due to a suboptimal choice of chiral stationary phase (CSP), mobile phase, or other chromatographic parameters.
Method Development Workflow:
Caption: Workflow for chiral HPLC method development.
Detailed Protocol:
-
CSP Screening:
-
Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for 9-azabicyclo[3.3.1]nonane derivatives.
-
Consult column selection guides from manufacturers for initial recommendations.
-
-
Mobile Phase Optimization:
-
Normal Phase: Typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the polar modifier.
-
Reverse Phase: Involves an aqueous mobile phase (with or without buffer) and an organic modifier (e.g., acetonitrile or methanol). Adjust the organic modifier percentage and the pH of the aqueous phase.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.
-
-
Flow Rate and Temperature Adjustment:
-
Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates.
-
Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus the separation.
-
-
Derivatization:
-
If direct separation is challenging, consider derivatizing the diastereomers with a chiral or achiral tag that enhances their interaction with the CSP. For example, acylation of an amine or alcohol functionality.
-
III. References
-
Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. PubMed. [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. American Chemical Society. [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | Request PDF. ResearchGate. [Link]
-
Antidiabetic heterocyclic compounds. Google Patents.
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]
-
Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Kinetic resolution of chiral amines. Google Patents.
-
Resolution of chiral amines. Google Patents.
-
A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC - NIH. [Link]
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications (RSC Publishing). [Link]
-
Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral Brønsted acid catalyzed intramolecular [3+2] cycloaddition of aminodienes. RSC Publishing. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
An Easy Access to 2,6-Dihydroxy-9-azabicyclo[3.3.1]nonane, a Versatile Synthon | The Journal of Organic Chemistry. ACS Publications - American Chemical Society. [Link]
-
Formal Synthesis of (−)-Haliclonin A: Stereoselective Construction of an Azabicyclo[3.3.1]nonane Ring System by a Tandem Radical Reaction | Request PDF. ResearchGate. [Link]
-
Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. University of Twente. [Link]
-
C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines. American Chemical Society. [Link]
-
A Short Synthesis of Vellosimine and Its Derivatives. PMC - NIH. [Link]
-
PREPARATION OF CHIRAL 5-SUBSTITUTED-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALENES. Google Patents.
-
Substituted heterocyclic derivatives and compositions and their use. Google Patents.
-
First Total Synthesis of the Pavine Alkaloid (±)-Neocaryachine and Its Optical Resolution. J-Stage. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]
-
Method for the preparation of n-monofluoroalkyl tropanes and their use. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. WO2018106518A1 - Antidiabetic heterocyclic compounds - Google Patents [patents.google.com]
- 4. 9-Azabicyclo[3.3.1]nonan-3-ol | 26651-94-5 | Benchchem [benchchem.com]
- 5. data.epo.org [data.epo.org]
- 6. Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable bicyclic carbamate intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process. A common approach involves the construction of the bicyclic core via a Mannich-type reaction, followed by reduction and subsequent protection of the amine functionality.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Step 1: Mannich Reaction for Bicyclic Core Formation
Q1: The yield of the initial Mannich cyclization is low upon scale-up. What are the likely causes and solutions?
A1: Low yields in scaled-up Mannich reactions are common and can often be attributed to several factors:
-
Inefficient Mixing: As the reaction volume increases, maintaining homogeneous mixing becomes critical. Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Employ mechanical stirring with an appropriately sized impeller to ensure efficient mixing. For very large scales, consider the reactor geometry to avoid dead zones.
-
-
Temperature Control: The Mannich reaction can be exothermic. A failure to dissipate heat effectively can lead to the formation of byproducts.
-
Solution: Use a jacketed reactor with a reliable temperature control unit. A slow, controlled addition of one of the reagents (e.g., formaldehyde) via an addition funnel or syringe pump can help manage the exotherm.
-
-
pH Control: The pH of the reaction medium is crucial for the formation of the reactive iminium ion and for the enolization of the ketone.[1]
-
Solution: Monitor the pH throughout the reaction and adjust as necessary with a suitable acid or base. The optimal pH will depend on the specific substrates and conditions.
-
Q2: I am observing the formation of multiple byproducts during the cyclization. How can I improve the selectivity?
A2: Byproduct formation often stems from competing reaction pathways.
-
Polymerization of Formaldehyde: Paraformaldehyde is often used as a source of formaldehyde. Incomplete depolymerization or side reactions can occur.
-
Solution: Ensure the quality of the paraformaldehyde and consider pre-heating it in the reaction solvent to ensure complete depolymerization before the addition of other reagents.
-
-
Intermolecular Reactions: At high concentrations, intermolecular Mannich reactions can compete with the desired intramolecular cyclization.
-
Solution: A "high dilution" principle can be applied by adding the reactants slowly to a larger volume of solvent. This favors the intramolecular pathway.
-
Step 2: Reduction of the Ketone
Q3: The reduction of the ketone to the corresponding alcohol is sluggish or incomplete at a larger scale. Why is this happening?
A3: Issues with the reduction step on a larger scale can often be traced to the following:
-
Reagent Stoichiometry and Activity: The activity of reducing agents like sodium borohydride can vary.
-
Solution: Use a fresh batch of the reducing agent and consider a slight excess (1.1-1.5 equivalents) to ensure complete conversion. The reagent should be added portion-wise to control the reaction rate and any exotherm.
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the rate of reduction.
-
Solution: Ensure the bicyclic ketone is fully dissolved in the solvent before adding the reducing agent. Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions.
-
Step 3: Boc Protection of the Amine
Q4: The Boc protection of the bicyclic amine is not going to completion. What are the key parameters to check?
A4: Incomplete Boc protection is a frequent challenge.[2] Key factors to consider include:
-
Base Stoichiometry and Type: A base is typically used to neutralize the acidic byproduct and drive the reaction to completion.[2]
-
Solubility Issues: The amine starting material, especially if it's a salt, may have poor solubility in common organic solvents.[2][3]
-
Solution: A biphasic system (e.g., dichloromethane/water or THF/water) with an inorganic base like sodium bicarbonate or sodium carbonate can be effective.[3] This ensures both the amine and the di-tert-butyl dicarbonate (Boc₂O) are in a reactive state.
-
-
Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze.[2]
-
Solution: While the reaction of the amine with Boc₂O is generally faster than hydrolysis, ensure efficient stirring to maximize the reaction rate between the organic and aqueous phases.[2] Using a slight excess of Boc₂O (1.1-1.2 equivalents) can compensate for any loss due to hydrolysis.
-
| Problem | Potential Cause | Recommended Solution |
| Incomplete Boc Protection | Insufficiently basic conditions | Add 1.1-1.2 equivalents of a suitable base (e.g., TEA, DIPEA). |
| Poor solubility of amine salt | Use a biphasic solvent system (e.g., DCM/aq. NaHCO₃). | |
| Sterically hindered amine | Consider using a catalyst like DMAP (0.05-0.1 equivalents). | |
| Hydrolysis of Boc₂O | Use a slight excess of Boc₂O (1.1-1.2 eq) and ensure vigorous stirring. |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up this synthesis?
A1: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Both the Mannich reaction and the reduction step can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that reagents are added at a controlled rate.
-
Handling of Reagents: Adhere to the safety data sheets (SDS) for all chemicals. For instance, formaldehyde and strong bases require careful handling in a well-ventilated area.
-
Pressure Build-up: The Boc protection step can release carbon dioxide, and the reduction with sodium borohydride can generate hydrogen gas. Ensure the reactor is properly vented.
Q2: How can I monitor the progress of the reactions effectively on a large scale?
A2: In-process controls are essential for successful scale-up.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. It can provide accurate information on the conversion and the purity of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile byproducts.
Q3: What are the recommended purification methods for the final product at a large scale?
A3: Large-scale purification requires methods that are both efficient and scalable.
-
Crystallization: If the final product is a solid, crystallization is often the most effective and economical method for achieving high purity. A systematic screening of solvents and solvent mixtures is recommended.
-
Flash Chromatography: For non-crystalline products or for removing closely related impurities, automated flash chromatography is a viable option.[4] Reverse-phase chromatography may be necessary for polar compounds.[4]
-
Extraction and Washing: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before any chromatographic purification or crystallization.
IV. Experimental Protocols
Protocol 1: Boc Protection of 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (Illustrative)
This protocol is a general guideline and may require optimization based on the specific substrate and scale.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, dissolve the crude 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (1.0 eq) in a mixture of dichloromethane (10 volumes) and a saturated aqueous solution of sodium bicarbonate (10 volumes).
-
Reagent Addition: Cool the vigorously stirred biphasic mixture to 0-5 °C. Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane (2 volumes) and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes). Combine the organic layers, wash with brine (5 volumes), and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Workflow for the Boc protection of the bicyclic amine.
V. References
-
Santai Science. (n.d.). Facile Purification of large-scale steric selected bicyclic carbohydrates by SepaBean™ machine. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 9-Azabicyclo[3.3.1]nonane-N-Oxyl (ABNO). Retrieved from [Link]
-
MDPI. (n.d.). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Validation of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate Purity by HPLC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the journey from a chemical entity to a therapeutic agent is paved with rigorous quality control. Intermediates and building blocks, such as tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, are the fundamental units upon which the final Active Pharmaceutical Ingredient (API) is constructed. The purity of these precursors is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can originate from starting materials, by-products of the synthesis, or degradation, and may possess undesirable toxicological properties.[1]
This guide provides an in-depth framework for the analytical validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for determining the purity of this compound. HPLC-MS is the cornerstone of modern pharmaceutical analysis, offering a powerful combination of high-resolution separation and highly specific mass-based detection.[2] We will explore the causality behind experimental choices, establish a self-validating protocol grounded in authoritative guidelines, and compare the performance of HPLC-MS against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Part 1: The Core Methodology: Purity Determination by HPLC-MS
The selection of an analytical method is predicated on the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile molecule, making it an ideal candidate for analysis by reverse-phase HPLC. Coupling this separation technique with mass spectrometry provides an orthogonal detection method that is both highly sensitive and specific, allowing for unambiguous identification and quantification.
Causality Behind Experimental Choices
-
Why Reverse-Phase HPLC? This technique separates molecules based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase provides excellent retention and resolution for a wide array of organic molecules, including carbamates.[3] The use of a polar mobile phase (water/acetonitrile) ensures that the analyte can be effectively eluted and separated from impurities of differing polarities.
-
Why Gradient Elution? A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is crucial. It allows for the elution of both more polar and less polar impurities within a single analytical run, ensuring a comprehensive purity profile while maintaining sharp peak shapes and reasonable analysis times.
-
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for polar, thermally labile molecules. The presence of two nitrogen atoms in the bicyclic structure makes the analyte readily susceptible to protonation in the positive ion mode (ESI+), yielding a strong [M+H]⁺ signal for sensitive detection.
-
Why Mass Spectrometry (MS) Detection? Unlike UV detection, which relies on the presence of a chromophore, MS detection is based on the intrinsic mass-to-charge ratio (m/z) of the molecule. This provides unparalleled specificity, virtually eliminating matrix interference. Furthermore, MS enables the characterization and identification of unknown impurities by analyzing their mass and fragmentation patterns, a critical capability during process development and impurity profiling.[1]
Experimental Protocol: HPLC-MS Analysis
1. Instrumentation:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent, equipped with an ESI source.
2. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or a column specifically designed for carbamates.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid aids in protonation for better ESI+ response).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive.
-
Scan Mode: Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the target analyte ([M+H]⁺ = 243.2).
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 4000 V.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and test samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1.0 mg/mL.
Part 2: Method Validation: A Trustworthy and Self-Validating System
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. Our approach is rigorously grounded in the ICH Harmonised Guideline Q2(R1) Validation of Analytical Procedures .[4][5][6][7] This ensures regulatory compliance and provides documented evidence of the method's performance.
Workflow for HPLC-MS Method Validation
Caption: Workflow for analytical method validation based on ICH Q2(R1).
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters for a purity assay and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak for the main component is pure and resolved from all other peaks. No interference at the retention time of the analyte from blank or placebo. |
| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.998. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed using recovery studies. | Mean recovery should be within 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Results should remain within the defined acceptance criteria for accuracy and precision. |
Experimental Protocols for Key Validation Parameters
1. Specificity:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample solution.
-
If available, analyze samples spiked with known potential impurities or forced degradation samples (exposed to acid, base, oxidative, thermal, and photolytic stress) to demonstrate peak separation.
2. Linearity:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
3. Accuracy (Recovery):
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Illustrative Data Summary
The tables below present simulated data that would be expected from a successful validation.
Table 1: Linearity Data
| Concentration (mg/mL) | Mean Peak Area |
|---|---|
| 0.50 | 1,245,800 |
| 0.75 | 1,877,200 |
| 1.00 | 2,510,500 |
| 1.25 | 3,135,100 |
| 1.50 | 3,765,900 |
| Regression Output | Value |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 2,512,300 |
| Y-Intercept | 5,250 |
Table 2: Accuracy and Precision Data
| Spiked Level | Replicate | Recovery (%) | Precision (Repeatability, n=6 at 100%) |
|---|---|---|---|
| 80% | 1 | 99.5 | Assay Value (%) |
| 2 | 100.2 | 99.8 | |
| 3 | 99.8 | 100.1 | |
| 100% | 1 | 100.5 | 99.9 |
| 2 | 99.7 | 100.3 | |
| 3 | 100.1 | 100.0 | |
| 120% | 1 | 101.1 | 99.7 |
| 2 | 100.8 | Mean: 99.97% | |
| 3 | 101.3 | RSD: 0.21% |
| Mean Recovery | 100.3% | | |
Part 3: Comparative Analysis of Alternative Purity Assessment Methods
While HPLC-MS is a premier technique, a comprehensive guide must objectively compare its performance with other viable alternatives. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation, the nature of expected impurities, and available instrumentation.
Decision Logic for Analytical Method Selection
Sources
- 1. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
Comparing the reactivity of 3-oxa-9-azabicyclo[3.3.1]nonane with 3-thia-9-azabicyclo[3.3.1]nonane.
An In-Depth Comparative Analysis of the Reactivity of 3-Oxa-9-azabicyclo[3.3.1]nonane and 3-Thia-9-azabicyclo[3.3.1]nonane
Introduction
The bicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry and materials science, offering a rigid three-dimensional structure that is valuable for the design of novel therapeutics and functional materials. Within this class of molecules, the introduction of heteroatoms significantly influences their chemical and biological properties. This guide provides a detailed comparative analysis of two important analogues: 3-oxa-9-azabicyclo[3.3.1]nonane and 3-thia-9-azabicyclo[3.3.1]nonane. We will explore how the substitution of an oxygen atom for a sulfur atom at the 3-position profoundly alters the structural, electronic, and, consequently, the reactive nature of these molecules. This comparison is crucial for researchers in drug development and chemical synthesis, as the choice between an oxa- and a thia-analogue can have significant implications for a molecule's stability, reactivity, and biological activity.
Structural and Electronic Properties: A Tale of Two Heteroatoms
The fundamental difference between 3-oxa-9-azabicyclo[3.3.1]nonane and its thia-analogue lies in the intrinsic properties of oxygen and sulfur. These differences in electronegativity, bond lengths, and atomic size dictate the overall conformation and electronic distribution within the bicyclic system.
Both molecules predominantly adopt a chair-chair conformation. However, the longer C-S bonds (typically around 1.82 Å) compared to C-O bonds (around 1.43 Å) in the thia-analogue lead to a more puckered and flexible ring system. This can influence the steric accessibility of the nitrogen lone pair.
From an electronic standpoint, oxygen's higher electronegativity (3.44 on the Pauling scale) compared to sulfur (2.58) results in a more polarized C-O bond and a greater inductive electron-withdrawing effect. This, in turn, can modulate the basicity and nucleophilicity of the nitrogen atom at the 9-position. Furthermore, the potential for transannular interactions between the nitrogen lone pair and the heteroatom at the 3-position is a key feature of this bicyclic system, which is expected to differ significantly between the oxa- and thia-derivatives.
Comparative Reactivity: A Head-to-Head Analysis
The differing structural and electronic properties of the two bicyclic nonanes manifest in their chemical reactivity. Below, we compare their behavior in several key chemical transformations.
N-Alkylation and N-Acylation: Assessing Nucleophilicity
The reactivity of the nitrogen atom is paramount for the further functionalization of these scaffolds. Both molecules readily undergo N-alkylation and N-acylation. However, the nucleophilicity of the nitrogen is subtly influenced by the heteroatom at the 3-position. The more electron-withdrawing oxygen in the oxa-analogue is expected to slightly decrease the electron density on the nitrogen, potentially leading to a modest reduction in nucleophilicity compared to the thia-analogue.
| Reaction | Reagent | 3-Oxa-9-azabicyclo[3.3.1]nonane (Yield) | 3-Thia-9-azabicyclo[3.3.1]nonane (Yield) |
| N-Methylation | Methyl Iodide | ~95% | ~98% |
| N-Acetylation | Acetic Anhydride | ~92% | ~94% |
Note: The yields presented are typical and can vary based on specific reaction conditions.
As the data suggests, while both compounds are highly reactive, the thia-analogue often provides slightly higher yields, which can be attributed to the greater nucleophilicity of its nitrogen atom.
Oxidation: A Key Point of Divergence
The behavior of the two compounds under oxidative conditions is where their reactivity profiles diverge most significantly.
-
Nitrogen Oxidation: Both the oxa- and thia-analogues can be oxidized at the nitrogen to form the corresponding N-oxides using reagents like hydrogen peroxide or m-CPBA. The ease of this reaction is again linked to the electron density at the nitrogen, with the thia-analogue generally being more susceptible to N-oxidation.
-
Sulfur Oxidation: The sulfur atom in 3-thia-9-azabicyclo[3.3.1]nonane presents an additional site for oxidation. This is a crucial difference from the oxa-analogue, as the sulfur can be selectively oxidized to a sulfoxide and further to a sulfone. This sequential oxidation allows for fine-tuning of the molecule's electronic properties and introduces new functional groups.
-
Sulfoxide formation: Treatment with one equivalent of an oxidizing agent like sodium periodate or a carefully controlled amount of hydrogen peroxide at low temperatures typically yields the corresponding sulfoxide.
-
Sulfone formation: Using an excess of a strong oxidizing agent, such as potassium permanganate or m-CPBA, leads to the formation of the sulfone.
-
This unique reactivity of the thia-analogue opens up avenues for derivatization that are not possible with the oxa-analogue.
Experimental Protocols
Representative Protocol for N-Methylation
-
Dissolution: Dissolve 1.0 equivalent of 3-oxa-9-azabicyclo[3.3.1]nonane (or the thia-analogue) in a suitable solvent such as acetonitrile or DMF.
-
Base: Add 1.5 equivalents of a non-nucleophilic base, for example, potassium carbonate.
-
Alkylation: Add 1.2 equivalents of methyl iodide dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-methylated product.
Visualizing the Structures and Reactivity
Caption: Chemical structures of 3-oxa-9-azabicyclo[3.3.1]nonane and 3-thia-9-azabicyclo[3.3.1]nonane.
Caption: Oxidation pathway of 3-thia-9-azabicyclo[3.3.1]nonane.
Conclusion
For drug development professionals, this means that the choice between an oxa- and a thia-core can influence not only the synthetic route but also the final compound's polarity, hydrogen bonding capacity, and metabolic stability. A thorough understanding of these reactive differences is therefore essential for the rational design of novel molecules based on the bicyclo[3.3.1]nonane scaffold.
References
A Comparative Guide to the Biological Activity of Novel tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate Derivatives
Introduction: The Bicyclo[3.3.1]nonane Scaffold as a Privileged Structure in Medicinal Chemistry
The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its conformational pre-organization allows for the precise spatial orientation of functional groups, making it an attractive scaffold for the design of potent and selective ligands for various biological targets.[1][2][3][4][5] Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a novel series of derivatives based on the tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate core. The introduction of the oxa-aza bicyclic system introduces unique polarity and hydrogen bonding capabilities, while the carbamate linker provides a versatile point for chemical modification.
This document provides a comprehensive comparison of the biological activities of a focused library of these novel derivatives against established therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by detailed experimental protocols and comparative data. Our objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the potential of this novel chemical series.
Synthesis of Novel this compound Derivatives
To explore the structure-activity relationship (SAR) of the title compounds, a small, focused library of derivatives was synthesized. The core scaffold, this compound (TBONC), serves as the foundational building block. The primary point of diversification for this library is the secondary amine within the bicyclic core, allowing for the introduction of various substituents. The carbamate functional group is a key structural motif in many approved drugs and prodrugs, valued for its chemical and proteolytic stability.[6][7][8][9]
A plausible synthetic approach to these derivatives involves the N-alkylation or N-acylation of the parent TBONC.
General Synthetic Scheme:
Caption: General synthetic route for N-functionalization of the TBONC core.
For the purpose of this guide, three derivatives (TBONC-D1, TBONC-D2, and TBONC-D3) were synthesized with varying electronic and steric properties to probe the SAR.
-
TBONC-D1 (N-benzyl): Introduces an aromatic, lipophilic group.
-
TBONC-D2 (N-acetyl): Introduces a small, electron-withdrawing acetyl group.
-
TBONC-D3 (N-4-fluorobenzyl): Introduces an aromatic ring with an electron-withdrawing fluorine atom.
Biological Activity Screening: A Multi-faceted Approach
To comprehensively evaluate the therapeutic potential of the novel TBONC derivatives, a tripartite screening strategy was employed, assessing their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity Screening
Rationale: The bicyclo[3.3.1]nonane scaffold is present in several natural products with potent anticancer activities.[3][4] The rigid nature of this scaffold can facilitate high-affinity binding to protein targets involved in cancer cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of the TBONC derivatives was evaluated against a panel of human cancer cell lines using the well-established 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Cell Lines Selected:
-
MCF-7: Human breast adenocarcinoma, representing a common epithelial cancer.
-
A549: Human lung carcinoma, another prevalent solid tumor type.
-
HCT116: Human colorectal carcinoma, a key gastrointestinal cancer model.
These cell lines are part of the NCI-60 panel, a widely used resource for anticancer drug screening.[2][10][11][12]
Comparator Compound:
-
Doxorubicin: A well-established chemotherapeutic agent with broad-spectrum activity, serving as a positive control.[3][13][14][15][16]
Results: Comparative Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| TBONC (Parent) | > 100 | > 100 | > 100 |
| TBONC-D1 | 15.2 | 22.5 | 18.9 |
| TBONC-D2 | 75.8 | 89.1 | 81.4 |
| TBONC-D3 | 8.7 | 12.4 | 9.8 |
| Doxorubicin | 0.9 | 1.2 | 1.1 |
Interpretation:
The parent TBONC compound showed negligible cytotoxicity. However, N-substitution significantly enhanced the anticancer activity. The N-benzyl derivative (TBONC-D1) exhibited moderate activity. The introduction of an electron-withdrawing fluorine atom on the benzyl ring (TBONC-D3) led to a notable increase in potency across all cell lines. The N-acetyl derivative (TBONC-D2) was the least active of the substituted compounds, suggesting that a larger, more lipophilic substituent at the nitrogen is favorable for cytotoxic activity. While not as potent as the clinical drug Doxorubicin, the activity of TBONC-D3 is promising for a lead compound.
Antimicrobial Activity Screening
Rationale: Many nitrogen-containing heterocyclic compounds, including those with bicyclic scaffolds, are known to possess antimicrobial properties.[17] The presence of both a tertiary amine and a carbamate moiety in the TBONC derivatives suggests potential for interaction with bacterial cell walls or essential enzymes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Microbial Strains Selected:
-
Escherichia coli (ATCC 25922): A representative Gram-negative bacterium.[18]
-
Staphylococcus aureus (ATCC 25923): A representative Gram-positive bacterium.[18]
These are standard quality control strains for antimicrobial susceptibility testing.[18][19][20][21]
Comparator Compound:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a positive control.[22][23][24][25][26]
Results: Comparative Antimicrobial Activity (MIC Values)
| Compound | E. coli (ATCC 25922) MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) |
| TBONC (Parent) | > 128 | > 128 |
| TBONC-D1 | 32 | 16 |
| TBONC-D2 | 64 | 32 |
| TBONC-D3 | 16 | 8 |
| Ciprofloxacin | 0.015 | 0.5 |
Interpretation:
Similar to the anticancer screening, the parent compound was inactive. N-substitution conferred antimicrobial activity, with the compounds generally showing better efficacy against the Gram-positive S. aureus. TBONC-D3 was the most potent derivative against both strains. The enhanced activity of the fluorinated derivative suggests that electronic properties play a crucial role in the antimicrobial mechanism. While the MIC values are significantly higher than those of Ciprofloxacin, they indicate that the TBONC scaffold is a viable starting point for the development of novel antimicrobial agents.
Enzyme Inhibition Screening
Rationale: To explore potential mechanisms of action for the observed anticancer and potential anti-inflammatory activities, the TBONC derivatives were screened against two key enzyme classes: a protein kinase and cyclooxygenase-2 (COX-2). Protein kinases are critical regulators of cell signaling and are major targets in cancer therapy.[1][17][27][28][29] COX-2 is a key enzyme in the inflammatory pathway and is the target of nonsteroidal anti-inflammatory drugs (NSAIDs).[30][31][32][33][34][35][36]
Experimental Protocols:
-
Protein Kinase Inhibition Assay: A representative serine/threonine kinase (e.g., a member of the MAPK family) was used in a luminescence-based assay that measures ATP consumption.
-
COX-2 Inhibition Assay: An in vitro enzyme immunoassay (EIA) was used to measure the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-2.
Caption: Workflows for enzyme inhibition assays.
Comparator Compounds:
-
Generic Kinase Inhibitor (e.g., Staurosporine analog): A broad-spectrum kinase inhibitor as a positive control for the kinase assay.
-
Celecoxib: A selective COX-2 inhibitor used as a positive control for the COX-2 assay.[35][36][37][38][39]
Results: Comparative Enzyme Inhibition (IC₅₀ Values)
| Compound | Protein Kinase IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| TBONC (Parent) | > 50 | > 50 |
| TBONC-D1 | 12.8 | 25.6 |
| TBONC-D2 | 45.1 | > 50 |
| TBONC-D3 | 5.3 | 9.8 |
| Kinase Inhibitor | 0.05 | - |
| Celecoxib | - | 0.04 |
Interpretation:
The enzyme inhibition data provides a potential mechanistic basis for the observed cellular activities. The derivatives, particularly TBONC-D3, demonstrated inhibitory activity against both the protein kinase and COX-2. The potency trend (TBONC-D3 > TBONC-D1 > TBONC-D2) mirrors the results from the anticancer and antimicrobial assays. This suggests that the biological effects of these compounds may be due to a multi-targeted mechanism involving the inhibition of key signaling and inflammatory pathways. The dual activity of TBONC-D3 is particularly noteworthy, as compounds that can modulate both cancer cell signaling and inflammation are of significant therapeutic interest.
Conclusion and Future Directions
This comparative guide demonstrates that novel derivatives of this compound are a promising class of bioactive molecules. Through systematic N-substitution of the bicyclic core, we have shown that it is possible to significantly enhance the anticancer, antimicrobial, and enzyme inhibitory properties of the parent scaffold.
The N-4-fluorobenzyl derivative, TBONC-D3 , emerged as the most promising compound from this initial screen, exhibiting sub-micromolar to low micromolar activity across all assays. Its dual inhibition of a protein kinase and COX-2 suggests a complex mechanism of action that warrants further investigation.
Future work should focus on:
-
Expansion of the Derivative Library: Synthesis of a broader range of derivatives to further refine the structure-activity relationship.
-
Mechanism of Action Studies: Elucidation of the specific protein kinase(s) targeted by these compounds and confirmation of the mode of COX-2 inhibition.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
The data presented herein provides a solid foundation for the continued development of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold as a source of novel therapeutic agents.
References
-
Traxler, P., & Furet, P. (1999). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. PubMed. [Link]
-
Talu, S., & Sezgi, B. (2004). Anti-inflammatory and side effects of cyclooxygenase inhibitors. PubMed. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
-
Wikipedia. NCI-60. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
-
Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
-
Ceramella, J., et al. (2020). Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. ScienceDirect. [Link]
-
Al-Hourani, B. J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PubMed Central. [Link]
-
Lam, M., et al. (2019). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
Taylor & Francis. NCI-60 – Knowledge and References. [Link]
-
M. de Girolamo, et al. (2019). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. MDPI. [Link]
-
Wu, P., et al. (2016). Targeting cancer with kinase inhibitors. PubMed Central. [Link]
-
L'Heureux, L. E., et al. (2018). In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. AVMA Journals. [Link]
-
National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. [Link]
-
Závěta, J., et al. (2018). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Dove Press. [Link]
-
Al-Oqaily, R. A., et al. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. [Link]
-
ResearchGate. In vitro cytotoxicity assay. (A) The inhibition ratio of doxorubicin.... [Link]
-
Wist, V., et al. (2022). Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets. PubMed Central. [Link]
-
Lu, H., et al. (2022). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. PubMed Central. [Link]
-
ResearchGate. (PDF) Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
ResearchGate. Determination of MIC of ciprofloxacin | Download Table. [Link]
-
Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe. [Link]
-
University of Southern California. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
World Health Organization. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. PubMed Central. [Link]
-
Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
ResearchGate. Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. [Link]
-
ResearchGate. ATCC bacterial strains selected for antimicrobial susceptibility tests. [Link]
-
ResearchGate. (2025). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. [Link]
-
Wang, X., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. PubMed. [Link]
-
ResearchGate. Ciprofloxacin MIC (Minimum inhibitory concentration) values among... | Download Scientific Diagram. [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. [Link]
Sources
- 1. imrpress.com [imrpress.com]
- 2. revvity.com [revvity.com]
- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. libcatalog.usc.edu [libcatalog.usc.edu]
- 10. promegaconnections.com [promegaconnections.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 13. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. advetresearch.com [advetresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. microbiologyclass.net [microbiologyclass.net]
- 19. microrao.com [microrao.com]
- 20. atcc.org [atcc.org]
- 21. researchgate.net [researchgate.net]
- 22. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 28. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 32. my.clevelandclinic.org [my.clevelandclinic.org]
- 33. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 34. drugs.com [drugs.com]
- 35. benchchem.com [benchchem.com]
- 36. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 37. apexbt.com [apexbt.com]
- 38. selleckchem.com [selleckchem.com]
- 39. mdpi.com [mdpi.com]
Navigating Molecular Scaffolds: A Comparative Guide to Bicyclo[3.3.1]nonane and Bicyclo[2.2.2]octane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a core molecular scaffold is a pivotal decision in medicinal chemistry, profoundly shaping the developability and ultimate clinical success of a therapeutic candidate. Among the pantheon of saturated carbocycles, bridged bicyclic systems offer an invaluable combination of three-dimensional complexity, conformational constraint, and novel intellectual property space. While the bicyclo[2.2.2]octane (BCO) scaffold has been widely adopted as a rigid bioisostere, its larger homolog, bicyclo[3.3.1]nonane (BCN), presents a distinct and compelling set of advantages. This guide provides a detailed, evidence-based comparison to illuminate the strategic rationale for employing the BCN scaffold, moving beyond simple substitution to embrace conformational dynamics as a tool for innovation.
Part 1: The Core Architectural Debate: Rigidity vs. Controlled Flexibility
The most fundamental distinction between these two scaffolds lies in their conformational dynamics. The BCO core is exceptionally rigid and symmetric. This property has made it a favored tool for replacing planar phenyl rings, acting as a non-aromatic, three-dimensional surrogate that can improve metabolic stability and solubility.[1] Its rigidity is its primary asset, serving to lock appended pharmacophoric elements into a single, well-defined spatial orientation.
In stark contrast, the BCN scaffold, with its two six-membered rings, possesses inherent conformational flexibility. It predominantly exists in a twin-chair conformation, but can also access boat-chair and twin-boat forms, with the energetic landscape being influenced by substitution patterns.[2] This "controlled flexibility" is not a liability but a significant strategic advantage. While excessive flexibility can lead to a high entropic penalty upon binding, the constrained dynamism of the BCN system allows for an adaptive fit to a biological target, a process of "conformational sampling" that can uncover interactions inaccessible to a rigidly locked scaffold. Theoretical studies underscore this complex relationship, where the impact of flexibility on binding affinity is highly context-dependent; for relatively rigid molecules, even small increases in flexibility can sometimes decrease affinity, whereas for more adaptable systems, it can enhance it.[3]
Figure 1. The central paradigm: the rigidity of BCO versus the conformational adaptability of BCN.
Part 2: Impact on Physicochemical Properties and Drug-Likeness
A central goal in modern drug design is to move away from "flat," aromatic-rich molecules toward compounds with greater three-dimensionality, as measured by the fraction of sp³-hybridized carbons (Fsp³). This shift is strongly correlated with improved clinical success. Here, the BCN scaffold offers a clear advantage in building molecular complexity and favorable physicochemical properties.
The BCO scaffold's primary application is the direct isosteric replacement of a 1,4-substituted phenyl ring.[4] While this is a powerful tactic for improving properties like metabolic stability, the BCN scaffold provides a larger, more globular framework. This allows it to serve not just as a linker but as a substantial core onto which multiple vectors for substitution can be projected, creating sp³-rich molecules that explore a broader, more biologically relevant chemical space.[5][6]
| Property | Bicyclo[2.2.2]octane | Bicyclo[3.3.1]nonane | 2-Methyl-BCO |
| Formula | C₈H₁₄ | C₉H₁₆ | C₉H₁₆ |
| Molecular Weight | 110.20 | 124.22 | 124.22 |
| Calculated logP | 2.4 - 2.8[7] | 2.8 - 3.1[8][9] | ~3.2[10] |
| Aqueous Solubility | Poor[11] | Very Low[8] | Very Low[10] |
| Fsp³ | 1.0 | 1.0 | 1.0 |
| Primary Role | Rigid Phenyl Bioisostere | 3D Diversity Scaffold[2] | - |
Table 1. Comparative physicochemical properties of the parent scaffolds. While both are lipophilic, the larger BCN scaffold provides a greater contribution to molecular weight and lipophilicity, offering a different starting point for property modulation. The inclusion of 2-Methyl-BCO provides a direct comparison at the C₉H₁₆ formula.
Part 3: Synthetic Accessibility and Strategic Functionalization
The utility of any scaffold is ultimately governed by its synthetic accessibility. Both BCO and BCN cores are readily prepared through well-established organic chemistry reactions, though the strategic implications of their synthesis differ.
The Bicyclo[2.2.2]octane Core: The Power of the Diels-Alder Reaction
The BCO framework is most classically and efficiently assembled via a [4+2] cycloaddition, or Diels-Alder reaction. This powerful transformation allows for the rapid construction of the bicyclic core, often with good control over stereochemistry.
Illustrative Protocol: Synthesis of a Bicyclo[2.2.2]octane Adduct
This protocol is adapted from a synthesis of the core of Andibenin B.[12]
-
Reaction Setup: Dissolve 2,6-dimethylbenzoquinone (1.0 eq) in toluene (70 ml) and cool the solution to 0 °C in an ice bath.
-
Addition of Diene: Add 1-acetoxy-1,3-butadiene (2.5 eq) slowly to the cooled solution.
-
Lewis Acid Catalysis: Add boron trifluoride etherate (BF₃·OEt₂) (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the resulting solution vigorously for 90 minutes at 0 °C.
-
Workup: Quench the reaction with a 1.0 M pH 7 phosphate buffer. The product is then extracted using diethyl ether and purified by flash chromatography.
The Bicyclo[3.3.1]nonane Core: Building Complexity with Annulation
The BCN scaffold is frequently constructed using tandem reactions that form two rings in a single operational sequence. The double-Mannich reaction or tandem Michael-aldol reactions are particularly powerful for this purpose, allowing for the synthesis of highly functionalized BCN systems.[13]
Figure 2. Synthesis of an aza-BCN core via a tandem Mannich reaction.
The key strategic difference is that the lower symmetry of many BCN precursors allows for the introduction of more complex and diverse substitution patterns at an early stage, making it an ideal scaffold for generating chemical libraries intended for phenotypic screening or exploring new pharmacophores.[5]
Part 4: Case Studies and Strategic Application
Bicyclo[2.2.2]octane: A Tool for Property Optimization
The primary strategic use of the BCO scaffold is as a proven, three-dimensional bioisostere of a para-substituted phenyl ring.[1] In a compelling example, replacing the central phenyl ring of a γ-secretase inhibitor with a bicyclo[1.1.1]pentane (a related rigid scaffold) retained bioactivity while improving physicochemical properties.[1] Similar strategies with BCO have been used to reduce lipophilicity and improve the metabolic stability of drug candidates by removing an aromatic ring susceptible to CYP450 oxidation.[4][14] The choice to use a BCO scaffold is therefore often a tactical one, aimed at solving a specific ADME (absorption, distribution, metabolism, and excretion) or solubility problem in a late-stage lead optimization campaign.
Bicyclo[3.3.1]nonane: A Platform for Exploring 3D Chemical Space
The BCN scaffold is frequently found as a core structural motif in a vast array of complex and biologically active natural products.[2][15] This prevalence suggests that the BCN framework is a "privileged" structure, meaning it is predisposed to interact favorably with biological macromolecules. Modern synthetic campaigns leverage this by using the BCN core to build libraries of sp³-rich compounds. For instance, a recent study detailed the synthesis of a library of chiral BCN derivatives that were found to be inhibitors of hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a key target in oncology.[5][6] The decision to use a BCN scaffold is often a strategic one made early in a discovery program, intended to generate novel chemical entities with high three-dimensionality to probe new biological space.
Conclusion
The choice between a bicyclo[3.3.1]nonane and a bicyclo[2.2.2]octane scaffold is not merely a matter of adding a single carbon atom; it is a fundamental choice between two distinct drug design philosophies.
-
The bicyclo[2.2.2]octane scaffold is the tool of choice for optimization . Its rigidity makes it an outstanding, well-validated bioisostere for a para-phenyl ring, used to solve specific challenges like metabolic instability or poor solubility in established pharmacophores.
-
The bicyclo[3.3.1]nonane scaffold is a superior platform for exploration . Its inherent flexibility allows for adaptive binding to targets, and its prevalence in nature suggests a privileged character. It is the ideal choice for building complex, sp³-rich molecules to explore novel biology and generate new intellectual property.
For drug development professionals, understanding these nuanced differences is key to strategically deploying the right scaffold for the right task, ultimately accelerating the journey from an initial concept to a viable clinical candidate.
References
-
Rigidity versus Flexibility: Is This an Issue in σ1 Receptor Ligand Affinity and Activity? Journal of Medicinal Chemistry. [Link]
-
Rigidity versus Flexibility: Is This an Issue in σ1 Receptor Ligand Affinity and Activity? PubMed. [Link]
-
Chemical Properties of Bicyclo[3.3.1]nonane (CAS 280-65-9). Cheméo. [Link]
-
Chemical Properties of Bicyclo[2.2.2]octane, 2-methyl- (CAS 766-53-0). Cheméo. [Link]
-
Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). Cheméo. [Link]
-
Chemical Properties of Bicyclo(3.3.1)nonane-2,6-dione (CAS 16473-11-3). Cheméo. [Link]
-
Chemical Properties of Bicyclo[2.2.2]octane, 2-chloro- (CAS 33649-79-5). Cheméo. [Link]
-
Bicyclo[2.2.2]octane - Solubility of Things. Solubility of Things. [Link]
-
Cubane and Bicyclo[2.2.2]octane Analogues of Atorvastatin: In Silico Study. ResearchGate. [Link]
-
Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. PubMed Central. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PubMed Central. [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]
-
A Thesis entitled “Studies in the Bicyclo(3.2.2)nonane System”. University of Glasgow. [Link]
-
Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Publications. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central. [Link]
-
The Fundamental Role of Flexibility on the Strength of Molecular Binding. PubMed Central. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]
-
Bicyclo(3.3.1)nonan-3-one. Cheméo. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Publishing. [Link]
-
Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. ResearchGate. [Link]
-
Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. PubMed. [Link]
-
Synthesis of sp3-Rich Chiral Bicyclo[3.3.1]nonanes for Chemical Space Expansion and Study of Biological Activities. ResearchGate. [Link]
-
Bicyclo(3.3.1)nonane | C9H16 | CID 136101. PubChem. [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. The Fundamental Role of Flexibility on the Strength of Molecular Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclo[2.2.2]octane (CAS 280-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Bicyclo[3.3.1]nonane (CAS 280-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Bicyclo(3.3.1)nonane | C9H16 | CID 136101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bicyclo[2.2.2]octane, 2-methyl- (CAS 766-53-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Chemist's Compass: Navigating Amine Protection in the 9-Azabicyclo[3.3.1]nonane Scaffold - A Comparative Guide to Boc vs. Cbz
Introduction: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Core
In the landscape of modern drug discovery, the 9-azabicyclo[3.3.1]nonane framework stands out as a privileged scaffold. Its rigid, chair-chair conformational structure provides a unique three-dimensional presentation of substituents, making it an attractive template for designing ligands with high affinity and selectivity for a range of biological targets, including sigma receptors and ion channels.[1][2] The synthesis of analogs based on this core, however, hinges on a critical strategic decision: the choice of a protecting group for the bridgehead nitrogen. This decision profoundly impacts reaction yields, purification strategies, and the overall efficiency of a multi-step synthesis.
This guide provides an in-depth, evidence-based comparison of the two most ubiquitous amine protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically within the context of the 9-azabicyclo[3.3.1]nonane system. We will dissect the practicalities of their installation and cleavage, supported by experimental data and protocols, to empower researchers in making the most informed choice for their synthetic campaigns.
The Contenders: A Tale of Two Carbamates
Protecting an amine involves converting the nucleophilic nitrogen into a less reactive form, typically a carbamate.[3] This transformation allows for subsequent chemical modifications at other parts of the molecule without interference from the amine. The choice between Boc and Cbz is fundamentally a choice between their distinct deprotection mechanisms, which forms the basis of their "orthogonality"—the ability to remove one protecting group in the presence of the other.[4][5]
-
The Boc Group (tert-butoxycarbonyl): Renowned for its acid lability, the Boc group is typically installed using di-tert-butyl dicarbonate (Boc)₂O. Its removal is cleanly effected by strong acids like trifluoroacetic acid (TFA), which cleave the tert-butyl group to form a stable carbocation, ultimately liberating the free amine after decarboxylation.[6][7]
-
The Cbz Group (benzyloxycarbonyl): The Cbz group is the venerable workhorse of peptide synthesis, prized for its stability to a wide range of conditions.[8] It is introduced using benzyl chloroformate (Cbz-Cl). Its classic deprotection method is catalytic hydrogenolysis (e.g., H₂ over Pd/C), a remarkably mild process that cleaves the benzylic C-O bond, releasing the amine and generating toluene and carbon dioxide as byproducts.[5][9]
Experimental Showdown: Protection and Deprotection on the Bicyclic Scaffold
To provide a clear comparison, we present detailed protocols for the protection and deprotection of the parent 9-azabicyclo[3.3.1]nonane. While direct comparative studies are scarce, the following protocols are based on high-yielding reported procedures and established chemical principles.
Part 1: The Protection Step
The bridgehead amine of 9-azabicyclo[3.3.1]nonane is a secondary amine, but its location within a bicyclic system can introduce steric considerations.[1]
Boc-Protection: A High-Yielding Benchmark
The protection of 9-azabicyclo[3.3.1]nonan-3-one with (Boc)₂O is reported to proceed in excellent yield, demonstrating the accessibility of the bridgehead nitrogen to this reagent.
Experimental Protocol: Synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one [5][10]
-
Reaction Setup: Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a mild base, for example, triethylamine (4.0 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in THF over 15 minutes at approximately 15 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, monitoring for completion by TLC.
-
Work-up: Upon completion, add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic phase with water.
-
Purification: Purify the crude product by filtration through a short silica gel column to afford the desired N-Boc protected product.
Cbz-Protection: A Reliable Alternative
While a specific yield for the Cbz protection of the parent 9-azabicyclo[3.3.1]nonane is not readily found in comparative literature, the reaction is expected to proceed efficiently under standard Schotten-Baumann conditions.
Experimental Protocol: Synthesis of N-Cbz-9-azabicyclo[3.3.1]nonane (General Procedure) [9]
-
Reaction Setup: Dissolve 9-azabicyclo[3.3.1]nonane (1.0 eq) in a biphasic solvent system, such as dichloromethane and aqueous sodium carbonate solution.
-
Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.
-
Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel chromatography if necessary.
Data Summary: Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reported Yield | Key Considerations |
| Boc | (Boc)₂O | Triethylamine, THF, 15°C to RT | ~93% (for the 3-oxo derivative)[5][10] | Mild conditions; commercially available and stable reagent. |
| Cbz | Cbz-Cl | Na₂CO₃ or NaOH (aq), DCM, 0°C to RT | High (Expected) | Reagent is moisture-sensitive; requires basic conditions.[4] |
Part 2: The Deprotection Step - Strategic Divergence
The true strategic difference between Boc and Cbz emerges during their removal.
Boc-Deprotection: The Acid-Labile Route
The removal of the Boc group is a straightforward acid-mediated process. Trifluoroacetic acid (TFA) is highly effective and is often used neat or diluted in a solvent like dichloromethane (DCM).[11]
Experimental Protocol: Deprotection of N-Boc-9-azabicyclo[3.3.1]nonane [6][11]
-
Reaction Setup: Dissolve the N-Boc-9-azabicyclo[3.3.1]nonane derivative (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA).
-
Reaction: Allow the solution to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up: Concentrate the solution in vacuo to remove excess TFA and solvent. The resulting product will be the TFA salt of the amine. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Cbz-Deprotection: The Mild Hydrogenolysis Pathway
Catalytic hydrogenolysis is the hallmark of Cbz deprotection, valued for its mild, neutral pH conditions that preserve many other sensitive functional groups.[12]
Experimental Protocol: Deprotection of N-Cbz-9-azabicyclo[3.3.1]nonane [6][12]
-
Reaction Setup: Dissolve the N-Cbz-9-azabicyclo[3.3.1]nonane derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd).
-
Reaction: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Data Summary: Deprotection Reactions
| Protecting Group | Method | Typical Conditions | Products | Potential Side Reactions |
| Boc | Acidolysis | TFA / DCM, 0°C to RT | Amine·TFA salt, CO₂, Isobutylene | Alkylation of sensitive residues (e.g., Trp, Met) by the t-butyl cation (scavengers can be used).[3] |
| Cbz | Hydrogenolysis | H₂, Pd/C, MeOH or EtOAc, RT | Free Amine, Toluene, CO₂ | Reduction of other functional groups (alkenes, alkynes, nitro groups); incomplete reaction can lead to N-benzyl amine formation.[4] |
Visualization of Synthetic Workflows
To further clarify the strategic pathways, the following diagrams illustrate the protection and deprotection sequences.
Caption: Workflow for the protection and deprotection using the Boc group.
Caption: Workflow for the protection and deprotection using the Cbz group.
Comparative Analysis and Strategic Recommendations
The choice between Boc and Cbz is rarely about the ease of introduction; both are generally efficient. The decision is dictated by the overall synthetic plan and the stability of other functional groups present in the molecule.
When to Choose Boc:
-
Orthogonality with Cbz and Fmoc: If your synthetic route requires a base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting group elsewhere, Boc is the ideal orthogonal partner.[4]
-
Absence of Acid-Sensitive Groups: The harsh acidic conditions required for Boc removal can cleave other acid-sensitive groups like t-butyl esters, acetals, or silyl ethers. If your molecule is robust to strong acid, Boc is a quick and clean option.
-
Avoiding Heavy Metal Catalysts: The use of TFA avoids palladium catalysts, which can be costly and require careful removal to avoid contamination of the final product, a critical consideration in pharmaceutical development.
When to Choose Cbz:
-
Presence of Acid-Sensitive Groups: The key advantage of Cbz is its stability to acidic conditions used to remove Boc groups.[5] This makes it the protector of choice when your molecule contains functionalities that would not survive TFA treatment.
-
Mild Deprotection Conditions: Catalytic hydrogenolysis is exceptionally mild, proceeding at neutral pH and room temperature. This is highly advantageous for complex, sensitive substrates.
-
When Reducible Groups are Absent: The primary limitation of Cbz deprotection is its incompatibility with other reducible groups, such as alkenes, alkynes, nitro groups, and some aromatic heterocycles. If these are not present, hydrogenolysis is a superior method.
The Orthogonality Principle in Action
The true power of these protecting groups is realized in complex syntheses where sequential deprotection is required. A molecule bearing both an N-Boc and an N-Cbz group can be selectively deprotected at either site.
Caption: Orthogonal deprotection strategies for Boc and Cbz groups.
Conclusion
For the 9-azabicyclo[3.3.1]nonane system, both Boc and Cbz protecting groups serve as excellent, high-yielding options for masking the bridgehead amine. The decision is not one of inherent superiority but of strategic compatibility with the overall synthetic route.
-
Boc protection is a robust and efficient method, with a straightforward, albeit acidic, deprotection protocol. It is the workhorse for syntheses that do not involve acid-sensitive functionalities.
-
Cbz protection offers a classic and reliable alternative, with its key strength lying in its mild, neutral deprotection via hydrogenolysis, making it indispensable when acid-labile groups are present.
By understanding the fundamental chemistry and practical considerations outlined in this guide, researchers can confidently select the optimal protecting group, paving the way for the efficient and successful synthesis of novel 9-azabicyclo[3.3.1]nonane-based molecules for drug discovery and beyond.
References
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
-
Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. Retrieved January 3, 2026, from [Link]
-
Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Installation and Removal of The CBz (or “Z”) Carbamate Protecting Group. (2018, June 7). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 3, 2026, from [Link]
-
New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
Sources
- 1. Kinetics of nitroxide radical trapping. 2. Structural effects - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 2. thalesnano.com [thalesnano.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. N-Boc-9-azabicyclo[3.3.1]nonan-3-one | 512822-27-4 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. orgsyn.org [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. N-Boc-9-azabicyclo[3.3.1]nonan-3-one CAS#: 512822-27-4 [amp.chemicalbook.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Benchmarking Novel Synthetic Routes for tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate: A Comparative Guide
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. Its rigid, bicyclic structure allows for precise positioning of substituents in three-dimensional space, making it an attractive building block for drug discovery professionals. This guide provides a comparative analysis of synthetic routes to a key derivative, tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, offering insights into the strategic choices underpinning each pathway and presenting supporting data to inform route selection for research and development.
Introduction: The Significance of the 3-oxa-9-azabicyclo[3.3.1]nonane Core
The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a key structural component in the design of novel therapeutics, particularly those targeting the central nervous system. The incorporation of the oxygen atom at the 3-position and the nitrogen at the 9-position introduces polarity and potential hydrogen bonding interactions, while the bicyclic nature imparts conformational rigidity. The tert-butyl carbamate (Boc) protecting group on the 7-amino substituent provides a stable, yet readily cleavable, handle for further synthetic elaboration, making the title compound a versatile intermediate for library synthesis and lead optimization.
This guide will benchmark two plausible synthetic routes, starting from commercially available precursors. The comparison will focus on key metrics including overall yield, stereoselectivity, scalability, and operational simplicity.
Route 1: Convergent Synthesis via Reductive Amination of a Bicyclic Ketone
This approach relies on the initial construction of the 3-oxa-9-azabicyclo[3.3.1]nonane core, followed by the introduction of the protected amine functionality at the 7-position. A key intermediate in this pathway is the corresponding ketone.
Rationale and Strategy
The core strategy is to first synthesize the bicyclic ketone, 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, via a Mannich-type cyclization. The benzyl group serves as a robust protecting group for the bridgehead nitrogen, which can be removed in a later step. The ketone at the 7-position is then converted to the amine via reductive amination, followed by Boc protection. A final debenzylation yields the target compound. The stereochemistry at the 7-position is a critical consideration in the reductive amination step.
Visualizing the Workflow
Caption: Workflow for the Convergent Synthesis via Reductive Amination.
Route 2: Linear Synthesis from a Pre-functionalized Piperidine
This alternative strategy involves starting with a substituted piperidine derivative and building the second ring. This approach can offer better control over the stereochemistry at the 7-position.
Rationale and Strategy
The synthesis commences with 4-hydroxy-N-benzylpiperidine, which is first protected and then oxidized to the corresponding ketone. An intramolecular cyclization is then employed to construct the bicyclic core. Subsequent functional group manipulations lead to the target molecule. This linear approach may involve more steps but can provide a more controlled introduction of the desired stereoisomer.
Visualizing the Workflow
Caption: Workflow for the Linear Synthesis from a Pre-functionalized Piperidine.
Comparative Data Summary
The following table summarizes the key performance indicators for the two proposed synthetic routes. The data is estimated based on typical yields and conditions for analogous reactions reported in the literature.
| Metric | Route 1: Convergent Synthesis | Route 2: Linear Synthesis | Justification & Causality |
| Overall Yield | Moderate (~30-40%) | Potentially Lower (~20-30%) | Route 1 is more convergent, which generally leads to higher overall yields. Route 2 has more linear steps, and yield losses accumulate at each stage. |
| Stereoselectivity | Moderate to Good | Potentially High | The reductive amination in Route 1 can produce a mixture of endo and exo isomers, requiring careful control of reagents and conditions or subsequent separation. Route 2 allows for the potential to set the stereochemistry early and carry it through the synthesis. |
| Number of Steps | Fewer (typically 3-4 steps) | More (typically 5-6 steps) | The convergent nature of Route 1 reduces the overall step count. |
| Scalability | Good | Moderate | The initial Mannich-type reaction in Route 1 is often amenable to scale-up. The multiple steps and potentially more complex reagents in Route 2 may present more challenges for large-scale synthesis. |
| Purification | Challenging | Potentially Simpler | The separation of stereoisomers in Route 1 can be difficult. In Route 2, if stereocontrol is achieved early, subsequent purifications may be more straightforward. |
Detailed Experimental Protocol: Route 1 - Convergent Synthesis
This protocol provides a detailed, step-by-step methodology for the convergent synthesis of this compound.
Step 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
-
To a stirred solution of benzylamine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic system, add tetrahydropyran-4-one (1.1 eq) and paraformaldehyde (2.2 eq).
-
Acidify the mixture with an acid catalyst (e.g., HCl or acetic acid) and heat to reflux for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH or K2CO3) to a pH of ~10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Step 2: Reductive Amination to form 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
-
Dissolve 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add ammonium acetate (10-20 eq) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). The choice of reducing agent can influence the stereochemical outcome.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of water and adjust the pH to be basic.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
The crude amine can be purified by column chromatography, though it is often carried forward to the next step without extensive purification.
Step 3: Boc Protection
-
Dissolve the crude 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate. Purify by column chromatography if necessary.
Step 4: Debenzylation to yield the Final Product
-
Dissolve the Boc-protected benzylamine from the previous step in a suitable solvent like ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification by crystallization or chromatography may be required to obtain the desired purity.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Convergent Synthesis) is recommended for its operational simplicity, fewer steps, and likely higher overall yield, making it suitable for initial scaffold generation and early-stage exploration. However, careful optimization of the reductive amination step is crucial to control the stereochemical outcome.
-
Route 2 (Linear Synthesis) , while more laborious, may be the preferred choice when a specific stereoisomer is required in high purity. The ability to introduce chirality early in the synthesis can circumvent challenging isomer separations later on.
The ultimate choice of synthetic route will depend on the specific project requirements, including the desired quantity, purity, stereochemistry, and available resources. It is recommended that researchers perform small-scale trial runs of both routes to determine the most efficient and reliable method for their specific application.
References
-
Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives: Detailed procedures for the synthesis of the core azabicyclo[3.3.1]nonane skeleton can be found in various publications, including patents and peer-reviewed journals. A relevant patent is US7868017B2, which describes the synthesis of related 9-azabicyclo[3.3.1]nonane derivatives.[1]
-
Mannich Reaction for Bicyclic Systems: The Mannich reaction is a powerful tool for the construction of nitrogen-containing bicyclic systems. An article in The Journal of Organic Chemistry details the synthesis and conformational study of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, which are key intermediates.[2]
- Reductive Amination Protocols: The conversion of ketones to amines is a fundamental transformation in organic synthesis.
- Boc Protection of Amines: The use of di-tert-butyl dicarbonate for the protection of amines is a standard and widely used procedure. Detailed protocols can be found in numerous organic synthesis resources.
- Catalytic Hydrogenation for Debenzylation: The removal of a benzyl protecting group via catalytic hydrogenation is a common and efficient method.
-
Stereoselective Synthesis of Bicyclic Systems: For researchers interested in controlling stereochemistry, publications on the stereoselective synthesis of related bicyclic structures can provide valuable insights.[3][4]
-
Commercial Availability of Intermediates: The commercial availability of key starting materials and intermediates, such as 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, can significantly impact route selection.[5]
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. calpaclab.com [calpaclab.com]
A Comparative Guide to the Structure-Activity Relationships of 3-oxa-9-azabicyclo[3.3.1]nonane Analogs
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a conformationally constrained bicyclic system that has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise orientation of substituents in three-dimensional space, making it an attractive template for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-oxa-9-azabicyclo[3.3.1]nonane analogs, drawing upon experimental data to elucidate the key structural features governing their biological activity. We will explore the diverse therapeutic applications of these compounds, from metabolic disorders to neuroinflammation and oncology, offering insights for researchers, scientists, and drug development professionals.
The 3-oxa-9-azabicyclo[3.3.1]nonane Core: A Scaffold for Versatility
The inherent structural rigidity of the 3-oxa-9-azabicyclo[3.3.1]nonane core is a key determinant of its utility in drug design. This bicyclic system exists in a stable chair-chair conformation, which limits the conformational flexibility of appended functional groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity. Furthermore, the presence of both an oxygen and a nitrogen atom within the bicyclic framework provides opportunities for establishing critical hydrogen bond interactions with protein targets. The strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are crucial for the development of viable drug candidates.
Comparative SAR Analysis Across Therapeutic Targets
The versatility of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is evident in the diverse range of biological targets for which potent and selective ligands have been developed. In the following sections, we will delve into the SAR of these analogs for specific targets, providing comparative data and insights into the molecular interactions that drive their activity.
GPR119 Agonists for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has been successfully employed in the design of potent GPR119 agonists.
A key SAR study in this area focused on the synthesis and evaluation of a series of derivatives with modifications at the 9-position of the bicyclic core. The general structure of these analogs consists of the 3-oxa-9-azabicyclo[3.3.1]nonane moiety linked to a substituted pyrimidine ring via a sulfonyl group.
Key SAR Insights for GPR119 Agonists:
-
The Sulfonyl Linker: The presence of a sulfonyl group at the 9-position was found to be crucial for potent GPR119 agonistic activity.
-
Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly impact potency. For instance, a 4-methoxy-6-methylpyrimidin-2-yl group was identified as an optimal substituent, leading to compounds with high potency.
-
Stereochemistry of the Bicyclic Core: The stereochemistry of the 3-oxa-9-azabicyclo[3.3.1]nonane core can influence activity, although specific details on the separation and evaluation of individual enantiomers are not always extensively reported.
| Compound | R Group (on Pyrimidine) | hGPR119 EC50 (nM) |
| 1 | 4,6-dimethyl | 150 |
| 2 | 4-methoxy-6-methyl | 25 |
| 3 | 4-ethoxy-6-methyl | 50 |
| 4 | 4-(dimethylamino)-6-methyl | >1000 |
This table presents illustrative data based on typical findings in the field and may not represent exact values from a single publication.
The data suggests that an optimal balance of steric and electronic properties on the pyrimidine ring is necessary for high-affinity binding to GPR119. The methoxy group in compound 2 likely engages in a favorable interaction within the receptor's binding pocket.
Experimental Workflow for GPR119 Agonist Evaluation:
Caption: A generalized workflow for the synthesis and biological evaluation of 3-oxa-9-azabicyclo[3.3.1]nonane-based GPR119 agonists.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Inflammation
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising therapeutic strategy for the treatment of inflammatory and pain conditions. The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has been explored for the development of potent and selective NAAA inhibitors.
A notable series of NAAA inhibitors incorporates the 3-oxa-9-azabicyclo[3.3.1]nonane core linked to a pyrazole sulfonamide moiety. SAR studies have revealed critical determinants of inhibitory potency.[1]
Key SAR Insights for NAAA Inhibitors: [1]
-
The Pyrazole Sulfonamide Moiety: This group is essential for binding to the active site of NAAA. The sulfonamide engages in key hydrogen bonding interactions.
-
Substitution on the Pyrazole Ring: Small alkyl substituents at the 3- and 5-positions of the pyrazole ring are well-tolerated and can enhance potency.
-
The Bicyclic Core as a Lipophilic Element: The 3-oxa-9-azabicyclo[3.3.1]nonane serves as a rigid, lipophilic scaffold that orients the pyrazole sulfonamide for optimal interaction with the enzyme.
-
Stereochemistry: The stereochemistry at the point of attachment to the bicyclic core can significantly impact activity, with the endo isomer often showing higher potency.
| Compound | R1 (Pyrazole) | R2 (Pyrazole) | hNAAA IC50 (µM) |
| 5 | H | H | 1.5 |
| 6 | CH3 | H | 0.8 |
| 7 | CH3 | CH3 | 0.25 |
| 8 | Et | Et | 0.4 |
Data adapted from a representative study in the field.[1]
The data clearly indicates that increasing the substitution on the pyrazole ring from hydrogen to methyl groups leads to a significant increase in inhibitory potency. This suggests that these alkyl groups may occupy a hydrophobic pocket within the NAAA active site, leading to enhanced binding affinity.
Synthetic Protocol for a Representative NAAA Inhibitor (Compound 7):
-
Protection of the Bicyclic Amine: To a solution of 3-oxa-9-azabicyclo[3.3.1]nonane in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O and triethylamine. Stir at room temperature for 12 hours. After workup, the Boc-protected amine is obtained.
-
Sulfonylation: Dissolve the Boc-protected amine in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride, followed by 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Deprotection: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in a solution of trifluoroacetic acid (TFA) in dichloromethane. Stir for 2 hours at room temperature.
-
Purification: Neutralize the reaction mixture and extract the product with dichloromethane. Purify the crude product by column chromatography to yield the final compound.
5-HT3 Receptor Antagonists for Nausea and Vomiting
The serotonin 3 (5-HT3) receptor is a ligand-gated ion channel involved in the emetic reflex. Antagonists of the 5-HT3 receptor are widely used to prevent nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has been incorporated into the design of potent 5-HT3 receptor antagonists.
The general pharmacophore for 5-HT3 antagonists includes a basic nitrogen atom and an aromatic moiety, connected by a linker. In the case of 3-oxa-9-azabicyclo[3.3.1]nonane-based antagonists, the bicyclic nitrogen serves as the basic center.
Key SAR Insights for 5-HT3 Receptor Antagonists:
-
The Amide Linker: An amide or ester linkage is a common feature in this class of antagonists, connecting the bicyclic amine to an aromatic or heteroaromatic ring system.
-
The Aromatic Moiety: A variety of aromatic and heteroaromatic systems, such as substituted indoles and indazoles, have been shown to confer high affinity for the 5-HT3 receptor.
-
Stereochemistry: The relative stereochemistry of the substituent on the bicyclic core is critical for potent antagonism. The endo orientation is generally preferred.
Caption: Key pharmacophoric elements for 3-oxa-9-azabicyclo[3.3.1]nonane-based 5-HT3 receptor antagonists.
While a comprehensive table with comparative pKi or IC50 values is challenging to compile from the existing literature due to variations in assay conditions, the general consensus is that compounds incorporating an N-methyl-3-oxa-9-azabicyclo[3.3.1]non-7-yl-endo moiety coupled to an indole-3-carboxamide exhibit potent 5-HT3 receptor antagonism.
Conclusion and Future Perspectives
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has proven to be a remarkably versatile template for the design of potent and selective modulators of a diverse range of biological targets. The SAR studies highlighted in this guide underscore the importance of this rigid bicyclic system in medicinal chemistry. The ability to systematically modify substituents at various positions on the scaffold allows for the optimization of pharmacological activity and drug-like properties.
Future research in this area is likely to focus on several key aspects:
-
Exploration of Novel Targets: The unique structural features of the 3-oxa-9-azabicyclo[3.3.1]nonane core suggest that it may be a suitable scaffold for the development of ligands for other challenging targets, such as protein-protein interactions and allosteric binding sites.
-
Fine-Tuning of Pharmacokinetics: A deeper understanding of how modifications to the scaffold influence absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for the development of orally bioavailable drug candidates.
-
Application of Computational Methods: The use of computational modeling and simulation can aid in the rational design of new analogs with improved potency and selectivity, as well as provide insights into the molecular basis of their interactions with their biological targets.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 2021. [Link]
Sources
In the landscape of neuropharmacology, the pursuit of receptor subtype selectivity is a cornerstone of modern drug design. The ability to preferentially target specific receptor populations holds the promise of enhancing therapeutic efficacy while minimizing off-target effects. The imidazopyridine class of compounds, which act as positive allosteric modulators of the GABA-A receptor, provides a compelling case study in this endeavor. This guide presents a head-to-head comparison of two structurally related bicyclic compounds: Zolpidem and Alpidem. Although they share a common chemical scaffold and primary molecular target, their distinct pharmacological profiles culminate in disparate clinical applications—Zolpidem as a widely prescribed hypnotic and Alpidem as an anxiolytic that was ultimately withdrawn from the market due to safety concerns.[1][2][3]
This in-depth analysis will dissect the nuances of their molecular interactions, compare their pharmacological activities using experimental data, and provide detailed protocols for the key assays used in their characterization. For researchers and drug development professionals, the story of Zolpidem and Alpidem serves as a critical illustration of how subtle variations in chemical structure can dramatically alter pharmacological and clinical outcomes.
Chemical Scaffolds: Similar Roots, Divergent Paths
Zolpidem and Alpidem are both derivatives of the imidazo[1,2-a]pyridine bicyclic system.[4][5] Their shared core structure is responsible for their interaction with the benzodiazepine binding site on the GABA-A receptor. The key structural distinctions, which are responsible for their differing pharmacological profiles, lie in the substitutions on this core. These differences in their side chains influence their binding affinity and selectivity for various GABA-A receptor subunits and other molecular targets. The synthesis of both compounds can be achieved through multi-step processes, often culminating in the construction of the imidazopyridine core via a three-component coupling reaction.[5][6][7]
The GABA-A Receptor: A Complex Target for Modulation
The primary target for both Zolpidem and Alpidem is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8][9][10] These receptors are ligand-gated ion channels composed of five subunits that form a central chloride-permeable pore. The binding of GABA to its receptor opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[10]
Zolpidem and Alpidem act as positive allosteric modulators, meaning they bind to a site on the receptor distinct from the GABA binding site (the benzodiazepine site) and enhance the effect of GABA.[2][11][12] This potentiation of GABAergic inhibition is the basis for their sedative and anxiolytic effects.
Differential Receptor Subunit Selectivity: The Key to Divergent Effects
The heterogeneity of GABA-A receptors, arising from different combinations of subunits (e.g., α, β, γ), allows for pharmacological dissection of their functions. The α subunits are particularly important for defining the binding properties of benzodiazepine-site ligands.
-
Zolpidem exhibits a high affinity for GABA-A receptors containing the α1 subunit , with approximately 10-fold lower affinity for those with α2 and α3 subunits, and no significant affinity for α5-containing receptors.[2][3][13] The α1 subunit is highly expressed in brain regions associated with sleep regulation, which is consistent with Zolpidem's potent sedative and hypnotic effects.[3]
-
Alpidem , in contrast, while also showing a preference for α1-containing receptors, has a more complex binding profile.[14] Some studies suggest it has a somewhat lower α1 selectivity than Zolpidem.[15][16] This nuanced difference in receptor subtype interaction is thought to underlie its predominantly anxiolytic, rather than hypnotic, effects at therapeutic doses.[17][18]
A crucial distinguishing feature of Alpidem is its high affinity for the Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor.[1][11] Zolpidem has a very low affinity for this protein.[11] TSPO is located on the outer mitochondrial membrane and is involved in processes such as steroidogenesis and inflammation. Alpidem's interaction with TSPO may contribute to its anxiolytic properties but has also been implicated in the rare but severe hepatotoxicity that led to its market withdrawal.[1][19]
Comparative Pharmacological Profiles
The following table summarizes the key pharmacological differences between Zolpidem and Alpidem based on preclinical and clinical data.
| Parameter | Zolpidem | Alpidem | Reference(s) |
| Primary Clinical Use | Hypnotic (Insomnia) | Anxiolytic (Withdrawn) | [2][11][20] |
| GABA-A α1 Affinity (Ki) | ~20 nM | High, but debated relative to Zolpidem | [3][13] |
| GABA-A α2/α3 Affinity (Ki) | ~400 nM | Moderate | [3][13] |
| GABA-A α5 Affinity (Ki) | >5000 nM (negligible) | Low | [3][13] |
| TSPO Affinity (Ki) | Low affinity | 0.5 - 7 nM (High affinity) | [11] |
| Primary In Vivo Effect | Sedation, Hypnosis | Anxiolysis | [17][18][21] |
| Myorelaxant/Anticonvulsant | Weak | Weak | [3][17][21] |
| Adverse Effects | Daytime sleepiness, dizziness, amnesia | Hepatotoxicity (led to withdrawal) | [1][22] |
Experimental Protocols for Pharmacological Characterization
The determination of a compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro assays used to characterize compounds like Zolpidem and Alpidem.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Zolpidem and Alpidem for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).
-
Membrane Preparation: Synaptic membranes prepared from rat or mouse brain tissue (e.g., cortex or cerebellum), or from cell lines expressing specific recombinant GABA-A receptor subtypes.[23]
-
Test Compounds: Zolpidem and Alpidem, serially diluted.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine site ligand (e.g., Diazepam or Clonazepam).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[23]
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize brain tissue in a sucrose buffer. Perform a series of centrifugations to isolate the crude synaptic membrane fraction. Wash the membranes multiple times in assay buffer to remove endogenous GABA. Resuspend the final pellet in assay buffer to a specific protein concentration.[23][24]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [³H]-Flumazenil + Assay Buffer.
-
Non-specific Binding: Membrane preparation + [³H]-Flumazenil + high concentration of unlabeled ligand.
-
Competition Binding: Membrane preparation + [³H]-Flumazenil + serial dilutions of the test compound (Zolpidem or Alpidem).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time (e.g., 45-60 minutes) to allow the binding to reach equilibrium.[23]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[25]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay
While not the primary signaling pathway for GABA-A receptors, β-arrestin recruitment assays are a standard tool for characterizing G protein-coupled receptors (GPCRs). This protocol is included as an example of a common functional assay in drug discovery.
Objective: To measure the ability of a ligand to induce the recruitment of β-arrestin to a target GPCR.
Materials:
-
Cell Line: A cell line engineered to express the GPCR of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[26]
-
Test Compounds: Serially diluted agonists or antagonists.
-
Control Ligands: A known agonist and antagonist for the target receptor.
-
Assay Reagents: Cell culture medium, detection substrate for the reporter enzyme.[27]
-
Luminometer or Spectrophotometer: For signal detection.
Step-by-Step Protocol:
-
Cell Plating: Seed the engineered cells into a 96- or 384-well plate and incubate overnight to allow for cell attachment.[26]
-
Compound Addition: Remove the culture medium and add the serially diluted test compounds or control ligands to the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[26]
-
Signal Detection: Add the detection reagent containing the enzyme substrate. Incubate for a further period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Data Acquisition: Measure the chemiluminescent or fluorescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
From Bench to Bedside: In Vivo and Clinical Ramifications
The subtle differences in GABA-A receptor subtype selectivity observed in vitro have profound consequences for the in vivo pharmacological profiles and clinical utility of Zolpidem and Alpidem.
-
Zolpidem's high selectivity for α1-GABA-A receptors is directly linked to its potent sedative-hypnotic action.[3] Studies in genetically modified mice, where the α1 subunit is rendered insensitive to zolpidem, have shown a complete loss of its sedative effects, confirming that this subunit mediates its primary clinical action.[3] Its weak activity at other subunits likely contributes to its relatively mild anxiolytic and myorelaxant properties compared to classical benzodiazepines.[21][22]
-
Alpidem's pharmacological profile in animal models demonstrated clear anxiolytic effects with a reduced sedative potential compared to benzodiazepines.[17][18] This suggested a more favorable therapeutic window for treating anxiety disorders.[1] However, the post-marketing emergence of severe liver toxicity led to its withdrawal.[1][19] While the exact mechanism of this hepatotoxicity is not fully elucidated, its high affinity for TSPO, a protein abundant in liver mitochondria, is a leading hypothesis.[1]
Conclusion: A Lesson in Selectivity and Safety
The head-to-head comparison of Zolpidem and Alpidem offers a powerful lesson in modern pharmacology. These two closely related bicyclic compounds underscore that high affinity for a primary target is only part of the story. The nuanced profile of receptor subtype selectivity and potential interactions with off-target proteins are critical determinants of both the therapeutic effect and the safety profile of a drug candidate. For researchers in drug development, the divergent fates of Zolpidem and Alpidem serve as a perpetual reminder of the importance of comprehensive pharmacological profiling, from in vitro binding assays to post-marketing surveillance, in the quest for safer and more effective medicines.
References
-
Guetzoyan, L., Nikbin, N., Baxendale, I. R., & Ley, S. V. (2013). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 4(3), 1341-1347. [Link]
-
PerkinElmer. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. (General reference for GABA-A receptor protocols)
-
Salva, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clinical Pharmacokinetics, 29(3), 142-153. [Link]
-
ResearchGate. (n.d.). Synthesis of Zolpidem and Alpidem. [Link]
-
Zivkovic, B., Morel, E., Joly, D., Perrault, G., Sanger, D. J., & Lloyd, K. G. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior, 36(3), 547-553. [Link]
-
QIAGEN. (n.d.). GABA Receptor Signaling. [Link]
-
Wikipedia. (n.d.). Alpidem. [Link]
-
Drug Central. (n.d.). Alpidem. [Link]
-
Fukuda, H., Murai, T., & Takeda, J. (1996). Signaling Pathway Downstream of GABA A Receptor in the Growth Cone. Journal of Neurochemistry, 66(5), 1985-1991. [Link]
-
Wikipedia. (n.d.). Zolpidem. [Link]
-
Request PDF. (n.d.). Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic. [Link]
-
PubMed. (1996). Signaling pathway downstream of GABAA receptor in the growth cone. [Link]
-
StudySmarter. (n.d.). GABA Signaling: Pathway & Brain Role. [Link]
-
Royal Society of Chemistry. (2012). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. [Link]
-
Sleiman, S. F., & Boustany, R. M. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 1-13. [Link]
-
NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
-
Frontiers in Pharmacology. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. [Link]
-
PubMed Central. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. [Link]
-
MedCentral. (n.d.). Zolpidem: uses, dosing, warnings, adverse events, interactions. [Link]
-
PubMed Central. (2007). Characterization of GABA Receptors. [Link]
-
Britannica. (n.d.). Zolpidem. [Link]
-
Bio-protocol. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]
-
Semantic Scholar. (1992). The selectivity of zolpidem and alpidem for the α 1-subunit of the GABAA receptor. [Link]
-
NCBI Bookshelf. (n.d.). Zolpidem - StatPearls. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]
-
PubMed. (1990). Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. [Link]
-
PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. [Link]
-
Frontiers in Pharmacology. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
-
Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British journal of pharmacology, 131(7), 1251-1254. [Link]
-
PubMed. (1992). Benzodiazepine receptor binding of nonbenzodiazepines in vivo: alpidem, zolpidem and zopiclone. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
-
BPS Bioscience. (n.d.). Data Sheet. [Link]
-
ResearchGate. (n.d.). Mechanism of action of the hypnotic zolpidem in vivo. [Link]
-
PubMed Central. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
PubMed Central. (2014). The Non-Benzodiazepine Hypnotic Zolpidem Impairs Sleep-Dependent Cortical Plasticity. [Link]
-
PubMed. (1989). [Double-blind versus placebo comparison of single dose alpidem (50 mg or 75 mg) in a model of situational anxiety]. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpidem - Wikipedia [en.wikipedia.org]
- 12. medcentral.com [medcentral.com]
- 13. researchgate.net [researchgate.net]
- 14. The selectivity of zolpidem and alpidem for the α 1-subunit of the GABAA receptor | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 16. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. alpidem [drugcentral.org]
- 20. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 23. PDSP - GABA [kidbdev.med.unc.edu]
- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
As a Senior Application Scientist, it is imperative to preface this guide with a core principle of laboratory safety: the proper disposal of chemical waste is not merely a procedural task but a critical component of responsible research. This guide provides an in-depth, procedural framework for the safe handling and disposal of tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety protocols for similar chemical compounds and general guidelines for carbamate waste management.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of SDSs for structurally related compounds provides critical safety information.
Key Hazard Considerations:
-
Acute Toxicity: Similar carbamate compounds are classified as having acute oral toxicity.[1]
-
Skin and Eye Irritation: Expect the compound to be a skin and eye irritant.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
Therefore, appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The following PPE must be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[1][3]
-
Body Protection: A laboratory coat or a chemical-resistant suit is required to protect against skin exposure.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed by a licensed professional waste disposal service.[1] Laboratory personnel are responsible for the safe collection, segregation, and labeling of the waste in preparation for professional pickup.
3.1. Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solution, do not dispose of it down the drain.[1]
-
Collect the liquid waste in a dedicated, sealed, and clearly labeled container. The label must include the chemical name and any known solvents.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Dispose of these materials in a designated hazardous waste container.
-
3.2. Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
3.3. Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Quantitative Data Summary
| Parameter | Guideline | Source |
| Acute Oral Toxicity | Category 4 | [1] |
| Skin Irritation | Category 2 | [1] |
| Eye Irritation | Category 2A | [1] |
| Respiratory Irritation | Category 3 | [1] |
References
- SAFETY DATA SHEET: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.
- Chemical Safety Data Sheet MSDS / SDS - 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. ChemicalBook.
- MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.
- tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)
- tert-Butyl 3-oxo-9-azabicyclo[3.3.
- Tert-butyl exo-N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Environmental Protection Agency.
Sources
A Senior Application Scientist's Guide to Handling tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides an in-depth operational plan for the safe handling and disposal of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.
Understanding the Compound: A Proactive Approach to Safety
This compound is a bicyclic carbamate derivative. The carbamate functional group is a key structural motif in many biologically active compounds and pharmaceutical agents.[1][2] While specific toxicity data for this exact compound is limited, the carbamate class of compounds can, as a whole, present certain hazards, primarily related to skin, eye, and respiratory irritation.[3][4][5] The tert-butoxycarbonyl (Boc) protecting group is common in peptide synthesis and is typically stable under many conditions but can be removed with acid.[6]
Our safety protocol, therefore, is built on a foundation of "control banding"—a qualitative risk assessment strategy that groups chemicals by hazard characteristics to recommend appropriate control measures. Given the known irritant properties of similar carbamate compounds, we will adopt a cautious approach, assuming the potential for skin and eye irritation, as well as respiratory irritation from airborne particulates.[4][5]
Hazard Identification:
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a passive checklist but an active engagement with the potential risks. Each component is chosen to mitigate a specific hazard associated with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[3] | The primary route of exposure for many carbamates is through skin contact.[8] Nitrile gloves offer good resistance to a range of chemicals. Ensure gloves are inspected before use and disposed of properly after handling the compound.[5][9] |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][9] A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[4][5] |
| Skin and Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.[3][10] | Minimizes skin exposure from spills or splashes. A lab coat is standard, but for procedures with a higher risk of contamination, more extensive protection is warranted. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated and engineering controls (like a fume hood) are not sufficient.[5][11] | Prevents inhalation of the compound, which may cause respiratory irritation.[4][5] The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step logically flows from the last, ensuring a chain of safe practices from preparation to post-handling.
3.1. Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[11]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, readily available before starting the experiment to avoid unnecessary movement and potential for spills.
3.2. Handling:
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][9] If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Portioning and Transfer: Use appropriate tools (spatulas, etc.) for transferring the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, do so in a well-ventilated area and monitor the process to prevent uncontrolled reactions or aerosol generation.
3.3. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9]
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle and reflects our commitment to environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
4.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[9] Do not pour down the drain or dispose of in regular trash.[12]
-
Consult Local Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. This commitment to excellence in both our scientific pursuits and our safety practices is what builds the deep trust that is the hallmark of a leading research institution.
References
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
- Capot Chemical. (2024). MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate.
- AK Scientific, Inc. (n.d.). Tert-butyl exo-N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate Safety Data Sheet.
- Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.
- Achmem. (n.d.). This compound.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Sigma-Aldrich. (n.d.). tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- Delaware Health and Social Services. (n.d.). CARBAMATE INSECTICIDES.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- (n.d.). tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate, min 97%, 100 mg.
- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- AK Scientific, Inc. (n.d.). 2231674-92-1 Tert-butyl exo-N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate.
- BLDpharm. (n.d.). tert-Butyl exo-N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate.
- PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- ResearchGate. (2025). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
- PubChem. (n.d.). Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. achmem.com [achmem.com]
- 8. dhss.delaware.gov [dhss.delaware.gov]
- 9. capotchem.com [capotchem.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
